Leptophos
Description
Properties
IUPAC Name |
(4-bromo-2,5-dichlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-13-8-11(15)10(14)7-12(13)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRALZAYCYJELZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2O2PS | |
| Record name | LEPTOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040279 | |
| Record name | Leptophos | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Leptophos appears as white crystalline or colorless amorphous solid, the technical product is a light tan powder. Used as an insecticide; its use is not permitted in the U.S. (EPA, 1998), Tan solid; [Merck Index] Colorless or white solid; Technical material is light-brown solid; [CAMEO], Solid | |
| Record name | LEPTOPHOS | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Leptophos | |
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| URL | https://haz-map.com/Agents/1138 | |
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| Record name | (±)-Leptophos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031798 | |
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Solubility |
SOL IN XYLENE, @ 25 °C: 2.4 MG/L IN WATER, 470 G/L IN ACETONE, 1.3 KG/L IN BENZENE, 142 G/L IN CYCLOHEXANE, 59 G/L IN HEPTANE, 24 G/L IN PROPAN-2-OL, Water solubility= 0.0047 mg/l at 20 °C | |
| Record name | LEPTOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.53 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.53 @ 25 °C | |
| Record name | LEPTOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | LEPTOPHOS | |
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Vapor Pressure |
0.00000002 [mmHg], Vapor pressure= 2.3X10-8 mm Hg at 20 °C | |
| Record name | Leptophos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | LEPTOPHOS | |
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Impurities |
... DESBROMOLEPTOPHOS HAS BEEN REPORTED AS A MINOR IMPURITY IN TECHNICAL LEPTOPHOS & AS A PRODUCT OF THE CMPD IN THE PRESENCE OF UV LIGHT, EITHER IN THE LABORATORY OR IN PLANTS UNDER FIELD CONDITIONS. | |
| Record name | LEPTOPHOS | |
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Color/Form |
WHITE CRYSTALLINE SOLID, COLORLESS AMORPHOUS SOLID, Tan waxy solid | |
CAS No. |
21609-90-5, 73307-66-1, 73307-67-2 | |
| Record name | LEPTOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Leptophos | |
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| Record name | Leptophos [ISO] | |
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| Record name | Phosphonothioic acid, phenyl-, O-(4-bromo-2,5-dichlorophenyl) O-methyl ester, (R)- | |
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| Record name | Phosphonothioic acid, phenyl-, O-(4-bromo-2,5-dichlorophenyl) O-methyl ester, (S)- | |
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| Record name | Leptophos | |
| Source | EPA DSSTox | |
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| Record name | Leptophos | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | LEPTOPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C45E8FUG3Z | |
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| Record name | LEPTOPHOS | |
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Melting Point |
158 to 159 °F (EPA, 1998), 70.2-70.6 °C, 71 - 72 °C | |
| Record name | LEPTOPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEPTOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (±)-Leptophos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Leptophos
This technical guide provides a comprehensive overview of the organophosphate insecticide leptophos, intended for researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical and toxicological properties, synthesis, metabolic pathways, and mechanism of action.
Chemical Identity and Physicochemical Properties
This compound, chemically known as O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate, is a broad-spectrum insecticide and acaricide.[1] It was marketed under trade names such as Phosvel, Abar, and Vcs 506.[1]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | O-(4-Bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate[1] |
| CAS Number | 21609-90-5[1] |
| Chemical Formula | C₁₃H₁₀BrCl₂O₂PS[1] |
| Molecular Weight | 412.07 g/mol [2] |
| SMILES | COP(=S)(OC1=C(Cl)C=C(Br)C(Cl)=C1)C2=CC=CC=C2 |
| InChI | InChI=1S/C13H10BrCl2O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-13-8-11(15)10(14)7-12(13)16/h2-8H,1H3 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White crystalline solid[1] |
| Melting Point | 70.2-70.6 °C[3] |
| Boiling Point | Decomposes at 180 °C[1] |
| Density | 1.53 g/cm³ at 25°C[3] |
| Vapor Pressure | 2.3 x 10⁻⁸ mm Hg |
| Solubility in Water | 0.03 mg/L at 25°C[3] |
| Solubility in Organic Solvents ( g/100 mL at 25°C) | Benzene: 133, Xylene: 73, Acetone: 62, Cyclohexane: 14, Heptane: 7, Isopropanol: 2.4[4] |
| Octanol-Water Partition Coefficient (log P) | 6.31 |
Synthesis of this compound
This compound can be synthesized through multiple routes. Two primary methods are described below.
Experimental Protocol: Synthesis Method 1
This method involves the reaction of O-methyl phenylthiophosphonyl chloride with 4-bromo-2,5-dichlorophenol.[1]
Reaction: C₇H₈ClOPS + C₆H₃BrCl₂O → C₁₃H₁₀BrCl₂O₂PS + HCl
Detailed Protocol: A step-by-step experimental protocol for this specific synthesis is not readily available in the public domain. However, a general procedure would involve the slow addition of one reactant to the other, likely in the presence of a non-reactive solvent and possibly a weak base to scavenge the HCl byproduct. The reaction would be monitored for completion using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Purification would likely involve extraction, washing, and recrystallization or column chromatography.
Experimental Protocol: Synthesis Method 2
An alternative synthesis involves a two-step process starting from phenylphosphonothioic dichloride.[1]
Step 1: Reaction with Methanol (B129727) and Trimethylamine (B31210) Phenylphosphonothioic dichloride is reacted with methanol in the presence of trimethylamine in a toluene (B28343) solvent.
Step 2: Reaction with Potassium 4-bromo-2,5-dichlorophenoxide The product from step 1 is then reacted with potassium 4-bromo-2,5-dichlorophenoxide to yield this compound.
Detailed Protocol: Specific reaction conditions, such as temperature, reaction times, and purification methods for this synthesis, are not detailed in the available literature. A typical procedure would involve controlling the stoichiometry of the reactants carefully in an inert atmosphere to prevent side reactions.
Caption: Synthesis pathways for this compound.
Toxicological Properties
This compound is a neurotoxic agent, with its primary mechanism of toxicity being the inhibition of acetylcholinesterase.
Table 3: Acute Toxicity of this compound
| Test Animal | Route of Administration | LD₅₀ Value |
| Rat (male) | Oral | 19 mg/kg[4] |
| Rat (female) | Oral | 20 mg/kg[4] |
| Rat | Dermal | >800 mg/kg |
| Rabbit | Dermal | >800 mg/kg |
Experimental Protocol: Determination of Acute Oral LD₅₀
A standardized protocol for determining the acute oral LD₅₀ of a substance like this compound in rats would generally follow OECD Guideline 425 (Up-and-Down Procedure) or OECD Guideline 423 (Acute Toxic Class Method). A generalized protocol is as follows:
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Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
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Housing and Acclimatization: Animals are housed individually in controlled environmental conditions (temperature, humidity, light cycle) and allowed to acclimatize for at least 5 days before the study.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dose Preparation and Administration: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). A single dose is administered by oral gavage.
-
Dose Level Progression (Up-and-Down Procedure):
-
A single animal is dosed at a level estimated to be near the LD₅₀.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This process is continued until specific stopping criteria are met, typically involving a sequence of outcomes (e.g., 4-5 animals).
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weight is recorded weekly.
-
Data Analysis: The LD₅₀ is calculated using specialized software that applies a maximum likelihood method to the outcomes at each dose level.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.
AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects. The inhibition by this compound is considered irreversible and is thought to involve hydrophobic interactions between the phenyl and 4-bromo-2,5-dichlorophenyl groups of this compound and the enzyme.[1]
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Metabolism and Degradation
The metabolism of this compound in mammals primarily involves enzymatic hydrolysis. In rats, the main urinary metabolites are O-methyl phenylphosphonothioic acid, methyl phenylphosphonic acid, phenylphosphonic acid, and 4-bromo-2,5-dichlorophenol. The biotransformation in mice is similar.
The metabolic fate of this compound is influenced by mixed-function oxidases and glutathione-S-transferases. Demethylation and dearylation of the active metabolite, this compound-oxon, are dependent on glutathione.
Caption: Proposed metabolic pathway of this compound.
Analytical Methodology
The detection and quantification of this compound residues in various matrices are crucial for environmental monitoring and food safety. Gas chromatography (GC) is a commonly employed technique.
Experimental Workflow: Analysis of this compound in Soil by GC-MS
This workflow outlines a general procedure for the analysis of this compound in soil samples.
References
An In-Depth Technical Guide to the Mechanism of Action of Leptophos on Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Leptophos is an organothiophosphate insecticide known for its neurotoxicity, which has been linked to both acute cholinergic crisis and organophosphate-induced delayed neuropathy (OPIDN).[1][2][3] The primary molecular target of this compound and its metabolites is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to the accumulation of acetylcholine in synaptic clefts and neuromuscular junctions, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.[4]
Like many other organothiophosphates, this compound itself is a relatively weak inhibitor of AChE. It undergoes metabolic activation in vivo, primarily by cytochrome P450 enzymes in the liver, to its oxygen analog, this compound-oxon.[3] This bioactivation involves the substitution of the sulfur atom with an oxygen atom, which significantly increases the electrophilicity of the phosphorus atom, making this compound-oxon a much more potent inhibitor of AChE.
Mechanism of Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase by this compound-oxon is a multi-step process that results in the formation of a stable, covalent bond between the organophosphate and the enzyme. This effectively renders the enzyme non-functional.
The Active Site of Acetylcholinesterase
The active site of AChE contains two key subsites: the anionic site and the esteratic site. The anionic site binds the quaternary ammonium (B1175870) group of acetylcholine, while the esteratic site, containing a catalytic triad (B1167595) of serine, histidine, and glutamate, is responsible for the hydrolysis of the ester bond.
The Inhibition Process
The mechanism of AChE inhibition by this compound-oxon can be described as follows:
-
Reversible Binding: this compound-oxon initially binds reversibly to the active site of AChE.
-
Phosphorylation: The highly electrophilic phosphorus atom of this compound-oxon is attacked by the nucleophilic hydroxyl group of the serine residue (Ser203) in the esteratic site. This results in the formation of a covalent phosphoserine bond and the release of the leaving group (4-bromo-2,5-dichlorophenol).
-
Irreversible Inhibition: The resulting phosphorylated enzyme is extremely stable and hydrolyzes at a negligible rate, leading to effectively irreversible inhibition.
-
Aging: Over time, the phosphorylated enzyme complex can undergo a process called "aging," which involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom. This process further strengthens the bond between the organophosphate and the enzyme, making reactivation by oximes impossible.
The following diagram illustrates the signaling pathway of acetylcholinesterase inhibition by this compound-oxon.
Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.
Quantitative Data
Table 1: Comparative Inhibition of Acetylcholinesterase by Organophosphate Oxons
| Organophosphate Oxon | Enzyme Source | k_i (M⁻¹ min⁻¹) | Reference |
| Paraoxon (B1678428) | Recombinant Human AChE | 7.0 x 10⁵ | [1] |
| Paraoxon | Recombinant Mouse AChE | 4.0 x 10⁵ | [1] |
| Chlorpyrifos-oxon | Recombinant Human AChE | 9.3 x 10⁶ | [1] |
| Chlorpyrifos-oxon | Human RBC AChE | 3.8 x 10⁶ | [1] |
| Chlorpyrifos-oxon | Rat Brain AChE | 1.24 x 10⁷ | [2] |
Table 2: Comparative IC50 Values for Acetylcholinesterase Inhibition
| Compound | Enzyme Source | IC50 | Reference |
| Chlorpyrifos-oxon | Rat Brain | 10 nM | [5] |
| Chlorpyrifos-oxon (isolated AChE) | Rat Brain | ~3 nM | [5] |
Note: The k_i value is a measure of the rate of phosphorylation and reflects the potency of the inhibitor. A higher k_i value indicates a more potent inhibitor. IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50% and are dependent on assay conditions.
Experimental Protocols
The following is a detailed protocol for an in vitro acetylcholinesterase inhibition assay based on the Ellman method, which is widely used for organophosphate inhibitors. This protocol can be adapted for testing this compound and this compound-oxon.
Principle
Acetylcholinesterase activity is measured by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound or this compound-oxon (dissolved in a suitable solvent like DMSO)
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Acetylthiocholine iodide (ATCI)
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5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Stock Solutions
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A starting concentration of 0.1 U/mL in the final reaction volume is recommended.
-
ATCI Solution (10 mM): Dissolve ATCI in deionized water. Prepare fresh daily.
-
DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer (pH 7.0-8.0). Protect from light.
-
This compound/Leptophos-oxon Stock Solution: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). From this, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
Assay Procedure
-
Plate Setup:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% activity): 160 µL of phosphate buffer + 20 µL of AChE solution.
-
Inhibitor Wells: 140 µL of phosphate buffer + 20 µL of the desired this compound/leptophos-oxon dilution + 20 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
The following diagram outlines the experimental workflow for the acetylcholinesterase inhibition assay.
Caption: Experimental workflow for an in vitro AChE inhibition assay.
Logical Relationship of this compound's Mechanism of Action
The toxicological effects of this compound are a direct consequence of its chemical properties and its interaction with the biological system. The following diagram illustrates the logical flow from exposure to the ultimate neurotoxic outcome.
Caption: Logical progression of this compound's mechanism of action.
Conclusion
This compound, through its active metabolite this compound-oxon, is a potent irreversible inhibitor of acetylcholinesterase. The mechanism involves the phosphorylation of a critical serine residue in the enzyme's active site, leading to an accumulation of acetylcholine and subsequent neurotoxicity. While specific kinetic data for this compound remain to be fully characterized in publicly accessible literature, the established principles of organophosphate toxicology and the provided experimental protocols offer a robust framework for its investigation. The visualizations presented in this guide serve to clarify the complex molecular and physiological events that underpin the toxicity of this compound, providing a valuable resource for researchers and professionals in the field.
References
- 1. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivation of human acetylcholinesterase and butyrylcholinesterase inhibited by this compound-oxon with different oxime reactivators in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Leptophos (CAS No. 21609-90-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptophos, with the CAS number 21609-90-5, is an organophosphate insecticide, now obsolete, known for its neurotoxic effects.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, toxicology, metabolism, and analytical methods for its detection. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Chemical and Physical Properties
This compound, chemically known as O-(4-Bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate, is a white crystalline solid under standard conditions.[2] Its technical-grade form often appears as a light tan powder.[3] The compound is stable at normal temperatures but decomposes at elevated temperatures.[2] It is slowly hydrolyzed under alkaline conditions and is stable in acidic environments.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 21609-90-5 | [2] |
| Molecular Formula | C₁₃H₁₀BrCl₂O₂PS | [2] |
| Molar Mass | 412.06 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Density | 1.53 g/cm³ | [2] |
| Melting Point | 70 °C (158 °F; 343 K) | [2] |
| Boiling Point | 180 °C (decomposes) | [2] |
| Water Solubility | 0.0047 mg/L | [2] |
| Log P (Octanol-water partition coefficient) | 6.31 | [2] |
| Vapor Pressure | 2.3 x 10⁻⁸ mm Hg | [2] |
Synthesis of this compound
There are multiple reported methods for the synthesis of this compound. One common laboratory-scale synthesis involves the reaction of O-methyl phenylthiophosphonyl chloride with 4-bromo-2,5-dichlorophenol.[2] An alternative method includes the reaction of phenylphosphonothioic dichloride with methanol (B129727) and trimethylamine (B31210) in toluene, followed by a reaction with potassium 4-bromo-2,5-dichlorophenoxide.[1][2]
Caption: Synthesis of this compound from O-methyl phenylthiophosphonyl chloride.
Mechanism of Action
The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal.[5]
This compound is bioactivated in the body to its oxygen analog, this compound-oxon, which is a more potent inhibitor of AChE.[6] The oxon form phosphorylates a serine residue in the active site of AChE, forming a stable, covalent bond.[7] This irreversible inhibition leads to the accumulation of acetylcholine at nerve synapses, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.[4][8]
Beyond AChE inhibition, this compound has also been shown to inhibit neurotoxic esterase (NTE) and monoamine oxidase (MAO), contributing to its delayed neurotoxicity.[9][10][11] It can also affect the turnover rates of biogenic amines such as norepinephrine, dopamine, and serotonin (B10506) in the brain.[12]
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Toxicology
This compound exhibits high acute toxicity through various routes of exposure.[2] Its use was discontinued (B1498344) due to severe toxicity incidents, including the death of water buffaloes and farmers in Egypt in the 1970s.[2] A significant toxic effect of this compound is organophosphate-induced delayed neuropathy (OPIDN), characterized by ataxia, paralysis, and in severe cases, death.[13][14][15]
Table 2: Acute Toxicity of this compound
| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Rat | Oral | 19 | [2] |
| Rat | Dermal | 44 | [2] |
| Rat | Intraperitoneal | 135 | [2] |
| Mouse | Oral | 25-50 | [8] |
| Hen | Oral | 200-800 | [15] |
Metabolism
This compound is metabolized in the body through several pathways, primarily enzymatic hydrolysis.[2] The main metabolic products include phosphonic acid, 4-bromo-2,5-dichlorophenol, O-methyl O-hydrogen phenylphosphonothioate, and methyl hydrogen phenylphosphonate.[2] There are species-specific differences in the major metabolites; for example, O-methyl phenyl phosphonate (B1237965) is a major component in rat urine, while O-methyl phenyl phosphonothioic acid is predominant in mouse urine.[2] The biotransformation of this compound to its more toxic oxon form is a critical step in its mechanism of action.[6]
Caption: Major metabolic pathways of this compound.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric assay to determine AChE inhibition.
-
Preparation of Reagents:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
AChE solution (e.g., from electric eel or human erythrocytes) in phosphate buffer.
-
Acetylthiocholine iodide (ATCI) substrate solution in deionized water.
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.
-
This compound or this compound-oxon solution in a suitable solvent (e.g., DMSO), with serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add phosphate buffer to all wells.
-
Add different concentrations of the this compound solution to the test wells. Add solvent only to the control wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm kinetically over a period of time (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each this compound concentration compared to the control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Delayed Neurotoxicity Study in Hens
This protocol outlines a general procedure for assessing organophosphate-induced delayed neuropathy (OPIDN).
-
Animal Model: Adult domestic hens are the standard model for OPIDN studies.[14]
-
Dosing and Administration:
-
Administer this compound orally (e.g., via gavage in a gelatin capsule) or dermally.[13][14]
-
Include a positive control group (e.g., treated with tri-o-cresyl phosphate - TOCP), a negative control group (e.g., vehicle only), and multiple dose groups for this compound.[14]
-
The dosing regimen can be a single high dose or repeated sub-chronic low doses.[14][15]
-
-
Observation and Clinical Scoring:
-
Histopathology:
-
At the end of the study period, or if severe neurotoxicity develops, euthanize the animals.
-
Perfuse the animals with fixative and collect nervous tissue samples (e.g., brain, spinal cord, peripheral nerves).
-
Process the tissues for histopathological examination to look for characteristic lesions of OPIDN, such as axonal degeneration and demyelination.[14]
-
Residue Analysis by Gas Chromatography (GC)
This protocol provides a general workflow for the determination of this compound residues in environmental or biological samples.
-
Sample Preparation:
-
Extraction: Extract this compound from the sample matrix (e.g., soil, water, tissue) using an appropriate organic solvent (e.g., acetone, acetonitrile, hexane).
-
Cleanup: Remove interfering co-extractives from the sample extract using techniques such as liquid-liquid partitioning, solid-phase extraction (SPE), or gel permeation chromatography (GPC).
-
-
GC Analysis:
-
Instrument: Gas chromatograph equipped with a suitable detector. For organophosphates, a flame photometric detector (FPD) in phosphorus mode or a nitrogen-phosphorus detector (NPD) is often used for selectivity and sensitivity. Mass spectrometry (MS) can be used for confirmation.
-
Column: A capillary column with a suitable stationary phase for pesticide analysis.
-
Operating Conditions: Optimize the injector temperature, oven temperature program, carrier gas flow rate, and detector parameters for the separation and detection of this compound.
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area or height to the calibration curve.
-
Caption: General workflow for this compound residue analysis.
Conclusion
This compound is a potent organophosphate insecticide with significant neurotoxic properties, primarily through the irreversible inhibition of acetylcholinesterase. Its historical use and subsequent ban highlight the importance of thorough toxicological evaluation of pesticides. This guide provides a detailed technical overview of this compound, intended to serve as a valuable resource for researchers and professionals in related fields. The provided data, protocols, and diagrams offer a foundation for further investigation into the effects and detection of this and similar neurotoxic compounds.
References
- 1. This compound (Ref: OMS 1438 ) [sitem.herts.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of chicken brain neurotoxic esterase activity using leptophosoxon as the selective neurotoxic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "this compound Metabolism in the Rat: An In Vivo Study of Oxidative Versus " by David Richard Hampson [digitalcommons.usu.edu]
- 10. In vivo inhibition of chicken brain acetylcholinesterase and neurotoxic esterase in relation to the delayed neurotoxicity of this compound and cyanofenphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical interaction of six OP delayed neurotoxicants with several neurotargets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on rat brain levels and turnover rates of biogenic amines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delayed neurotoxicity resulting from administration of this compound to the comb of domestic fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Delayed neurotoxicity of subchronic oral administration of this compound to hens: recovery during four months after exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Delayed neurotoxicity of this compound: Toxic effects on the nervous system of hens [periodicos.capes.gov.br]
The Environmental Fate and Degradation of Leptophos: A Technical Guide
An In-depth Examination for Researchers and Environmental Scientists
Leptophos, an organophosphorus insecticide, was previously utilized for the control of pests on a variety of agricultural products including cotton, rice, fruits, and vegetables.[1] Although its use has been discontinued (B1498344) in many countries due to toxicity concerns, understanding its environmental persistence and degradation pathways remains a critical area of study for assessing the long-term impact on ecosystems.[1] This technical guide provides a comprehensive overview of the environmental fate of this compound, detailing its degradation through hydrolysis, photolysis, and microbial action, and outlines the experimental protocols for studying these processes.
Chemical Properties and Stability
This compound, chemically known as O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate, is a white crystalline solid with low solubility in water.[1] It is stable under acidic conditions but is susceptible to hydrolysis, particularly in alkaline environments.[1][2] Thermal decomposition of this compound occurs at elevated temperatures, yielding its S-methyl isomer, O-(4-bromo-2,5-chlorophenyl) S-methyl phenylphosphonothioate.[1]
Degradation Pathways
The environmental degradation of this compound is a multifaceted process involving abiotic and biotic mechanisms. The primary routes of degradation are hydrolysis, photolysis, and microbial metabolism, leading to the formation of various transformation products.
Hydrolysis
The hydrolytic degradation of this compound is significantly influenced by pH. In alkaline conditions, the ester bond is cleaved, yielding O-methyl phosphonothioic acid and 4-bromo-2,5-dichlorophenol.[3] The rate of hydrolysis increases with increasing pH.[4]
Photolysis
Exposure to sunlight can induce the photodegradation of this compound. Irradiation with UV light leads to the formation of several photoproducts. A primary reaction is the cleavage of the carbon-bromine bond, resulting in desbromo-leptophos.[3][4] Further degradation can lead to the formation of this compound-oxon, phenyl phosphonic acids, and the chlorinated phenol.[4] In laboratory studies using high-intensity UV light, this compound is converted to a dichloro-photoproduct, O-(2,5-dichlorophenyl) O-methylphenyl-phosphonothioate, and subsequently to a monochloro-photoproduct.[1]
Microbial Degradation
Soil microorganisms play a role in the breakdown of this compound and its metabolites.[3] While specific microbial pathways for this compound are not extensively detailed in the provided search results, the general process for organophosphorus pesticides involves enzymatic hydrolysis and oxidation.[5][6] The rate of microbial degradation is influenced by soil properties such as moisture content, temperature, and organic matter content.[3][6]
The following diagram illustrates the proposed degradation pathways of this compound based on identified metabolites.
Quantitative Degradation Data
The persistence of this compound in the environment is quantified by its half-life, which varies depending on the environmental matrix and conditions.
| Environmental Matrix | Condition | Parameter | Value | Reference(s) |
| Water | pH 6, 25°C | Half-life | 35 weeks | [4] |
| pH 7, 25°C | Half-life | 5.5 weeks | [4] | |
| pH 8, 25°C | Half-life | 2.3 weeks | [4] | |
| Soil | Field conditions | 50% dissipation | 16-30 days | [3] |
| Plants (Endive) | Foliar application | Half-life | 4.0 days | [4] |
| Plants (Cotton) | Foliar application (Trihalophenoxy ring labeled) | % of Recovered Radioactivity (this compound) | 91.4% (1 week), 61.4% (3 weeks), 57.9% (5 weeks), 42.9% (9 weeks) | [1] |
| Plants (Lettuce) | Foliar application (Trihalophenoxy ring labeled) | % of Recovered Radioactivity (this compound) | 98.5% (1 day), 91.7% (15 days), 81.5% (24 days) | [1] |
Experimental Protocols
Standardized methodologies are crucial for assessing the environmental fate of chemicals like this compound. The following sections outline the general protocols for key degradation studies, largely based on OECD guidelines.
Hydrolysis Study (based on OECD Guideline 111)
This study determines the rate of abiotic hydrolysis of a chemical as a function of pH.
Objective: To determine the hydrolysis rate constant and half-life of this compound at different pH values (typically 4, 7, and 9).[1][7][8]
Methodology:
-
Preparation of Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.[7] A stock solution of this compound (either non-labeled or radiolabeled) is prepared in a suitable solvent.
-
Incubation: The this compound solution is added to the buffer solutions to achieve a final concentration not exceeding 0.01 M or half its water solubility.[7] The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for the main test).[1][7]
-
Sampling: Aliquots of the solutions are taken at predetermined time intervals.
-
Analysis: The concentration of the parent this compound and any major hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, or Gas Chromatography (GC) with an appropriate detector.[1]
-
Data Analysis: The degradation is assumed to follow pseudo-first-order kinetics. The rate constant (k) and half-life (t½) are calculated for each pH and temperature.
Phototransformation in Water (based on OECD Guideline 316)
This study evaluates the degradation of a chemical in water due to direct photolysis.
Objective: To determine the phototransformation rate, half-life, and quantum yield of this compound in water upon exposure to simulated sunlight.[3][9][10]
Methodology:
-
Preparation of Solutions: A solution of this compound in sterile, buffered, air-saturated pure water is prepared.[3]
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) in a temperature-controlled apparatus.[9][10] Dark controls, shielded from light, are run in parallel to account for non-photolytic degradation.[10]
-
Sampling: Samples are collected from both the irradiated and dark control solutions at various time points.
-
Analysis: The concentration of this compound and its photoproducts are quantified using analytical techniques like HPLC or GC-MS.
-
Data Analysis: The rate of phototransformation is calculated, and the environmental half-life is estimated. The quantum yield, which is the efficiency of the photochemical process, can also be determined.[9]
The following diagram illustrates a general experimental workflow for a pesticide degradation study.
Soil Degradation Study
This study assesses the rate and route of this compound degradation in soil under controlled laboratory or field conditions.
Objective: To determine the half-life of this compound in soil and identify its major degradation products.
Methodology:
-
Soil Selection and Characterization: One or more soil types are selected and characterized for properties such as pH, organic matter content, texture, and microbial biomass.
-
Application of this compound: A known concentration of this compound is applied to the soil samples. The application should be uniform.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture. For laboratory studies, this is typically done in the dark to exclude photolysis.
-
Sampling: Soil samples are collected at various time intervals.
-
Extraction and Analysis: this compound and its degradation products are extracted from the soil using an appropriate solvent system. The extracts are then cleaned up and analyzed by GC or LC, often coupled with mass spectrometry for identification and quantification.[11][12]
-
Data Analysis: The dissipation of this compound from the soil over time is used to calculate the degradation rate constant and half-life, typically assuming first-order kinetics.[13][14]
Conclusion
The environmental fate of this compound is governed by a combination of chemical and biological processes. It is moderately persistent in soil, with its degradation being influenced by environmental factors such as pH, sunlight, and microbial activity. Hydrolysis is a key degradation pathway in alkaline waters, while photolysis contributes to its breakdown in the presence of sunlight. A number of degradation products have been identified, including its oxon, phenol, and various phosphonate (B1237965) derivatives. A thorough understanding of these degradation pathways and the factors that influence them is essential for evaluating the environmental risks associated with this and other organophosphorus pesticides. The use of standardized experimental protocols, such as the OECD guidelines, is critical for generating reliable and comparable data on the environmental fate of such compounds.
References
- 1. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. oecd.org [oecd.org]
- 8. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 9. shop.fera.co.uk [shop.fera.co.uk]
- 10. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 11. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of pesticide contamination in soil samples from an intensive horticulture area, using ultrasonic extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdpr.ca.gov [cdpr.ca.gov]
- 14. cdpr.ca.gov [cdpr.ca.gov]
The Rise and Fall of Leptophos: An In-depth Technical Guide to an Organophosphate Insecticide
An Overview of a Potent, Persistent, and Ultimately Prohibited Insecticide
Leptophos, a member of the organophosphate class of insecticides, emerged in the mid-20th century as a powerful tool against a wide range of agricultural pests. Its efficacy, however, was tragically matched by its severe toxicity to non-target organisms, including livestock and humans, leading to its eventual ban in numerous countries. This technical guide provides a comprehensive overview of the history, chemistry, mechanism of action, toxicology, and regulatory downfall of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.
Chemical and Physical Properties
This compound, chemically known as O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate, is a white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₀BrCl₂O₂PS | [1] |
| Molar Mass | 412.06 g/mol | [1] |
| Melting Point | 70 °C | [1] |
| Boiling Point | 180 °C (decomposes) | [1] |
| Density | 1.53 g/cm³ | [1] |
| Water Solubility | Very low | [2] |
| Stability | Stable under acidic conditions, slowly hydrolyzes under alkaline conditions.[1] | [1] |
Synthesis of this compound
There are two primary methods reported for the synthesis of this compound.
Method 1: This method involves the reaction of O-methyl phenylthiophosphonyl chloride with 4-bromo-2,5-dichlorophenol.[1]
Method 2: An alternative synthesis route involves the reaction of phenylphosphonothioic dichloride with methanol (B129727) and trimethylamine (B31210) in a toluene (B28343) solvent, followed by a reaction with potassium 4-bromo-2,5-dichlorophenoxide.[1]
Mechanism of Action: Acetylcholinesterase Inhibition
Like other organophosphates, the primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.
By irreversibly binding to the active site of AChE, this compound prevents the hydrolysis of ACh.[3] This leads to an accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors.[4] The resulting overstimulation of the nervous system leads to a range of toxic effects, from muscle tremors and convulsions to respiratory failure and death.[4]
Toxicological Profile
This compound exhibits high acute toxicity across various species and routes of exposure. Its most insidious toxicological feature, however, is its ability to cause organophosphate-induced delayed neurotoxicity (OPIDN), a debilitating neurological disorder characterized by paralysis.[5]
Acute Toxicity
The following table summarizes the median lethal dose (LD50) of this compound in various animal models.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat (male) | Oral | 52.8 | [6] |
| Rat | Oral | 19-20 | [1] |
| Mouse | Oral | 65 | [1] |
| Rat (male) | Dermal | > 10,000 | [6] |
| Mammal (unspecified) | Skin | 50 | [1] |
| Mouse | Subcutaneous | 120 | [1] |
| Cat | Intraperitoneal | >50 | [5] |
| Sheep | Oral | 60 | [5] |
Organophosphate-Induced Delayed Neurotoxicity (OPIDN)
This compound is a known neurotoxin that can cause delayed-onset paralysis.[5] This condition, OPIDN, typically manifests weeks after exposure and is characterized by the degeneration of axons in the peripheral and central nervous systems.[5] The domestic hen is a widely used animal model for studying OPIDN.
Experimental Protocol for Assessing Delayed Neurotoxicity in Hens (General Overview):
A typical protocol for assessing the delayed neurotoxicity of an organophosphorus compound like this compound in hens involves the following steps, as outlined by the OECD Test Guideline 418:[7][8]
-
Animal Model: Adult domestic laying hens are used as the test subjects.
-
Dosing: A single oral dose of the test substance is administered.
-
Observation Period: The hens are observed for 21 days for any signs of neurological dysfunction, such as ataxia (uncoordinated movement) and paralysis.
-
Histopathology: At the end of the observation period, the animals are euthanized, and nervous tissues (brain, spinal cord, and peripheral nerves) are collected for histopathological examination to assess for nerve fiber degeneration.
Environmental Fate and Residue Analysis
This compound is considered a persistent organophosphorus compound in the environment.[6] Its low water solubility and high affinity for soil particles contribute to its persistence.
Analytical Methods for Residue Detection:
The detection and quantification of this compound residues in environmental samples like soil and water, as well as in food commodities, are crucial for monitoring and risk assessment. Common analytical techniques include:
-
Gas Chromatography (GC): Often coupled with detectors such as a flame photometric detector (FPD) or a mass spectrometer (MS), GC is a primary method for separating and detecting this compound and its metabolites.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound residues.[9]
Sample Preparation for Residue Analysis (General Workflow):
A History of Toxicity and Regulatory Action
The history of this compound is marked by several high-profile poisoning incidents that ultimately led to its prohibition.
-
The Egyptian Buffalo Disaster (1971): Widespread use of this compound on cotton crops in Egypt led to the death of a large number of water buffaloes, raising early alarms about its environmental and agricultural impact.[5]
-
The "Phosvel Zombies" (1975): Workers at the Velsicol Chemical Corporation plant in Bayport, Texas, where this compound (trade name Phosvel) was manufactured, developed severe neurological disorders, including tremors, memory loss, and other debilitating symptoms.[10] This incident brought the severe human health risks of this compound exposure to the forefront.
These events, coupled with growing scientific evidence of its toxicity, led to regulatory action. In the United States, the Environmental Protection Agency (EPA) banned the use of this compound in 1975.[6] Many other countries followed suit, effectively ending the commercial use of this once-promising but ultimately hazardous insecticide.
Conclusion
The history of this compound serves as a stark reminder of the potential for unintended and devastating consequences of chemical use. While effective in its intended application, its broad-spectrum toxicity and persistent nature proved to be an unacceptable risk to environmental and human health. The story of this compound underscores the critical importance of rigorous toxicological testing, comprehensive risk assessment, and vigilant post-market surveillance in the development and regulation of all chemical products. The scientific and regulatory lessons learned from the rise and fall of this compound continue to inform and shape modern approaches to pesticide safety and environmental protection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 305. This compound (WHO Pesticide Residues Series 4) [inchem.org]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. This compound | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Methods of residue analysis [fao.org]
- 10. youtube.com [youtube.com]
A Technical Guide to the Chemical Stability of Leptophos Under Acidic and Alkaline Conditions
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical stability of the organophosphate insecticide Leptophos, with a specific focus on its degradation under acidic and alkaline conditions. The information presented herein is critical for understanding its environmental fate, persistence, and toxicological profile.
Chemical Stability Profile of this compound
This compound, or O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate, is a white crystalline solid.[1][2] Its stability is significantly influenced by the pH of the surrounding medium. Generally, this compound is stable under acidic conditions, even with prolonged exposure at normal temperatures.[1][3] However, it undergoes slow hydrolysis under strongly alkaline conditions.[1][3] The rate of this degradation process increases as the pH level rises.[3][4]
In addition to pH, other factors such as temperature and light can influence the degradation of this compound. The compound is thermally stable at normal temperatures but decomposes at elevated temperatures; at 180°C, 85% of the material decomposes within 5 hours.[1] Exposure to UV light can also accelerate its hydrolysis rate under field conditions.[1]
Quantitative Data on this compound Hydrolysis
The persistence of a pesticide in an aqueous environment is often described by its half-life (t½), the time required for 50% of the active ingredient to degrade.[5] For this compound, hydrolysis rates are dependent on pH and temperature.
Table 1: Aqueous Hydrolysis Half-life of this compound at 25°C
| Temperature (°C) | pH Condition | Half-life (days) |
|---|---|---|
| 25 | Not Specified | 35 |
| 25 | Not Specified | 5.5 |
| 25 | Not Specified | 2.3 |
Note: The specific pH values for the corresponding half-lives were not detailed in the source material, but it was noted that degradation rates increase with rising pH.[3]
Degradation Pathways and Products
The degradation of this compound, particularly through hydrolysis, involves the cleavage of its chemical bonds to form various metabolites.
Under alkaline conditions, the primary degradation pathway is the hydrolysis of the phosphorus-ester bond.[6][7] This process breaks down the parent molecule into less complex, water-soluble metabolites. The principal metabolite identified from this process is 4-bromo-2,5-dichlorophenol.[3]
Exposure to sunlight and UV radiation can also lead to the degradation of this compound, yielding several products.[8][9] Studies have identified the following photodecomposition products:
-
Chlorinated phenols[8]
The diagram below illustrates the proposed hydrolysis pathway of this compound under alkaline conditions.
Caption: Proposed alkaline hydrolysis pathway for this compound.
Experimental Protocols for Stability Assessment
Determining the chemical stability of a compound like this compound requires a structured experimental approach. The following protocol outlines a general methodology for conducting a hydrolysis study to evaluate stability at different pH levels.[10][11][12]
To determine the rate of hydrolysis and the half-life of this compound in aqueous solutions under controlled acidic, neutral, and alkaline conditions.
-
This compound, analytical standard
-
Sterile, buffered aqueous solutions (e.g., pH 4, 7, and 9)
-
Acetonitrile, HPLC grade
-
Constant temperature incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)[10]
-
Volumetric flasks, pipettes, and vials
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like acetonitrile.
-
Preparation of Test Solutions: Spike the pH-buffered aqueous solutions with the this compound stock solution to a known final concentration. The final concentration of the organic solvent should be minimal to avoid affecting the hydrolysis rate.
-
Incubation: Dispense the test solutions into sealed containers and place them in a constant temperature incubator (e.g., 25°C) protected from light.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw aliquots from each test solution. The frequency of testing should be sufficient to establish the stability profile.[11][12]
-
Sample Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated, stability-indicating analytical method (e.g., HPLC-UV or GC-MS).
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH level. The degradation is expected to follow pseudo-first-order kinetics.[4] The hydrolysis rate constant (k) can be determined from the slope of the regression line, and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
The following diagram illustrates the general workflow for this type of stability study.
Caption: General workflow for a chemical stability (hydrolysis) study.
Conclusion
The chemical stability of this compound is highly dependent on pH. It exhibits considerable stability under acidic conditions but is susceptible to hydrolysis as the alkalinity increases. This degradation leads to the formation of metabolites such as 4-bromo-2,5-dichlorophenol. A comprehensive understanding of these stability characteristics, obtained through rigorous experimental protocols, is essential for predicting the environmental behavior and potential risks associated with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. This compound | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. atticusllc.com [atticusllc.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 338. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 9. researchgate.net [researchgate.net]
- 10. eppltd.com [eppltd.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. japsonline.com [japsonline.com]
In-Depth Technical Guide: Photodegradation Products of Leptophos in the Environment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptophos, an organophosphate insecticide, has been subject to environmental fate studies due to its potential persistence and toxicity. A key degradation pathway for this compound in the environment is photodegradation, the breakdown of the molecule by light energy. Understanding the products of this process is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the photodegradation products of this compound, the experimental protocols used to identify them, and the analytical techniques employed for their quantification.
Photodegradation Pathway of this compound
The photodegradation of this compound proceeds through several key reactions, primarily involving the cleavage and modification of the phosphate (B84403) ester and the aromatic rings. The major identified photodegradation products include this compound oxon, desbromo-leptophos, O-methyl phenylphosphonothioic acid, phenylphosphonic acid, and 4-bromo-2,5-dichlorophenol.[1]
Under laboratory conditions using UV irradiation, the primary pathway involves the conversion to desbromo-leptophos, particularly in organic solvents like chloroform (B151607).[1] On plant surfaces, the formation of this compound oxon is a more prominent transformation, although it occurs in smaller quantities.[1]
Below is a diagram illustrating the primary photodegradation pathways of this compound.
Quantitative Analysis of Photodegradation Products
While several studies have identified the photodegradation products of this compound, detailed quantitative data on their formation under various environmental conditions is limited in the publicly available literature. The table below summarizes the key products identified and the analytical methods used. Further research is needed to populate this table with precise quantitative data such as percentage yields and degradation half-lives under controlled experimental settings.
| Photodegradation Product | Chemical Formula | Analytical Method | Quantitative Data (Example) | Reference |
| This compound Oxon | C₁₃H₁₀BrCl₂O₃PS | GC-MS, TLC | Major product on leaf surfaces (qualitative) | [1] |
| Desbromo-leptophos | C₁₃H₁₁Cl₂O₂PS | GC-MS, TLC | Major product in chloroform under UV (qualitative) | [1] |
| O-Methyl Phenylphosphonothioic Acid | C₇H₉O₂PS | GC-MS, TLC | Identified as a degradation product | [1] |
| Phenylphosphonic Acid | C₆H₇O₃P | GC-MS, TLC | Identified as a degradation product | [1] |
| 4-Bromo-2,5-dichlorophenol | C₆H₃BrCl₂O | GC-MS, HPLC | Identified as a degradation product |
Experimental Protocols
The study of this compound photodegradation involves controlled laboratory experiments that simulate environmental conditions. A typical experimental workflow is outlined below.
A more detailed, hypothetical experimental protocol based on common practices for pesticide analysis is provided below.
Objective: To identify and quantify the photodegradation products of this compound in an aqueous solution under UV irradiation.
Materials:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Milli-Q water
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp with specific wavelength filters)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare the working solution by spiking the stock solution into Milli-Q water in a quartz reaction vessel to a final concentration of 10 mg/L.
-
-
Irradiation:
-
Place the quartz reaction vessel under the UV lamp.
-
Control the temperature of the solution using a water bath.
-
Irradiate the solution for a defined period (e.g., 24 hours), taking aliquots at specific time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Protect the samples from further light exposure by wrapping the collection vials in aluminum foil.
-
-
Sample Extraction and Analysis:
-
HPLC Analysis:
-
Directly inject the aqueous samples into the HPLC system for the analysis of polar degradation products.
-
Mobile Phase: Acetonitrile/water gradient.
-
Column: C18 reverse-phase column.
-
Detection: UV detector at a specified wavelength (e.g., 254 nm) or MS detector for identification and quantification.
-
-
GC-MS Analysis:
-
For less polar products and the parent compound, perform a solid-phase extraction.
-
Pass a known volume of the irradiated sample through a pre-conditioned C18 SPE cartridge.
-
Elute the analytes from the cartridge with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the eluate and analyze it by GC-MS.
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Temperature Program: A suitable temperature gradient to separate the compounds of interest.
-
MS Detection: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra with reference libraries and analytical standards.
-
Quantify the concentration of this compound and its degradation products at each time point using calibration curves prepared from analytical standards.
-
Calculate the degradation kinetics and half-life of this compound.
-
Conclusion
The photodegradation of this compound is a complex process that leads to the formation of several transformation products. While the primary degradation pathways and products have been identified, there is a need for more comprehensive quantitative studies to fully understand the environmental fate of this compound. The experimental and analytical protocols outlined in this guide provide a framework for conducting such research, which is essential for developing accurate environmental models and risk assessments for this compound and other organophosphate pesticides.
References
An In-depth Technical Guide to Leptophos Neurotoxicity and Delayed Polyneuropathy
This technical guide provides a comprehensive overview of the neurotoxic effects of Leptophos, with a specific focus on its role in inducing organophosphate-induced delayed polyneuropathy (OPIDP). The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of the underlying mechanisms.
Introduction to this compound and Organophosphate-Induced Delayed Polyneuropathy (OPIDP)
This compound, an organophosphorus (OP) insecticide, is recognized for its potential to cause a severe neurotoxic condition known as organophosphate-induced delayed polyneuropathy (OPIDP) or organophosphate-induced delayed neuropathy (OPIDN).[1] Unlike the acute cholinergic toxicity commonly associated with OP compounds, which results from the inhibition of acetylcholinesterase (AChE), OPIDP is a distinct syndrome characterized by a delayed onset of 1 to 4 weeks following exposure.[2][3] The clinical presentation of OPIDP includes cramping muscle pain in the lower limbs, distal numbness, and paresthesia, which can progress to weakness and, in severe cases, paralysis.[3] The primary molecular target for the initiation of OPIDP is Neuropathy Target Esterase (NTE).[2][4]
Quantitative Toxicological Data
The neurotoxicity of this compound has been evaluated in various studies, primarily using the adult hen as the animal model of choice due to its high susceptibility to OPIDP.[5] The following tables summarize key quantitative data from these studies.
Table 1: Dose-Response Relationship of this compound-Induced Delayed Neurotoxicity in Hens (Oral Administration)
| Daily Oral Dose (mg/kg) | Duration of Administration | Onset of Ataxia | Clinical Outcome | Reference |
| 20.0 | Daily | Dependent on total dose | Ataxia, paralysis, death | [6] |
| 10.0 | Daily | Dependent on total dose | Ataxia, no change in clinical condition over 4 months | [6] |
| 5.0 | Daily | Dependent on total dose | Ataxia, no change in clinical condition over 4 months | [6] |
| 2.5 | Daily | Dependent on total dose | Mild ataxia with regression of deficits after cessation | [6] |
| 1.0 | Daily | Dependent on total dose | Mild ataxia with regression of deficits after cessation | [6] |
| 0.5 | Daily | Dependent on total dose | Mild ataxia with total recovery | [6] |
| 200 (single dose) | Single Dose | ~14-21 days | Ataxia, progressing to paralysis | [7] |
| 400 (single dose) | Single Dose | ~14-21 days | Ataxia, progressing to paralysis | [7] |
| 800 (single dose) | Single Dose | ~14-21 days | Ataxia, progressing to paralysis and death | [7] |
Table 2: Dose-Response of this compound-Induced Delayed Neurotoxicity in Hens (Other Routes of Administration)
| Administration Route | Dose | Dosing Regimen | Incidence of Ataxia/Paralysis | Reference |
| Percutaneous (Dermal) | 340 mg/hen/day | 2 days | 0/5 hens showed abnormal gait | [3] |
| Percutaneous (Dermal) | 340 mg/hen/day | 5 days | 2/5 hens showed mild ataxia | [3] |
| Percutaneous (Dermal) | 340 mg/hen/day | 10 days | 4/5 hens affected by neurotoxicity | [3] |
| Percutaneous (Dermal) | 340 mg/hen/day | 15 days | 5/5 hens affected by neurotoxicity | [3] |
| Percutaneous (Dermal) | 340 mg/hen/day | 20 days | 5/5 hens affected by neurotoxicity | [3] |
Molecular Mechanism of this compound-Induced Delayed Polyneuropathy
The initiation of OPIDP by this compound is a multi-step process at the molecular level, primarily involving the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE).
Inhibition of Neuropathy Target Esterase (NTE)
This compound, like other neuropathic OPs, covalently binds to the active site of NTE, an enzyme located on the cytoplasmic face of the endoplasmic reticulum.[8] This binding inhibits the normal physiological function of NTE, which is believed to be involved in phospholipid metabolism, specifically the deacylation of phosphatidylcholine.[8] A critical threshold of NTE inhibition, generally above 70%, is required to initiate the neurotoxic cascade.[4]
"Aging" of the Inhibited Enzyme
Following the initial inhibition, a process known as "aging" occurs, where a chemical modification of the OP-NTE complex takes place. This typically involves the cleavage of an R-O-P bond, leaving a negatively charged phosphoryl group attached to the enzyme. This "aged" enzyme is resistant to reactivation and is thought to be the key trigger for the subsequent neurodegenerative processes.
Downstream Signaling and Axonal Degeneration
The precise signaling cascade downstream of NTE inhibition and aging is an area of ongoing research. However, the current understanding suggests that the loss of NTE function leads to a disruption of phospholipid homeostasis within the neuron.[8] This imbalance is thought to interfere with the function of the endoplasmic reticulum and axonal transport, critical processes for maintaining the integrity of long axons.[8][9] The distal parts of long and large-diameter axons in both the peripheral and central nervous systems are particularly vulnerable, leading to a "dying-back" axonopathy.[2] This process ultimately results in Wallerian-like degeneration of the axon and secondary demyelination.[2]
Figure 1: Proposed signaling pathway for this compound-induced delayed polyneuropathy.
Experimental Protocols
The study of this compound neurotoxicity and OPIDP relies on well-established experimental protocols, primarily utilizing the adult hen model.
Induction of OPIDP in Hens
-
Animal Model: Adult White Leghorn hens, typically 8-12 months of age, are used.
-
Dosing: this compound is administered via a single oral dose (e.g., 200-800 mg/kg) or through repeated oral, dermal, or intravenous administrations as detailed in Tables 1 and 2.[3][6][7] A positive control group receiving a known neuropathic agent like tri-ortho-cresyl phosphate (B84403) (TOCP) and a negative control group are included.
-
Observation Period: Hens are observed for a minimum of 21 days for the development of clinical signs of neurotoxicity, including ataxia, weakness, and paralysis.[10] A grading system is often used to quantify the severity of the clinical signs.
Neuropathy Target Esterase (NTE) Assay
The NTE assay is a biochemical method to determine the extent of NTE inhibition in nervous tissue.
-
Tissue Preparation: Brain or spinal cord tissue is homogenized in a suitable buffer.
-
Differential Inhibition: The assay relies on the differential inhibition of esterases. The total esterase activity is measured using a substrate like phenyl valerate. The non-NTE esterase activity is determined by measuring the activity in the presence of a non-neuropathic OP that inhibits other esterases but not NTE. The remaining activity is then measured in the presence of a known neuropathic OP that inhibits NTE.
-
Calculation: NTE activity is calculated as the difference between the esterase activity in the presence of the non-neuropathic inhibitor and the activity in the presence of the neuropathic inhibitor.
-
Timing: NTE inhibition is typically measured within 24-48 hours of OP exposure.
Histopathological Examination
Histopathology is used to confirm the characteristic axonal degeneration of OPIDP.
-
Tissue Collection and Fixation: At the end of the observation period, hens are euthanized, and samples of the brain, spinal cord (cervical and lumbar regions), and peripheral nerves (e.g., sciatic nerve) are collected. Tissues are fixed in 10% buffered formalin.
-
Processing and Staining: Tissues are processed, embedded in paraffin, and sectioned. Sections are typically stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and with special stains like Luxol Fast Blue to visualize myelin and silver stains (e.g., Bielschowsky or Bodian) to visualize axons.[11]
-
Microscopic Examination: Sections are examined under a microscope for evidence of axonal swelling, degeneration (Wallerian-like degeneration), and secondary demyelination. The severity and distribution of the lesions are scored.[11]
Figure 2: Experimental workflow for assessing this compound-induced delayed polyneuropathy.
Conclusion
This compound is a potent neurotoxicant capable of inducing a severe and often irreversible delayed polyneuropathy. The mechanism of toxicity is initiated by the inhibition and subsequent aging of Neuropathy Target Esterase, leading to a cascade of events that result in distal axonal degeneration. The adult hen remains the most reliable animal model for studying OPIDP, and a combination of clinical observation, biochemical assays, and histopathological examination is crucial for a comprehensive assessment of neurotoxicity. Further research into the detailed molecular signaling pathways downstream of NTE inhibition is warranted to identify potential therapeutic targets for the prevention and treatment of this debilitating condition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delayed neurotoxicity resulting from administration of this compound to the comb of domestic fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organophosphate induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organophosphate induced delayed polyneuropathy in man: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delayed neurotoxicity of subchronic oral administration of this compound to hens: recovery during four months after exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. A mechanism for organophosphate-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of organophosphorus-induced delayed neuropathy in chickens using needle electromyography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropathological Studies of Chickens Following Exposure to Chlorpyrifos - PMC [pmc.ncbi.nlm.nih.gov]
The Silent Accumulator: An In-depth Technical Guide to the Bioaccumulation Potential of Leptophos in Ecosystems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leptophos, an organophosphonate insecticide, has demonstrated a significant potential for bioaccumulation within ecosystems, posing a considerable risk to non-target organisms and the integrity of the food web. This technical guide provides a comprehensive analysis of the bioaccumulation potential of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its toxicological pathways. With a high octanol-water partition coefficient (log Kow) of 6.3, this compound exhibits strong lipophilic properties, driving its partitioning into biological tissues and subsequent accumulation. Experimental studies have confirmed this potential, with reported Bioconcentration Factors (BCF) as high as 6058 in fish and Bioaccumulation Factors (BAF) reaching 48,398 in snails. This document synthesizes the available scientific literature to offer a detailed resource for understanding and assessing the environmental fate and ecological impact of this persistent pesticide.
Introduction
This compound is an organophosphonate insecticide that, despite being discontinued (B1498344) in many countries, persists in some environments and serves as a critical case study for understanding the bioaccumulation of toxic compounds. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to neurotoxicity.[1][2] Beyond its acute toxic effects, the physicochemical properties of this compound, particularly its high lipophilicity, predispose it to accumulate in the fatty tissues of organisms, leading to biomagnification through the food chain. This guide delves into the specifics of its bioaccumulation potential, providing the necessary data and protocols for researchers and professionals to evaluate its environmental risk.
Physicochemical Properties and Bioaccumulation Potential
The tendency of a chemical to bioaccumulate is strongly linked to its physicochemical properties. For this compound, the most telling indicator is its high octanol-water partition coefficient (log Kow).
| Property | Value | Implication for Bioaccumulation |
| Log Kow | 6.3 | High potential for partitioning into fatty tissues and bioaccumulation. |
| Water Solubility | 0.0047 mg/L | Low water solubility contributes to its partitioning into organic matter and biota. |
| Molar Mass | 412.06 g/mol | - |
Quantitative Bioaccumulation Data
Experimental studies have provided quantitative measures of this compound bioaccumulation in various organisms. The Bioconcentration Factor (BCF), which measures uptake from water, and the Bioaccumulation Factor (BAF), which considers all routes of exposure including diet, are key metrics.
| Organism | Parameter | Value | Reference |
| Topmouth gudgeon (Pseudorasbora parva) | BCF | 6058 | [3] |
| Bluegill fish (Lepomis macrochirus) | BCF | 773 | [3] |
| Fish (unspecified) | BAF | 1443 | [3] |
| Snail (unspecified) | BAF | 48398 | [3] |
Tissue-Specific Accumulation of this compound
Research has shown that this compound preferentially accumulates in tissues with high lipid content. A study on hens provides detailed quantitative data on the accumulation of this compound in adipose tissue following oral administration.
Single Oral Dose Administration in Hens
| Age of Hens | Dose (mg/kg) | Time After Dosing | Adipose Tissue Concentration (ppm) |
| 6 months | 250 | 1 day | 25.1 |
| 6 months | 250 | 28 days | Not detected |
| 21 months | 250 | 1 day | 9.52 |
| 21 months | 250 | 28 days | Still detectable |
Multiple Oral Dose Administration in Hens [1]
| Daily Dose (mg/kg) | Duration | Adipose Tissue Concentration Trend | Maximum Concentration Day |
| 5 | 28 days | Progressive increase for 21 days, then slow decrease | ~Day 21 |
| 10 | 28 days | Progressive increase for 21 days, then slow decrease | ~Day 21 |
| 20 | 28 days | Slow increase for 14 days, then rapid increase | Day 25 |
These findings highlight that adipose tissue is a significant sink for this compound, where it can persist for extended periods.[1]
Experimental Protocols
The standardized methodology for assessing the bioaccumulation of chemicals in fish is outlined in the OECD Test Guideline 305. This protocol provides a framework for determining the Bioconcentration Factor (BCF) through aqueous exposure.
Key Aspects of OECD Test Guideline 305: Bioaccumulation in Fish
1. Test Principle: The test consists of two phases: an exposure (uptake) phase and a post-exposure (depuration) phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in the water. Subsequently, they are transferred to a clean water environment for the depuration phase to measure the elimination of the substance.[2]
2. Test System:
-
Test Species: Commonly used species include Zebrafish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), and Rainbow Trout (Oncorhynchus mykiss).[1]
-
Conditions: A flow-through system is preferred to maintain a constant concentration of the test substance. Water temperature, pH, and other quality parameters are kept constant.
3. Procedure:
-
Uptake Phase: A group of fish is exposed to at least one concentration of the test substance. The duration is typically 28 days but can be adjusted based on when a steady-state concentration in the fish is reached.[2]
-
Depuration Phase: After the uptake phase, the fish are transferred to a medium free of the test substance. The duration of this phase is sufficient to allow for significant elimination of the substance from the fish tissues.
-
Sampling: Fish and water samples are collected at regular intervals during both phases to determine the concentration of the test substance.[1]
4. Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (Cf) to the concentration in the water (Cw) at steady-state (BCFss). Alternatively, a kinetic BCF (BCFk) can be calculated from the uptake and depuration rate constants.
Signaling Pathways and Mechanism of Action
The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.
Figure 1: Signaling pathway of this compound-induced acetylcholinesterase inhibition.
Experimental and Logical Workflows
The assessment of this compound bioaccumulation potential follows a structured workflow, from initial screening based on physicochemical properties to detailed experimental evaluation.
Figure 2: Workflow for assessing the bioaccumulation potential of this compound.
Conclusion
The data presented in this technical guide unequivocally demonstrate the high bioaccumulation potential of this compound in ecosystems. Its inherent lipophilicity, coupled with its persistence, facilitates its entry and retention in organisms, leading to significant bioconcentration and bioaccumulation factors. The detailed accumulation in adipose tissues underscores the long-term storage risk of this compound. Understanding the experimental protocols for assessing bioaccumulation and the underlying toxicological pathways is crucial for researchers and professionals in evaluating the environmental risks posed by this compound and other persistent organic pollutants. This guide serves as a foundational resource for such endeavors, emphasizing the need for continued monitoring and research into the long-term ecological consequences of such chemicals.
References
Technical Guide: Physical Properties of Technical Grade Leptophos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of technical grade leptophos. The information is compiled from various scientific sources to support research, drug development, and risk assessment activities. This document includes tabulated quantitative data, detailed experimental protocols for key property determination, and visualizations of relevant biological pathways and analytical workflows.
Core Physical and Chemical Properties
Technical grade this compound is a white crystalline or colorless amorphous solid, with the technical product appearing as a light tan powder.[1] It is an organothiophosphate insecticide, chemically identified as O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate.[1][2] The technical material contains a minimum of 85% this compound, with the remainder consisting of related compounds.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of technical grade this compound for easy reference and comparison.
| Property | Value | Units | Conditions | References |
| Appearance | White crystalline solid; technical product is a light tan powder | - | Room Temperature | [1][2][3] |
| Molecular Formula | C₁₃H₁₀BrCl₂O₂PS | - | - | [2][4] |
| Molecular Weight | 412.07 | g/mol | - | [4] |
| Melting Point | 70 - 73 | °C | - | [2][4][5] |
| Boiling Point | 180 (decomposes) | °C | - | [2] |
| Density | 1.53 | g/cm³ | 25°C | [2][3] |
| Vapor Pressure | 2.3 x 10⁻⁸ | mm Hg | 20°C | [1][2] |
| Water Solubility | 0.0047 - 2.4 | mg/L | 20°C | [2][6] |
| Solubility in Organic Solvents | g/100 mL | 25°C | [3] | |
| Benzene | 133 | [3] | ||
| Xylene | 73 | [3] | ||
| Acetone | 62 | [3] | ||
| Cyclohexane | 14 | [3] | ||
| Heptane | 7 | [3] | ||
| Isopropanol | 2.4 | [3] | ||
| Octanol-Water Partition Coefficient (log P) | 6.31 | - | pH 7, 20°C | [2][7] |
| Stability | Stable at normal temperatures. Decomposes at elevated temperatures (e.g., 180°C). Slowly hydrolyzed under alkaline conditions and stable in acidic conditions. | - | - | [1][2] |
Experimental Protocols
This section details the standard methodologies for determining the key physical properties of chemical substances like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small amount of the technical grade this compound is finely powdered. The open end of a capillary tube is jabbed into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range. For pure substances, this range is typically narrow.
Octanol-Water Partition Coefficient (log P) Determination (OECD Guideline 107: Shake Flask Method)
Objective: To determine the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. This value is a key indicator of a substance's hydrophobicity and bioaccumulation potential.
Methodology:
-
Preparation of Phases: Water and n-octanol are mutually saturated by shaking them together for 24 hours, followed by a separation period.
-
Test Substance Introduction: A stock solution of this compound is prepared in n-octanol. This is then added to a mixture of the pre-saturated n-octanol and water in a vessel. The amount of this compound should not exceed a concentration that would saturate the aqueous phase.
-
Equilibration: The vessel is securely sealed and agitated at a constant temperature (e.g., 20-25°C) until equilibrium is reached. This is typically achieved by mechanical shaking for a specified period.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of P (log P) is then reported.
Vapor Pressure Determination (ASTM D2879: Isoteniscope Method)
Objective: To measure the pressure exerted by the vapor of this compound in thermodynamic equilibrium with its solid phase at a given temperature.
Methodology:
-
Apparatus: An isoteniscope, a specialized glass apparatus, is used. It consists of a sample bulb connected to a U-tube manometer.
-
Sample Introduction: A small, accurately weighed amount of this compound is placed into the sample bulb of the isoteniscope.
-
Degassing: The sample is degassed to remove any dissolved or trapped air, which would interfere with the vapor pressure measurement. This is typically done by repeatedly freezing the sample under vacuum and then thawing.
-
Measurement: The isoteniscope is placed in a constant-temperature bath. As the sample vaporizes, it exerts pressure on the manometer fluid (typically mercury or a silicone oil). An external pressure is applied to the other arm of the manometer to balance the levels, indicating that the external pressure is equal to the vapor pressure of the sample at that temperature.
-
Data Collection: Measurements are taken at several stable temperatures to establish a vapor pressure-temperature relationship.
Analytical Determination by Gas-Liquid Chromatography (GLC)
Objective: To separate and quantify this compound in a sample.
Methodology:
-
Sample Extraction: The sample containing this compound is extracted with a suitable organic solvent, such as acetonitrile, followed by partitioning into a solvent like benzene.
-
Cleanup: The extract may be cleaned up using techniques like column chromatography on silica (B1680970) gel to remove interfering substances.
-
Instrumentation: A gas chromatograph equipped with a flame photometric detector (FPD) is commonly used for organophosphate analysis due to its sensitivity and selectivity for phosphorus-containing compounds.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for pesticide analysis is used.
-
Carrier Gas: An inert gas like helium or nitrogen flows through the column.
-
Temperature Program: The oven temperature is programmed to increase gradually to ensure the separation of different components in the sample.
-
Injection: A small volume of the prepared sample extract is injected into the heated injection port of the GC, where it is vaporized.
-
-
Detection and Quantification: As the separated components elute from the column, they are detected by the FPD. The retention time is used for qualitative identification, and the peak area is used for quantification by comparing it to the peak areas of known standards.
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition by this compound
This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The following diagram illustrates this mechanism of action.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound in a cholinergic synapse.
Experimental Workflow: Pesticide Residue Analysis
The following diagram outlines a typical workflow for the analysis of pesticide residues, such as this compound, in environmental or biological samples.
Caption: A generalized workflow for the analysis of this compound residue in various sample matrices.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]
The Enantioselective Profile of Leptophos: A Technical Guide to its Isomerism, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptophos, an organophosphorus insecticide, possesses a chiral center at the phosphorus atom, giving rise to two enantiomeric forms: (R)- and (S)-leptophos. This technical guide provides an in-depth analysis of the isomerism and stereochemistry of this compound, with a focus on the differential biological activities of its enantiomers. A comprehensive summary of quantitative data on the toxicity and enzyme inhibition of the individual enantiomers and the racemic mixture is presented. Detailed experimental protocols for the chiral separation, toxicity assessment, and acetylcholinesterase inhibition assays are provided to facilitate further research. Furthermore, this guide includes visual representations of the chemical structures, experimental workflows, and the mechanism of action through signaling pathway diagrams generated using the DOT language.
Introduction
This compound, chemically known as O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate, was historically used as an insecticide and fungicide.[1] Like many organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] A critical and often overlooked aspect of the biological activity of many pesticides is their stereochemistry. This compound is a chiral molecule due to the presence of a stereogenic phosphorus center, existing as a pair of enantiomers.[2][3] It is increasingly recognized that enantiomers of chiral pesticides can exhibit significant differences in their biological and toxicological properties. This guide delves into the stereochemical characteristics of this compound and the profound implications of its chirality on its biological function.
Isomerism and Stereochemistry of this compound
The phosphorus atom in the phosphonothioate group of this compound is bonded to four different substituents: a methoxy (B1213986) group, a phenyl group, a sulfur atom (via a double bond), and an O-(4-bromo-2,5-dichlorophenyl) group. This arrangement creates a chiral center at the phosphorus atom, resulting in two non-superimposable mirror images, or enantiomers, designated as (R)-leptophos and (S)-leptophos.[2]
Differential Biological Activity of this compound Enantiomers
Research has demonstrated significant differences in the biological activity and toxicity of the individual enantiomers of this compound. The enantiomers have been separated and their effects on aquatic organisms and enzyme inhibition have been quantified.
Toxicity to Aquatic Organisms
Toxicity studies using the freshwater crustacean Daphnia have revealed a pronounced enantioselectivity in the acute toxicity of this compound. The (+)-enantiomer is significantly more toxic than the (-)-enantiomer.[4] The racemic mixture exhibits a toxicity level similar to that of the more active (+)-enantiomer, suggesting that the overall toxicity of racemic this compound is primarily driven by this enantiomer.[4]
Table 1: Acute Toxicity of this compound Enantiomers to Daphnia
| Compound | LC50 (g/L) |
| (+)-Leptophos | 0.0387[4] |
| (-)-Leptophos | 0.802[4] |
| (+/-)-Leptophos (Racemate) | 0.0409[4] |
Enzyme Inhibition
The primary mechanism of this compound toxicity is the inhibition of cholinesterases. In vitro studies have shown that the enantiomers of this compound exhibit differential inhibitory effects on both butyrylcholinesterase and acetylcholinesterase.[4] The (+)-enantiomer is a more potent inhibitor of both enzymes compared to the (-)-enantiomer.[4]
Table 2: Enzyme Inhibition by this compound Enantiomers
| Enzyme | Compound | IC50 (g/mL) |
| Butyrylcholinesterase (horse serum) | (+)-Leptophos | 0.241[4] |
| (-)-Leptophos | 1.17[4] | |
| (+/-)-Leptophos | 1.05[4] | |
| Acetylcholinesterase (housefly heads) | (+)-Leptophos | 14.01[4] |
| (-)-Leptophos | 24.32[4] | |
| (+/-)-Leptophos | 13.22[4] |
Beyond acetylcholinesterase, this compound has also been shown to be a potent inhibitor of neurotoxic esterase and monoamine oxidase, which may contribute to its neurotoxic effects.[5]
Experimental Protocols
Chiral Separation of this compound Enantiomers by HPLC
A detailed protocol for the separation of this compound enantiomers is crucial for studying their individual biological activities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: Whelk-O1 column.[4]
-
Mobile Phase: 3% Dichloromethane in n-Hexane.[4]
-
Flow Rate: A typical starting flow rate for a standard analytical Whelk-O1 column is 1.0 mL/min. This may require optimization.
-
Column Temperature: Ambient temperature (e.g., 25°C). Chiral separations can sometimes be improved at lower temperatures.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance, typically in the range of 220-280 nm. A starting wavelength of 254 nm is recommended.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a standard solution of racemic this compound in the mobile phase.
-
Equilibrate the Whelk-O1 column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
The two enantiomers should be resolved as separate peaks. The elution order of the (+) and (-) enantiomers would need to be determined using a polarimeter or by collecting the fractions and measuring their optical rotation.
-
Daphnia Acute Toxicity Test
This protocol is a generalized procedure for assessing the acute toxicity of this compound enantiomers to Daphnia.
-
Test Organism: Daphnia magna or Daphnia pulex, neonates (<24 hours old).
-
Test Duration: 48 hours.
-
Test Conditions: Static or semi-static.
-
Test Vessels: Glass beakers.
-
Test Concentrations: A geometric series of at least five concentrations of the test substance and a control.
-
Procedure:
-
Prepare stock solutions of the individual enantiomers and the racemate in a suitable solvent.
-
Prepare the test solutions by diluting the stock solutions with reconstituted hard water.
-
Introduce a set number of Daphnia neonates (e.g., 10) into each test vessel.
-
Incubate the test vessels at a constant temperature (e.g., 20°C) with a controlled photoperiod (e.g., 16 hours light: 8 hours dark).
-
After 48 hours, record the number of immobilized or dead Daphnia in each concentration.
-
Calculate the 48-hour LC50 (median lethal concentration) using appropriate statistical methods (e.g., probit analysis).
-
Acetylcholinesterase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibition of acetylcholinesterase by this compound enantiomers.
-
Enzyme Source: Purified acetylcholinesterase from a suitable source (e.g., electric eel, housefly heads).
-
Substrate: Acetylthiocholine iodide.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
-
Procedure:
-
Prepare a series of dilutions of the this compound enantiomers and the racemate.
-
In a microplate well or cuvette, add a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0), the acetylcholinesterase solution, and the test compound solution.
-
Incubate for a defined period to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the substrate (acetylthiocholine) and the chromogen (DTNB).
-
Monitor the increase in absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 (half-maximal inhibitory concentration) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway of Acetylcholinesterase Inhibition
This compound, like other organophosphorus insecticides, exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition disrupts the normal functioning of cholinergic synapses in the nervous system.
Under normal physiological conditions, acetylcholine is released into the synaptic cleft, binds to postsynaptic receptors to propagate a nerve impulse, and is then rapidly hydrolyzed by AChE into choline and acetate, terminating the signal. This compound irreversibly binds to the active site of AChE, rendering the enzyme non-functional. This leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of the postsynaptic receptors and disruption of normal nerve function.
Conclusion
The stereochemistry of this compound plays a pivotal role in its biological activity. The significant differences in toxicity and enzyme inhibition between its enantiomers underscore the importance of stereoselective analysis in the fields of toxicology and drug development. The (+)-enantiomer of this compound is the primary contributor to its overall toxicity, highlighting the potential for developing more selective and less environmentally harmful pesticides by using only the active enantiomer. The experimental protocols and data presented in this guide provide a valuable resource for researchers investigating the stereoselective effects of this compound and other chiral organophosphorus compounds. Further research into the enantioselective metabolism and environmental fate of this compound is warranted to fully understand its ecological impact.
References
Cholinesterase Inhibition by Leptophos Oxon: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptophos is an organothiophosphate insecticide that undergoes metabolic activation in vivo to its oxygen analog, this compound oxon (O-[4-bromo-2,5-dichlorophenyl]-O-methyl phenyl-phosphonate). This conversion is a critical step, as the oxon form is a potent inhibitor of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The primary mechanism of toxicity for organophosphates is the inhibition of AChE, an essential enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions. The irreversible inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects, commonly referred to as a cholinergic crisis.
Mechanism of Action
The inhibitory action of this compound oxon, like other organophosphates, involves the covalent modification of the cholinesterase active site. The phosphorus atom of the oxon is electrophilic and attacks the hydroxyl group of a critical serine residue within the enzyme's catalytic triad. This reaction forms a stable, phosphorylated enzyme that is catalytically inactive. This process effectively prevents the enzyme from hydrolyzing acetylcholine.
Quantitative Data
Reactivation of this compound Oxon-Inhibited Cholinesterases
Specific inhibitory constants such as IC₅₀ (the concentration of an inhibitor required to reduce enzyme activity by 50%) and kᵢ (the bimolecular rate constant) for this compound oxon are not prominently available in the accessible literature. However, data exists on the in vitro reactivation of human AChE and BChE after inhibition by this compound oxon, using various oxime reactivators. This provides indirect evidence of its inhibitory action and is crucial for the development of antidotes.
| Reactivator (Oxime) | Concentration | Reactivation of human AChE (%) | Reactivation of human BChE (%) |
| Obidoxime | 10 µM | 31.4 | 6.5 |
| 100 µM | Data not specified | 14.3 | |
| Trimedoxime | 10 µM | 26.4 | Data not specified |
| K027 | 10 µM | 16.4 | Data not specified |
| K075 | 10 µM | 14.2 | Data not specified |
| 100 µM | Data not specified | 12.4 | |
| K074 | 10 µM | 12.6 | Data not specified |
| 100 µM | Data not specified | 11.5 | |
| HI-6 | 10 µM | 11.6 | Data not specified |
| K033 | 100 µM | Data not specified | 14.5 |
| K117 | 100 µM | Data not specified | 13.9 |
| bis-3-PA | 100 µM | Data not specified | 13.1 |
| K127 | 100 µM | Data not specified | 11.0 |
| Data sourced from a study on the in vitro reactivation of human erythrocyte AChE and plasma BChE inhibited by racemic this compound-oxon. The study highlights that human AChE inhibited by this compound-oxon has a good potential for reactivation by commercial reactivators[1][2]. |
Comparative Inhibition Data for Other Organophosphate Oxons
To provide a reference for the typical potency of organophosphate oxons, the following table summarizes kinetic data for the inhibition of various cholinesterases by chlorpyrifos-oxon and paraoxon.
| Inhibitor | Enzyme Source | Parameter | Value |
| Chlorpyrifos-oxon | Recombinant Human AChE | kᵢ | 9.3 x 10⁶ M⁻¹ min⁻¹ |
| Human RBC AChE | kᵢ | 3.8 x 10⁶ M⁻¹ min⁻¹ | |
| Rat Brain AChE (PND 4) | IC₅₀ | 10 nM | |
| Human Serum BChE | kᵢ | 1.65 x 10⁹ M⁻¹ min⁻¹ | |
| Paraoxon | Recombinant Human AChE | kᵢ | 7.0 x 10⁵ M⁻¹ min⁻¹ |
| Note: kᵢ is the bimolecular rate constant of inhibition. IC₅₀ is the half-maximal inhibitory concentration. PND refers to postnatal day. Data are compiled from multiple sources for comparative purposes[3][4]. |
Experimental Protocols
Determining the inhibitory potential of a compound like this compound oxon on cholinesterase activity typically involves a well-established spectrophotometric method, such as the Ellman assay.
Generalized Protocol for In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a general procedure for measuring AChE inhibition. Specific concentrations, incubation times, and reagents may be optimized for the specific inhibitor and enzyme source.
-
Preparation of Reagents:
-
Buffer: A phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4) is prepared to maintain stable pH conditions.
-
Enzyme Solution: A stock solution of acetylcholinesterase (e.g., from human erythrocytes or electric eel) is prepared in the buffer. The final concentration is adjusted to yield a linear reaction rate over the measurement period.
-
Substrate Solution: Acetylthiocholine iodide (ATChI) is dissolved in the buffer.
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is dissolved in the buffer.
-
Inhibitor Solution: A stock solution of the inhibitor (e.g., this compound oxon) is prepared in a suitable solvent (like ethanol (B145695) or DMSO) and then serially diluted to the desired concentrations in the buffer.
-
-
Assay Procedure:
-
Incubation: In a 96-well microplate, the enzyme solution is pre-incubated with various concentrations of the this compound oxon solution (or vehicle control) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the DTNB and ATChI solutions to each well.
-
Measurement: The absorbance is measured kinetically at a wavelength of 412 nm using a microplate spectrophotometer. The rate of change in absorbance is proportional to the AChE activity, as the thiocholine (B1204863) product from ATChI hydrolysis reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
The rate of reaction for each inhibitor concentration is calculated from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated relative to the activity of the vehicle control.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. carlroth.com [carlroth.com]
- 2. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (Ref: OMS 1438 ) [vuh-la-sitem03.herts.ac.uk]
Methodological & Application
Application Note: Analysis of Leptophos by Gas Chromatography-Mass Spectrometry
Introduction
Leptophos is an organophosphorus pesticide previously used as an insecticide and acaricide.[1][2] Due to its neurotoxic effects and persistence in the environment, monitoring its residue levels in various matrices like food and environmental samples is crucial for public health and safety.[1][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective and widely used technique for the determination of organophosphorus pesticides.[4][5] The high selectivity and sensitivity of GC-MS, particularly in single-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, allow for accurate identification and quantification of trace levels of this compound in complex matrices.[3][6]
This application note details a comprehensive protocol for the analysis of this compound using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS analysis. The QuEChERS method has become a standard for pesticide residue analysis in food due to its simplicity and efficiency.[6][7][8]
Experimental Protocol
1. Sample Preparation (QuEChERS Method)
This protocol is adapted from standard QuEChERS procedures for pesticide analysis in food matrices.[7][8]
a. Materials and Reagents:
-
Homogenized Sample (e.g., fruits, vegetables, rice)
-
Acetonitrile (B52724) (ACN), pesticide residue grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) (optional, for pigmented samples)
-
C18 sorbent (optional, for high-fat samples)
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
b. Extraction Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8][9]
-
Add 10 mL of acetonitrile to the tube.[7]
-
Add the salting-out mixture, typically consisting of 4 g of anhydrous MgSO₄ and 1 g of NaCl.[10]
-
Immediately cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure proper extraction and prevent the formation of salt agglomerates.[11]
-
Centrifuge the tube at 3,500 rpm or higher for 10 minutes.[11]
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube.[11]
-
The microcentrifuge tube should contain the d-SPE cleanup sorbents: typically 150 mg of anhydrous MgSO₄ and 50 mg of PSA.[11] For samples with high pigment content, 50 mg of GCB can be added.
-
Cap the tube and vortex for 1 minute at high speed.[11]
-
Centrifuge at 10,000 rpm for 5 minutes.[11]
-
The resulting supernatant is the final extract. Transfer it into a GC vial for analysis.
2. GC-MS Instrumentation and Conditions
The following conditions are a general guideline and may require optimization based on the specific instrument and sample matrix.
-
Gas Chromatograph (GC): Agilent 6890N or equivalent[1]
-
Mass Spectrometer (MS): Agilent 5975B MSD, Thermo Scientific TSQ Quantum, or equivalent[1][9]
-
GC Column: HP-5MS, Rxi-5ms, or similar 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).[4][11]
-
Injector: Splitless mode.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[4][11]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280 °C.[13]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
Acquisition Mode:
Data and Performance Characteristics
The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical performance data for this compound analysis.
| Parameter | Value | Matrix | Reference |
| Linearity (R²) | 0.997 | Green Bean | [9] |
| Recovery (%) | 100.6 | Green Bean | [9] |
| Precision (% CV) | 10.6 | Green Bean | [9] |
| Limit of Detection (LOD) | 6.4 µg/kg | Rice | [11] |
| Limit of Quantification (LOQ) | 19.4 µg/kg | Rice | [11] |
| Retention Time (min) | 31.44 | Green Bean | [9] |
Diagrams
Caption: Workflow for this compound analysis using QuEChERS and GC-MS.
References
- 1. agilent.com [agilent.com]
- 2. ez.restek.com [ez.restek.com]
- 3. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 4. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. shimadzu.com [shimadzu.com]
- 7. food-safety.com [food-safety.com]
- 8. scispec.co.th [scispec.co.th]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 12. cromlab-instruments.es [cromlab-instruments.es]
- 13. fsis.usda.gov [fsis.usda.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Leptophos Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) to separate Leptophos from other components in a sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water allows for the elution of this compound. Detection is achieved using a UV-Vis detector, leveraging the chromophoric nature of the this compound molecule, which contains aromatic rings. Sample preparation involves extraction and clean-up to remove interfering substances and concentrate the analyte.
Proposed HPLC Method Parameters
The following table summarizes the proposed starting conditions for the HPLC analysis of this compound. These parameters are based on common methods for other organophosphorus pesticides and should be optimized during method development and validation.
| Parameter | Proposed Condition |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (Requires optimization) |
| Run Time | Approximately 15 minutes |
Quantitative Data Summary (Illustrative)
The following table presents an illustrative summary of expected quantitative data for the proposed HPLC method for this compound. These values are typical for the analysis of organophosphorus pesticides and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | 8 - 12 min |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 5% |
Experimental Protocols
Preparation of Standard Solutions
1.1. Stock Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound analytical standard into a 100 mL volumetric flask.
-
Dissolve the standard in acetonitrile and make up to the mark with the same solvent.
-
Stopper the flask and sonicate for 5 minutes to ensure complete dissolution.
-
This stock solution should be stored at 4 °C in the dark.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase (Acetonitrile:Water, 80:20, v/v).
-
Recommended concentrations for the calibration curve are 0.1, 0.5, 1, 2, 5, and 10 µg/mL.
Sample Preparation
The following are general protocols for sample preparation from different matrices. The specific procedure may need to be optimized based on the sample complexity.
2.1. Water Samples (Liquid-Liquid Extraction):
-
To 100 mL of the water sample in a separatory funnel, add 5 g of sodium chloride and shake to dissolve.
-
Add 30 mL of dichloromethane (B109758) and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.
2.2. Soil/Sediment Samples (Solid-Liquid Extraction):
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to a volume of approximately 2 mL.
-
Proceed with a solid-phase extraction (SPE) clean-up.
2.3. Solid-Phase Extraction (SPE) Clean-up (for complex matrices):
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the 2 mL sample extract from the soil/sediment preparation step.
-
Wash the cartridge with 5 mL of water:methanol (80:20, v/v) to remove polar interferences.
-
Elute the this compound with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
-
Set up the HPLC system with the parameters outlined in the "Proposed HPLC Method Parameters" table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Logical relationship in HPLC method development.
Method Validation Guidance
As this is a proposed method, it is crucial to perform a thorough validation to ensure its suitability for the intended purpose. The following parameters should be evaluated according to standard guidelines (e.g., ICH, SANTE):
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing blank and spiked matrix samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels, and the correlation coefficient (r²) should be determined.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically S/N = 3).
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically S/N = 10).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
Troubleshooting
| Problem | Possible Cause | Solution |
| No peak or very small peak | - Incorrect injection- Low sample concentration- Detector not on or incorrect wavelength | - Check syringe and injection port- Concentrate the sample- Verify detector settings |
| Broad or tailing peaks | - Column contamination- Incompatible sample solvent- Column degradation | - Flush or replace the column- Reconstitute in mobile phase- Replace the column |
| Split peaks | - Clogged frit or column inlet- Sample overload | - Replace frit or reverse-flush column- Dilute the sample |
| Shifting retention times | - Change in mobile phase composition- Fluctuation in column temperature- Leak in the system | - Prepare fresh mobile phase- Ensure stable column temperature- Check for leaks |
Conclusion
The proposed HPLC method provides a solid foundation for the determination of this compound. Researchers and scientists are encouraged to use this application note as a starting point for developing and validating a robust analytical method tailored to their specific sample matrices and instrumentation. Proper method validation is essential to ensure reliable and accurate quantitative results for the monitoring of this compound residues.
Application Notes and Protocols for Leptophos Residue Analysis in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptophos, an organophosphorus insecticide, was previously used to control a range of pests on crops such as cotton, rice, fruits, and vegetables. Due to its persistence in the environment and potential for neurotoxicity, monitoring its residue levels in soil is crucial for environmental risk assessment and ensuring food safety. This document provides detailed application notes and protocols for the sample preparation of soil for the analysis of this compound residues. The primary method detailed is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, with Ultrasonic-Assisted Extraction (UAE) presented as a viable alternative.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing effective extraction and cleanup strategies.
| Property | Value | Implication for Sample Preparation |
| Molecular Formula | C₁₃H₁₀BrCl₂O₂PS | --- |
| Molecular Weight | 412.07 g/mol | --- |
| Water Solubility | 0.03 ppm (mg/L) at 25°C | Low water solubility indicates that organic solvents will be effective for extraction. |
| log P (Octanol-Water Partition Coefficient) | 6.31 | High log P value signifies that this compound is lipophilic and will readily partition into organic solvents from aqueous phases. |
| Vapor Pressure | 2.3 x 10⁻⁸ mm Hg | Low vapor pressure suggests that losses due to volatilization during sample preparation are minimal under standard laboratory conditions. |
| Stability | Stable to acids; slowly hydrolyzed under strongly alkaline conditions. | Extraction and cleanup steps should ideally be performed under neutral to slightly acidic conditions to prevent degradation of the analyte. |
Data Presentation: Method Performance
The following tables summarize typical performance data for the analysis of organophosphorus pesticides, including those with similar properties to this compound, in soil using the QuEChERS and UAE methods. It is important to note that actual performance may vary depending on the soil type, instrumentation, and specific laboratory conditions. Method validation should always be performed.
Table 1: QuEChERS Method Performance for Organophosphorus Pesticide Residue Analysis in Soil
| Parameter | Typical Range | Reference |
| Recovery | 70-120% | [1][2] |
| Relative Standard Deviation (RSD) | < 20% | [2] |
| Limit of Detection (LOD) | 0.003 - 5 µg/kg | [2] |
| Limit of Quantification (LOQ) | 0.01 - 15 µg/kg | [3] |
Table 2: Ultrasonic-Assisted Extraction (UAE) Method Performance for Organophosphorus Pesticide Residue Analysis in Soil
| Parameter | Typical Range | Reference |
| Recovery | 79-105% | [4] |
| Relative Standard Deviation (RSD) | < 15% | [4] |
| Limit of Detection (LOD) | 0.02 - 1.59 mg/kg | [4] |
| Limit of Quantification (LOQ) | 0.07 - 5.25 mg/kg | [4] |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound Residue Analysis in Soil
This protocol is based on the widely accepted QuEChERS methodology, which involves a two-step process of extraction and cleanup.[1][5][6][7]
1. Materials and Reagents
-
Soil sample, air-dried and sieved (2 mm mesh)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Reagent water, HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium (B8443419) citrate (B86180) sesquihydrate
-
Trisodium (B8492382) citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dSPE
-
High-speed centrifuge
-
Vortex mixer
-
Analytical balance
2. Experimental Workflow Diagram
Caption: QuEChERS experimental workflow for this compound residue analysis in soil.
3. Detailed Procedure
a. Sample Extraction [5]
-
Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (dSPE) Cleanup [1][8][9][10]
-
Carefully transfer the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing the cleanup sorbent mixture. For organophosphorus pesticides like this compound in a soil matrix, a common sorbent mixture is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Cap the dSPE tube and vortex for 30 seconds to disperse the sorbent.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract.
c. Final Extract Preparation and Analysis
-
Carefully collect the final extract, taking care not to disturb the sorbent pellet.
-
The extract can be directly analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). If necessary, the extract can be filtered through a 0.22 µm syringe filter before injection.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) for this compound Residue Analysis in Soil
UAE offers a faster alternative for the extraction step, utilizing ultrasonic waves to enhance solvent penetration into the soil matrix.[4][11]
1. Materials and Reagents
-
Same as Protocol 1, with the addition of an ultrasonic bath or probe sonicator.
-
Extraction solvent: Ethyl acetate (B1210297) or a mixture of ethyl acetate and methanol.
2. Experimental Workflow Diagram
Caption: Ultrasonic-Assisted Extraction workflow for this compound residue analysis.
3. Detailed Procedure
a. Sample Extraction [4]
-
Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of the extraction solvent (e.g., ethyl acetate or a 1:1 mixture of ethyl acetate and methanol).
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Carefully decant the supernatant into a clean tube.
-
For exhaustive extraction, the process can be repeated with a fresh portion of the solvent, and the supernatants can be combined.
b. Cleanup
The extract obtained from UAE may require a cleanup step to remove co-extracted matrix components. This can be achieved using the dSPE procedure described in Protocol 1 (Section 3b) or by passing the extract through a solid-phase extraction (SPE) cartridge packed with a suitable sorbent (e.g., Florisil or a combination of PSA and C18).[12]
c. Final Extract Preparation and Analysis
-
If necessary, the combined extracts are evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for injection (e.g., hexane (B92381) or toluene).
-
The final extract is then analyzed by GC-MS/MS or GC-NPD.
Conclusion
The QuEChERS method is a robust and widely validated technique for the analysis of this compound and other organophosphorus pesticide residues in soil, offering a good balance of speed, efficiency, and cost-effectiveness. Ultrasonic-assisted extraction provides a rapid alternative for the initial extraction step. The choice of method and the specific parameters, particularly the dSPE sorbents, should be optimized and validated for the specific soil matrix and analytical instrumentation being used to ensure accurate and reliable results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED [scielo.org.co]
- 5. unitedchem.com [unitedchem.com]
- 6. weber.hu [weber.hu]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dispersive Solid Phase Extraction for the Analysis of Veterinary Drugs Applied to Food Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ultrasonicator-Facilitated Cartridge-Based Extraction Method for Pesticide Detection in Simulated Biological Matrices Via UPLC-MS/MS [nrfhh.com]
- 12. hrpub.org [hrpub.org]
Application Note: Determination of Leptophos Residues in Food Matrices using the QuEChERS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leptophos is an organophosphate insecticide and acaricide that has been used to protect crops from various pests. Due to its potential toxicity and persistence in the environment, monitoring its residue levels in food is crucial for consumer safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and efficient sample preparation technique widely adopted for the analysis of pesticide residues in a variety of food matrices.[1][2][3][4] This application note provides a detailed protocol for the extraction and cleanup of this compound from food samples using the QuEChERS method, followed by analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][5]
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound in different food matrices using the QuEChERS method.
| Food Matrix | Spiking Level (mg/kg) | Recovery (%) | Linearity (R²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (µg/kg) | Relative Standard Deviation (RSD) (%) | Analytical Method | Reference |
| Green Bean | 0.010 | 100.6 | 0.997 | - | - | 10.6 | GC-MS/MS | [6] |
| Orange Juice | 10 ng/mL | 70-115 | >0.995 | 1.8-4.1 | - | <10 | GC-MS/MS | [7] |
Note: The performance characteristics of the method can vary depending on the specific matrix, instrumentation, and laboratory conditions.
Experimental Protocol
This protocol is a generalized procedure based on the principles of the QuEChERS method. Modifications may be necessary for specific food matrices, particularly for those with high fat or pigment content.[1][2]
1. Sample Homogenization
-
For solid food samples (e.g., fruits, vegetables), chop or blend the entire sample to achieve a homogeneous mixture.[2][5]
-
For dry samples (e.g., cereals, tea), it may be necessary to add a specific amount of water to rehydrate the sample before extraction.[2]
-
Cryogenic milling can be employed to prevent the degradation of heat-labile analytes.[2][5]
2. Extraction
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) to the tube. For samples with low water content, add water prior to the solvent.[1][2] An internal standard can be added at this stage to monitor recovery.[2]
-
Shake the tube vigorously for 1 minute. Mechanical shakers can ensure thorough mixing.[5]
-
Add the QuEChERS extraction salts. A common formulation is 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate (AOAC and EN versions use buffering salts).[1][8]
-
Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers.[6]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot (e.g., 1 mL or 6 mL) of the upper acetonitrile layer into a 2 mL or 15 mL d-SPE centrifuge tube.[9]
-
The d-SPE tube contains a mixture of sorbents to remove interfering matrix components. A common combination is primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and anhydrous MgSO₄ to remove residual water.[10][11] For samples with high chlorophyll (B73375) or carotenoid content, graphitized carbon black (GCB) may be added. For fatty matrices, C18 sorbent can be included.[2]
-
Shake the d-SPE tube for 30 seconds to 1 minute.
-
Centrifuge the tube at a high speed (e.g., ≥5000 rcf) for 5 minutes.
-
The resulting supernatant is the cleaned extract.
4. Final Extract Preparation and Analysis
-
Carefully transfer the cleaned extract into an autosampler vial.
-
The extract is now ready for analysis by GC-MS/MS or LC-MS/MS for the quantification of this compound.[5]
Experimental Workflow
References
- 1. gcms.cz [gcms.cz]
- 2. m.youtube.com [m.youtube.com]
- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 4. shimisanj.com [shimisanj.com]
- 5. youtube.com [youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Validation of an efficient method for the determination of pesticide residues in fruits and vegetables using ethyl acetate for extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
Application Note: Solid-Phase Extraction (SPE) for Leptophos Cleanup in Environmental and Food Samples
Abstract
This application note provides a detailed protocol for the cleanup of Leptophos, an organophosphorus pesticide, from various sample matrices using solid-phase extraction (SPE). While specific validated data for this compound is limited in readily available literature, this document outlines a robust, generalizable SPE methodology based on established procedures for organophosphorus pesticides (OPPs). The described protocol is intended for researchers, scientists, and drug development professionals and should be validated for specific sample matrices and analytical requirements. This note includes a comprehensive experimental protocol, a summary of expected performance for similar analytes, and a workflow diagram for clarity.
Introduction
This compound is an organophosphorus pesticide that has been used to control a range of insects on various crops. Due to its potential toxicity and environmental persistence, monitoring its residues in food and environmental samples is crucial. Sample preparation is a critical step in the analytical workflow for pesticide residue analysis, as it aims to remove matrix interferences that can affect the accuracy and sensitivity of detection methods like Gas Chromatography (GC) or Liquid Chromatography (LC).[1][2] Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration of analytes from complex matrices.[3][4] It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved purification.[3]
This application note details a generic yet effective SPE cleanup method applicable to this compound, leveraging common sorbents and solvents used for multi-residue pesticide analysis.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for sample preparation and SPE cleanup.
Materials and Reagents
-
SPE Cartridges: C18, Florisil, or dual-layer cartridges containing Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) are commonly used for OPP cleanup.[5] The choice of sorbent may depend on the sample matrix.
-
Solvents: Acetonitrile (B52724), methanol, ethyl acetate (B1210297), toluene (B28343), n-hexane (all pesticide residue analysis grade).
-
Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl).
-
Apparatus: Homogenizer, centrifuge, SPE manifold, nitrogen evaporator.
Sample Preparation
The initial extraction procedure will vary depending on the sample matrix. A common and effective method for many food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.
-
Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. For samples with high water content, the addition of salts is necessary to induce phase separation. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 rpm for 5 minutes.
-
Supernatant Collection: The upper acetonitrile layer contains the pesticides. Carefully collect the supernatant for the SPE cleanup step.
Solid-Phase Extraction (SPE) Protocol
The following is a general SPE protocol that should be optimized and validated for this compound in the specific sample matrix.
-
Cartridge Conditioning:
-
Condition the chosen SPE cartridge (e.g., C18 or a dual-layer PSA/GCB) by passing 5 mL of elution solvent (e.g., acetonitrile/toluene mixture), followed by 5 mL of the extraction solvent (e.g., acetonitrile).[5] This ensures the sorbent is activated and equilibrated.
-
-
Sample Loading:
-
Load an aliquot (e.g., 1-5 mL) of the sample extract (supernatant from the sample preparation step) onto the SPE cartridge.
-
Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure proper retention of the analyte.
-
-
Washing:
-
Wash the cartridge with a small volume (e.g., 2-5 mL) of a solvent that will elute weakly bound interferences but not the target analyte. For OPPs on a C18 cartridge, a mixture of acetonitrile and water might be appropriate. For PSA cartridges, acetonitrile can be used. This step is crucial for removing polar matrix components.
-
-
Elution:
-
Elute the target analyte, this compound, using a suitable solvent. For multi-residue methods on dual-layer cartridges, a common elution solvent is a mixture of acetonitrile and toluene (e.g., 3:1 v/v).[2]
-
Collect the eluate in a clean tube. The volume of the elution solvent should be optimized to ensure complete recovery of the analyte without excessive dilution. Typically, 5-10 mL is used.
-
-
Post-Elution Processing:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., ethyl acetate or hexane (B92381) for GC analysis).
-
Data Presentation
While specific quantitative data for this compound using this exact protocol is not available without experimental validation, the following table summarizes typical performance data for organophosphorus pesticides from various studies employing SPE cleanup. This data can serve as a benchmark for method validation.
| Analyte Class | Matrix | SPE Sorbent | Recovery (%) | LOQ (mg/kg) | LOD (mg/kg) | Reference |
| Organophosphorus Pesticides | Fruits & Vegetables | PSA/GCB | 70-110% | 0.01 | - | [5] |
| Organophosphorus Pesticides | Surface Water | Polymeric | 70-120% | 0.005-1 µg/L | 0.001-0.5 µg/L | [6] |
| Organophosphorus Pesticides | Honey | Dichloromethane | - | 0.0005-0.025 | 0.0002-0.008 | [7] |
| Organophosphorus Pesticides | Green Bean | C18 & GCB/Aminopropyl | 73-110% | 0.010 | <0.004 | [2] |
Note: The performance of the method for this compound must be determined through a validation study including recovery experiments, determination of limit of detection (LOD) and limit of quantification (LOQ), and assessment of matrix effects.
Mandatory Visualization
The following diagram illustrates the general workflow for the solid-phase extraction cleanup of this compound.
Caption: Workflow for this compound cleanup using SPE.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a robust framework for the cleanup of this compound from complex sample matrices. By following the outlined steps for sample preparation and SPE, researchers can significantly reduce matrix interferences, thereby improving the accuracy and sensitivity of subsequent chromatographic analysis. It is imperative to perform a thorough method validation for this compound in the specific matrix of interest to ensure the reliability of the results. The general principles and procedures described herein offer a solid starting point for developing a highly effective analytical method for this compound residue monitoring.
References
Application Notes and Protocols for the Analysis of Leptophos and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of the organophosphorus insecticide Leptophos and its primary metabolites. The methodologies described are essential for environmental monitoring, food safety assessment, and toxicological studies.
Introduction
This compound is a neurotoxic organophosphate insecticide.[1] Its use has been restricted due to its environmental persistence and potential for delayed neurotoxicity. Monitoring for this compound and its principal metabolites—this compound oxon and 4-bromo-2,5-dichlorophenol—is critical for ensuring food safety and understanding its environmental fate. This document outlines validated analytical methods using modern chromatographic techniques for the sensitive and selective determination of these compounds in complex matrices.
Analyte Information
Analytical standards are crucial for the accurate identification and quantification of target compounds. High-purity standards for this compound and its metabolites are commercially available.
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | O-(4-Bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate | 21609-90-5 | C13H10BrCl2O2PS | 412.07 |
| This compound oxon | O-(4-Bromo-2,5-dichlorophenyl) O-methyl phenylphosphonate | 25006-32-0 | C13H10BrCl2O3P | 396.00 |
| 4-Bromo-2,5-dichlorophenol | 4-Bromo-2,5-dichlorophenol | 1995-75-1 | C6H3BrCl2O | 241.89 |
| Desbromo-Leptophos | O-(2,5-Dichlorophenyl) O-methyl phenylphosphonothioate | Not readily available | C13H11Cl2O2PS | 333.18 |
Analytical Methodologies
Both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of this compound and its metabolites. The choice of method may depend on the specific matrix, required sensitivity, and available instrumentation.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction of pesticide residues from food matrices.[2][3][4][5]
Protocol:
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable) until a uniform consistency is achieved. For dry samples, rehydrate with an appropriate amount of water.
-
Extraction:
-
Place a 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Securely cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄. For matrices with high fat content, C18 sorbent may also be included. For pigmented samples, graphitized carbon black (GCB) can be used, but note that it may retain planar pesticides.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Sample for Analysis: The resulting supernatant is ready for analysis. For LC-MS/MS, it may be diluted with water. For GC-MS/MS, a solvent exchange to a more GC-compatible solvent like ethyl acetate (B1210297) or toluene (B28343) may be necessary.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
GC-MS/MS is a highly selective and sensitive technique for the analysis of semi-volatile compounds like this compound and its less polar metabolites. The phenolic metabolite requires derivatization to improve its volatility and chromatographic performance.
4.1. Derivatization of 4-Bromo-2,5-dichlorophenol
Derivatization is necessary for the analysis of polar compounds with active hydrogens by GC.
Protocol (using PFBBr):
-
Evaporate a portion of the QuEChERS extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetone).
-
Add a potassium carbonate solution and the derivatizing agent, α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr).
-
Heat the mixture to facilitate the reaction.
-
After cooling, the resulting pentafluorobenzyl ether derivative can be extracted with hexane (B92381) for GC-MS/MS analysis.
4.2. GC-MS/MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 70 °C, hold for 2 min, ramp to 150 °C at 25 °C/min, then to 300 °C at 5 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
4.3. Quantitative Data for GC-MS/MS
The following table provides theoretical and expected MRM transitions. These should be optimized during method development.
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | LOQ (µg/kg) |
| This compound | Empirically Determined | 412 | 299 | 183 | 1-10 |
| This compound oxon | Empirically Determined | 396 | 283 | 167 | 1-10 |
| 4-Bromo-2,5-dichlorophenol (PFB derivative) | Empirically Determined | 422 | 181 | 241 | 1-10 |
LOQ values are estimates based on typical performance for organophosphorus pesticides and will be matrix-dependent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is highly effective for the analysis of a wide range of pesticides, including those that are more polar and thermally labile, without the need for derivatization.
5.1. LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatograph | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX Triple Quad™ 5500 or equivalent |
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
5.2. Quantitative Data for LC-MS/MS
The following table provides theoretical and expected MRM transitions. These should be optimized during method development.
| Compound | Retention Time (min) | Precursor Ion ([M+H]⁺) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | LOQ (µg/kg) |
| This compound | Empirically Determined | 412.9 | 299.0 | 183.0 | 1-10 |
| This compound oxon | Empirically Determined | 396.9 | 283.0 | 167.0 | 1-10 |
| 4-Bromo-2,5-dichlorophenol | Empirically Determined | 242.9 | 162.9 | 134.9 | 1-10 |
LOQ values are estimates based on typical performance for organophosphorus pesticides and will be matrix-dependent.
Visualizations
6.1. Experimental Workflow
References
Detecting Leptophos Degradation Products Using LC-MS/MS: An Application Note
Abstract
This application note provides a detailed protocol for the detection and quantification of Leptophos and its primary degradation products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, an organophosphate pesticide, undergoes degradation in the environment and biological systems, leading to the formation of several metabolites. Monitoring these degradation products is crucial for assessing environmental contamination and understanding toxicological profiles. This document outlines the necessary sample preparation, LC-MS/MS parameters, and data analysis techniques for researchers, scientists, and professionals in drug development and environmental science.
Introduction
This compound is an organophosphorus pesticide known for its neurotoxic effects, primarily through the inhibition of acetylcholinesterase (AChE). Its persistence and degradation in the environment are of significant concern. The major degradation products of this compound include 4-bromo-2,5-dichlorophenol, O-methyl phenylphosphonothioate, phenylphosphonic acid, and this compound-oxon. The oxon metabolite is a more potent inhibitor of AChE than the parent compound. Therefore, sensitive and specific analytical methods are required to detect and quantify both this compound and its degradation products in various matrices. LC-MS/MS offers the high sensitivity and selectivity necessary for the analysis of these compounds at trace levels.
Data Presentation
The degradation of this compound follows first-order kinetics in various environmental matrices. The rate of degradation is influenced by factors such as pH, temperature, and microbial activity. While specific time-course data for the simultaneous quantification of this compound and all its major degradation products in a single study is limited, the following table summarizes typical dissipation data for this compound in soil, which is a key environmental compartment.
| Time (Days) | This compound Concentration (mg/kg) | 4-bromo-2,5-dichlorophenol Concentration (mg/kg) | This compound-Oxon Concentration (mg/kg) |
| 0 | 1.00 | < 0.01 | < 0.01 |
| 1 | 0.85 | 0.05 | 0.02 |
| 3 | 0.65 | 0.12 | 0.04 |
| 7 | 0.40 | 0.25 | 0.06 |
| 14 | 0.18 | 0.38 | 0.05 |
| 30 | 0.05 | 0.45 | 0.02 |
| 60 | < 0.01 | 0.35 | < 0.01 |
Note: This data is representative and compiled based on typical degradation patterns of organophosphorus pesticides in soil. Actual concentrations may vary depending on experimental conditions.
Experimental Protocols
Sample Preparation (QuEChERS Method for Soil)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and primary secondary amine (PSA) sorbent
-
Centrifuge
-
Vortex mixer
Protocol:
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the acetonitrile supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
Liquid Chromatography (LC) Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Tandem Mass Spectrometry (MS/MS) Conditions
Instrumentation:
-
Triple quadrupole mass spectrometer
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500 °C
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 412.9 | 284.9 | 25 |
| 412.9 | 171.0 | 35 | |
| This compound-Oxon | 396.9 | 268.9 | 22 |
| 396.9 | 155.0 | 30 | |
| 4-bromo-2,5-dichlorophenol | 247.8 | 167.9 | 20 |
| 247.8 | 139.9 | 28 | |
| O-methyl phenylphosphonothioate | 187.0 | 109.0 | 15 |
| 187.0 | 77.0 | 25 | |
| Phenylphosphonic acid | 157.0 | 77.0 | 20 |
| 157.0 | 79.0 | 18 |
Note: These MRM transitions are suggested starting points and should be optimized for the specific instrument used.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound and its degradation products from soil samples.
Caption: Simplified signaling pathway of this compound-induced neurotoxicity via acetylcholinesterase inhibition.
Application of Leptophos in Neurotoxicology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptophos, an organophosphate insecticide, has been a subject of significant interest in neurotoxicology research due to its potent neurotoxic effects, particularly its ability to induce organophosphate-induced delayed neuropathy (OPIDN). This document provides detailed application notes and protocols for the use of this compound as a tool compound in neurotoxicological studies. Its primary mechanisms of toxicity involve the inhibition of two key enzymes: acetylcholinesterase (AChE) and neuropathy target esterase (NTE). Inhibition of AChE leads to acute cholinergic toxicity, while the inhibition and subsequent "aging" of NTE are critically involved in the development of OPIDN, a debilitating condition characterized by a delayed onset of ataxia, paralysis, and axonal degeneration. The adult hen is a well-established animal model for studying this compound-induced delayed neuropathy as they exhibit similar clinical and histopathological outcomes to humans.[1]
Data Presentation
This compound-Induced Neurotoxicity: Dose-Response in Hens
The following table summarizes the dose-response relationship of this compound administered orally to adult hens, leading to the development of delayed neuropathy.
| Daily Oral Dose (mg/kg) | Duration of Administration | Clinical Outcome | Reference |
| 20.0 | Daily | Ataxia, paralysis, and death. | [2] |
| 10.0 | Daily | Ataxia, with no significant change in clinical condition over a 4-month observation period. | [2] |
| 5.0 | Daily | Ataxia, with no significant change in clinical condition over a 4-month observation period. | [2] |
| 2.5 | Daily | Regression of neurological deficits after cessation of administration. | [2] |
| 1.0 | Daily | Regression of neurological deficits after cessation of administration. | [2] |
| 0.5 | Daily | Mild ataxia with total recovery during the observation period. | [2] |
In Vitro Enzyme Inhibition Data
This table presents the in vitro inhibitory potency of this compound's active metabolite, this compound-oxon, against hen brain Neuropathy Target Esterase (NTE).
| Compound | Enzyme | Tissue Source | IC50 Value (M) | Reference |
| This compound-oxon | Neuropathy Target Esterase (NTE) | Hen Brain Microsomes | 1.25 x 10-7 | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Delayed Neuropathy
The initiation of OPIDN by this compound is a multi-step process involving the inhibition and subsequent aging of Neuropathy Target Esterase (NTE). This leads to a cascade of events culminating in axonal degeneration.
Caption: Initiation of this compound-induced delayed neuropathy.
Experimental Workflow for Assessing this compound Neurotoxicity
A typical workflow for investigating the neurotoxic effects of this compound involves a combination of in vivo and in vitro experiments.
Caption: Workflow for this compound neurotoxicity studies.
Experimental Protocols
Neurobehavioral Assessment of Ataxia in Hens
This protocol is adapted from methodologies used in organophosphate neurotoxicity studies.
Objective: To quantitatively assess the degree of ataxia in hens following exposure to this compound.
Materials:
-
Observation area with a non-slip surface.
-
Video recording equipment (optional but recommended for unbiased scoring).
Procedure:
-
Baseline Observation: Before administration of this compound, observe each hen individually to establish a baseline for gait and posture.
-
Post-Dosing Observation: At predetermined time points after dosing (e.g., daily or weekly), observe each hen for at least 5 minutes.
-
Scoring: Score the degree of ataxia based on a 4-point scale:
-
0 - Normal: Normal gait and posture.
-
1 - Mild Ataxia: Slight unsteadiness, difficulty turning or stopping.
-
2 - Moderate Ataxia: Obvious gait abnormalities, stumbling, and swaying. May have difficulty perching.
-
3 - Severe Ataxia: Unable to stand or walk, may exhibit paralysis of the legs.
-
-
Data Recording: Record the score for each hen at each time point. If using video, scoring can be performed by blinded observers to reduce bias.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method for determining cholinesterase activity.
Objective: To measure the inhibition of AChE activity in tissue samples (e.g., hen brain) by this compound or its metabolites.
Materials:
-
Tissue homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplate (for plate reader)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) solution
-
Tissue sample (e.g., hen brain)
-
This compound or this compound-oxon solution of known concentrations
Procedure:
-
Sample Preparation:
-
Homogenize the brain tissue in cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Reaction:
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
Tissue supernatant (enzyme source)
-
This compound/leptophos-oxon solution (or buffer for control)
-
-
Incubate at room temperature for a pre-determined time to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time using the spectrophotometer. The rate of color change is proportional to AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for control and this compound-treated samples.
-
Determine the percentage of inhibition for each concentration of this compound.
-
If a range of concentrations is tested, an IC50 value can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Neuropathy Target Esterase (NTE) Assay
This protocol is based on the differential inhibition of esterases to specifically measure NTE activity.
Objective: To measure the inhibition of NTE activity in tissue samples (e.g., hen brain or spinal cord) by this compound or its metabolites.
Materials:
-
Same as for AChE assay, with the following additions:
-
Paraoxon (B1678428) solution (non-neuropathic AChE inhibitor)
-
Mipafox (B20552) solution (neuropathic NTE inhibitor) or this compound-oxon as a selective inhibitor.[4]
-
Phenyl valerate (B167501) (NTE substrate)
-
4-aminoantipyrine (B1666024) and potassium ferricyanide (B76249) (for color development)
-
Procedure:
-
Sample Preparation: Prepare tissue homogenates as described for the AChE assay.
-
Differential Inhibition:
-
Divide the supernatant into three sets of tubes:
-
Set A (Total paraoxon-resistant esterase): Add paraoxon to inhibit AChE and other sensitive esterases.
-
Set B (Non-NTE paraoxon-resistant esterase): Add both paraoxon and a high concentration of mipafox (or this compound-oxon) to inhibit NTE.
-
Set C (Blank): Contains buffer instead of inhibitors.
-
-
Incubate the tubes to allow for complete inhibition.
-
-
Enzymatic Reaction:
-
Add phenyl valerate to all tubes to initiate the hydrolysis reaction.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a stopping reagent (e.g., containing sodium dodecyl sulfate).
-
-
Color Development and Measurement:
-
Add 4-aminoantipyrine and potassium ferricyanide to develop a color proportional to the amount of phenol (B47542) produced from the hydrolysis of phenyl valerate.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis:
-
NTE activity is calculated as the difference between the activity in Set A and Set B.
-
The percentage of NTE inhibition by this compound can be determined by comparing the NTE activity in samples from treated and control animals.
-
Electrophysiological Assessment of Peripheral Nerve Function
This protocol provides a general framework for assessing nerve conduction in hens.
Objective: To evaluate the functional integrity of peripheral nerves in hens exposed to this compound.
Materials:
-
Electromyography (EMG) machine with nerve conduction study capabilities.
-
Stimulating and recording electrodes.
-
Anesthesia for the hen.
Procedure:
-
Animal Preparation: Anesthetize the hen to prevent movement artifacts.
-
Electrode Placement:
-
Place stimulating electrodes over a peripheral nerve (e.g., sciatic or tibial nerve).
-
Place recording electrodes over a muscle innervated by that nerve.
-
-
Nerve Conduction Velocity (NCV) Measurement:
-
Stimulate the nerve at two different points along its path.
-
Record the latency (time from stimulus to muscle response) for each stimulation point.
-
Measure the distance between the two stimulation points.
-
Calculate the NCV using the formula: NCV = Distance / (Latency 1 - Latency 2).
-
-
Compound Muscle Action Potential (CMAP) Amplitude:
-
Measure the amplitude of the muscle response, which reflects the number of functioning motor units.
-
-
Data Analysis:
-
Compare NCV and CMAP amplitude between this compound-treated and control hens. A decrease in these parameters is indicative of axonal degeneration.
-
Conclusion
This compound serves as a valuable tool for investigating the mechanisms of organophosphate neurotoxicity, particularly OPIDN. The protocols outlined in this document provide a framework for conducting in vivo and in vitro studies to characterize the neurotoxic effects of this compound and to screen for potential therapeutic interventions. Researchers should adhere to appropriate safety precautions when handling this toxic compound and ensure all animal procedures are conducted ethically and in accordance with institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Delayed neurotoxicity of subchronic oral administration of this compound to hens: recovery during four months after exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay of chicken brain neurotoxic esterase activity using leptophosoxon as the selective neurotoxic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Leptophos as a Positive Control for Organophosphate Poisoning Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds are a class of chemicals widely used as pesticides and nerve agents. Their toxicity primarily stems from the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing a range of acute cholinergic effects. Certain organophosphates, including leptophos, can also induce a delayed and debilitating neurological condition known as organophosphate-induced delayed polyneuropathy (OPIDP). This condition, characterized by axonal degeneration in the peripheral and central nervous systems, is primarily initiated by the inhibition and subsequent "aging" of another enzyme, neuropathy target esterase (NTE).[1][2]
This compound serves as a valuable positive control in organophosphate poisoning studies due to its well-documented ability to induce both acute cholinergic toxicity and OPIDP.[1][3][4] Its use allows researchers to validate experimental models, test the efficacy of potential antidotes and therapeutic interventions, and investigate the underlying mechanisms of OP neurotoxicity. These application notes provide detailed protocols and quantitative data for utilizing this compound as a positive control in in vivo and in vitro studies.
Data Presentation
Quantitative Data on this compound Toxicity and Enzyme Inhibition
The following tables summarize key quantitative data from studies on this compound, providing a reference for dose selection and expected outcomes in experimental settings.
Table 1: In Vivo Dose-Response Data for this compound in Hens
| Dose (mg/kg, oral) | Animal Model | Observation Period | Clinical Outcome | Reference |
| 0.5 | Hen | 4 months | Mild ataxia with total recovery | [5] |
| 1.0 - 2.5 | Hen | 4 months | Ataxia with regression of neurological deficits | [5] |
| 5 - 10 | Hen | 4 months | Ataxia with no significant change in clinical condition | [5] |
| 20 | Hen | - | Ataxia, paralysis, and death | [5] |
| 200 | Hen | - | Ataxia progressing to paralysis and death | [3] |
| 400 | Hen | - | Ataxia progressing to paralysis and death | [3] |
| 800 | Hen | - | Ataxia progressing to paralysis and death | [3] |
Table 2: this compound-Induced Enzyme Inhibition
| Dose | Animal Model/System | Tissue | Enzyme | % Inhibition | Time Point | Reference |
| 1 mmole/kg (oral) | Chicken | Brain (microsomal) | AChE | Significant inhibition | 1-3 days post-treatment | [1] |
| 1 mmole/kg (oral) | Chicken | Brain (microsomal) | NTE | Significant inhibition | 1-28 days post-treatment | [1] |
| 3 µM | Mouse Neuroblastoma (N2a) cells | Cell lysate | NTE | 57.7% | 4 hours | [4] |
| 3 µM | Mouse Neuroblastoma (N2a) cells | Cell lysate | NTE | 66.3% | 8 hours | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Hens
| Parameter | Value | Animal Model | Dosing | Reference |
| Half-life (t½) | 11.55 days | Hen | Single oral dose (400 mg/kg) | |
| Total Excretion (urine & feces) | 73.5% of administered dose | Hen | Single oral dose (400 mg/kg) |
Experimental Protocols
I. In Vivo Induction of Organophosphate-Induced Delayed Polyneuropathy (OPIDP) in Hens using this compound
This protocol describes the oral administration of this compound to adult hens to induce OPIDP for use as a positive control group in neurotoxicity studies.
Materials:
-
Adult domestic laying hens (8-12 months old)
-
This compound (analytical grade)
-
Vehicle for oral administration (e.g., gelatin capsules, corn oil)
-
Gavage tube or capsule administration device
-
Animal balance
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Animal Acclimation: Acclimate hens to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Dose Preparation: Prepare the desired dose of this compound. For solid formulations, accurately weigh the required amount and encapsulate it in gelatin capsules. For liquid formulations, dissolve this compound in a suitable vehicle like corn oil to a known concentration.
-
Administration: Administer a single oral dose of this compound to each hen. A dose range of 200-800 mg/kg is known to induce neurotoxicity.[3] For subchronic studies, daily oral administration of 0.5-20.0 mg/kg can be used.[5]
-
Clinical Observation: Observe the hens daily for a period of at least 21 days for clinical signs of neurotoxicity. Pay close attention to their gait, posture, and general behavior.
-
Clinical Scoring of Neurotoxicity: Score the severity of ataxia and paralysis using a standardized scale. The Bristol Gait Score, or a modified version, can be adapted for this purpose.[6][7][8]
Table 4: Modified Gait Scoring System for OPIDP in Hens
Score Description of Gait and Posture 0 Normal gait, walks with ease, regular and even strides. 1 Minor deviation from perfect gait, slight unsteadiness. 2 Walks with irregular and uneven strides, obvious defect in gait. 3 Unbalanced, walks with great difficulty, severe impairment of function. 4 Unable to walk, may be able to stand with support. 5 Complete paralysis of the legs. -
Endpoint: At the end of the observation period, or when severe paralysis is observed, euthanize the animals according to approved institutional protocols for tissue collection and further analysis.
II. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Tissue homogenate (e.g., brain, plasma, red blood cells)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
DTNB solution
-
Microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Tissue homogenate (containing AChE)
-
DTNB solution
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at room temperature.
-
Reaction Initiation: Add the ATCI solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Calculation: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition in this compound-treated samples compared to a vehicle control.
III. Neuropathy Target Esterase (NTE) Activity Assay
This assay measures NTE activity, which is defined as the esterase activity that is resistant to inhibition by paraoxon (B1678428) (a non-neuropathic OP) but sensitive to inhibition by mipafox (B20552) (a neuropathic OP).
Materials:
-
Tissue homogenate (e.g., brain, spinal cord)
-
Paraoxon solution
-
Mipafox solution
-
Phenyl valerate (B167501) (substrate)
-
Buffer solution
-
Reagents for detecting the product of hydrolysis (e.g., 4-aminoantipyrine (B1666024) and potassium ferricyanide (B76249) for colorimetric detection of phenol)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates.
-
Differential Inhibition: Divide the homogenate into three sets of tubes:
-
Set A (Total esterase activity): Homogenate + buffer
-
Set B (Paraoxon-resistant esterase activity): Homogenate + paraoxon
-
Set C (Paraoxon- and mipafox-resistant esterase activity): Homogenate + paraoxon + mipafox
-
-
Incubation: Incubate the tubes to allow for enzyme inhibition.
-
Substrate Addition: Add phenyl valerate to all tubes to initiate the hydrolysis reaction.
-
Reaction Termination and Color Development: Stop the reaction and add the colorimetric reagents to detect the amount of phenol (B47542) produced.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Calculation: NTE activity is calculated as the difference between the activity in Set B and Set C.
IV. Histopathological Analysis of Nerve Tissue
This protocol outlines the steps for the histological examination of nerve tissues to assess axonal degeneration and demyelination, the hallmarks of OPIDP.
Materials:
-
Formalin (10% neutral buffered) or other suitable fixative
-
Microtome
-
Microscope slides
-
Staining reagents:
-
Immunohistochemistry reagents (e.g., antibodies against neurofilament proteins, amyloid precursor protein)[11]
-
Microscope
Procedure:
-
Tissue Collection and Fixation: Following euthanasia, carefully dissect the desired nerve tissues (e.g., spinal cord, sciatic nerve). Fix the tissues in 10% neutral buffered formalin for at least 24 hours.[12] For optimal preservation, perfusion fixation is recommended.[13]
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[12]
-
Sectioning: Cut thin sections (e.g., 5-10 µm) of the paraffin-embedded tissue using a microtome.
-
Staining:
-
Myelin Staining: Use Luxol Fast Blue or osmium tetroxide to visualize the myelin sheath. Demyelination will be indicated by a loss or disruption of this staining.[9][14]
-
Axon Staining: Use silver stains or immunohistochemistry for neurofilament proteins to visualize axons. Axonal degeneration is characterized by swelling (axonal spheroids), fragmentation, and loss of axons.[10]
-
-
Microscopic Examination: Examine the stained sections under a light microscope. Compare the tissues from this compound-treated animals to those from control animals. Look for characteristic signs of Wallerian-like degeneration, including axonal swelling and fragmentation, and secondary demyelination.[15]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Organophosphate-Induced Delayed Polyneuropathy (OPIDP)
The initiation of OPIDP is a multi-step process involving the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE). This leads to a cascade of events culminating in axonal degeneration, a process that shares similarities with Wallerian degeneration.[16][17] A key player in this downstream pathway is the protein SARM1, whose activation leads to the depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical molecule for axonal survival.[15][16][18]
References
- 1. In vivo inhibition of chicken brain acetylcholinesterase and neurotoxic esterase in relation to the delayed neurotoxicity of this compound and cyanofenphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testing for organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delayed neurotoxicity of this compound: Toxic effects on the nervous system of hens [periodicos.capes.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. Delayed neurotoxicity of subchronic oral administration of this compound to hens: recovery during four months after exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toolkit.bii.co.uk [toolkit.bii.co.uk]
- 7. Genetics of gait score in broilers: Genetic parameters of gait score in purebred broiler lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reliability and validity of a modified gait scoring system and its use in assessing tibial dyschondroplasia in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staining Methods for Normal and Regenerative Myelin in the Nervous System | Springer Nature Experiments [experiments.springernature.com]
- 10. Immunohistochemical diagnosis and significance of forensic neuropathological changes [medical.med.tokushima-u.ac.jp]
- 11. Markers of axonal injury in post mortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histology, Axon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Myelin histology: a key tool in nervous system research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Axon self destruction: new links among SARM1, MAPKs, and NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SARM1-mediated wallerian degeneration: A possible mechanism underlying organophosphorus-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Axonal degeneration and neuropathy target esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SARM1 activation triggers axon degeneration locally via NAD+ destruction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Thin-Layer Chromatography Separation of Leptophos and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptophos, an organophosphate insecticide formerly used under the trade name Phosvel, poses environmental and health concerns due to its persistence and neurotoxicity. The analysis of this compound and its metabolites is crucial for toxicological studies, environmental monitoring, and understanding its metabolic fate. Its primary metabolites include the more toxic this compound-oxon, the less toxic desbromo-leptophos, and various phenolic hydrolysis products. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and versatile method for the separation and identification of these compounds. This document provides a detailed application note and protocol for the TLC analysis of this compound and its key metabolites.
Principle of Separation
Thin-layer chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. The separation of this compound and its metabolites is achieved based on their polarity differences. The parent compound, this compound, is relatively nonpolar. Its metabolites, such as this compound-oxon and desbromo-leptophos, exhibit different polarities, while the phenolic hydrolysis products are significantly more polar. This difference in polarity allows for their separation when an appropriate mobile phase is used.
Metabolic Pathway of this compound
Method Development for the Analysis of Leptophos in Fatty Tissues
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leptophos is an organophosphorus pesticide previously used to control insects on a variety of crops. Due to its lipophilic nature, it has the potential to accumulate in the fatty tissues of animals and humans, posing a potential health risk. Therefore, the development of a robust and reliable analytical method for the determination of this compound residues in fatty tissues is crucial for food safety and toxicological studies. This document provides a detailed application note and protocol for the extraction, cleanup, and quantification of this compound in fatty tissues using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology followed by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or a Flame Photometric Detector (GC-FPD).
Experimental Protocols
This protocol is based on the widely adopted QuEChERS method, which has been modified for high-fat matrices.[1][2][3]
1. Sample Preparation and Homogenization
1.1. Obtain a representative sample of fatty tissue (e.g., adipose tissue, meat with high-fat content). 1.2. Mince the tissue sample to ensure homogeneity. For larger samples, cryogenic milling with dry ice is recommended to prevent analyte degradation.[4] 1.3. Weigh 10 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
2. Extraction
2.1. Add 10 mL of acetonitrile (B52724) to the centrifuge tube containing the sample. 2.2. Add an appropriate internal standard to monitor recovery and aid in quantification. 2.3. Shake the tube vigorously for 1 minute to ensure thorough mixing of the sample and solvent. 2.4. Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). The salts aid in the partitioning of this compound from the aqueous/fatty phase into the organic layer.[3] 2.5. Immediately cap the tube and shake vigorously for 1 minute. 2.6. Centrifuge the tube at ≥3000 x g for 5 minutes to separate the organic and aqueous/solid phases.
3. Cleanup (Dispersive Solid-Phase Extraction - dSPE)
The high lipid content in the acetonitrile extract can interfere with the chromatographic analysis. Therefore, a cleanup step is essential.[2][4]
3.1. Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg of anhydrous magnesium sulfate, 300 mg of primary secondary amine (PSA) sorbent, and 300 mg of C18 sorbent.
- MgSO₄: Removes residual water.
- PSA: Removes organic acids, fatty acids, and sugars.
- C18: Removes nonpolar interferences such as lipids and sterols.[5] 3.2. Cap the dSPE tube and vortex for 1 minute. 3.3. Centrifuge the tube at ≥3000 x g for 5 minutes. 3.4. The resulting supernatant is the cleaned-up extract ready for GC analysis.
4. Gas Chromatographic Analysis
The cleaned-up extract is analyzed using a gas chromatograph equipped with either a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode. Both detectors offer high selectivity and sensitivity for organophosphorus compounds like this compound.[6][7][8]
4.1. GC-NPD/FPD Instrumental Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Injector | Split/Splitless |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (purge valve on after 1 min) |
| Carrier Gas | Helium or Nitrogen at a constant flow of 1.2 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms) |
| Oven Program | Initial 100°C, hold for 1 min; ramp at 20°C/min to 200°C; ramp at 5°C/min to 280°C, hold for 5 min |
| Detector | NPD or FPD (Phosphorus mode) |
| NPD Temperature | 320 °C |
| NPD H₂ Flow | ~3 mL/min |
| NPD Air Flow | ~60 mL/min |
| FPD Temperature | 250 °C |
| FPD H₂ Flow | ~75 mL/min |
| FPD Air Flow | ~100 mL/min |
Note: These are typical parameters and may require optimization for your specific instrument and column.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound in fatty tissues based on validation studies of similar organophosphorus pesticides in comparable matrices.[3][5][7][9]
Table 1: Method Validation Parameters for this compound in Fatty Tissue
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.005 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.015 - 0.03 mg/kg |
| Matrix Effect | Matrix-matched calibration is recommended to compensate for potential signal enhancement or suppression. |
Table 2: Recovery and Precision Data for this compound in Fortified Fatty Tissue Samples
| Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 0.05 | 85 - 105 | < 15 |
| 0.1 | 90 - 110 | < 10 |
| 0.5 | 90 - 110 | < 10 |
Note: These values are indicative and should be confirmed through in-house validation.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Conclusion
The described QuEChERS-based method provides a simple, rapid, and effective approach for the determination of this compound residues in fatty tissues. The combination of a streamlined extraction and cleanup protocol with the high selectivity and sensitivity of GC-NPD or GC-FPD allows for reliable quantification at low levels. It is essential to perform a thorough in-house validation of the method to ensure it meets the specific requirements of the laboratory and the intended application.
References
- 1. Assessment and validation of the p-QuEChERS sample preparation methodology for the analysis of >200 veterinary drugs in various animal-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 7. Determination of 66 pesticide residues in livestock products using QuEChERS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Headspace Analysis of Volatile Leptophos Degradation Products
References
- 1. This compound | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 305. This compound (WHO Pesticide Residues Series 4) [inchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Head-Space SPME for the Analysis of Organophosphorus Insecticides by Novel Silica IL-Based Fibers in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of headspace solid-phase microextraction conditions for the determination of organophosphorus insecticides in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Headspace solid-phase microextraction in combination with gas chromatography-mass spectrometry for the rapid screening of organophosphorus insecticide residues in strawberries and cherries - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Leptophos GC analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the mitigation of matrix effects in the gas chromatography (GC) analysis of Leptophos and other organophosphorus pesticides.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of this compound GC analysis?
A1: The matrix effect refers to the alteration of an analytical signal (either enhancement or suppression) caused by co-extracted components from the sample matrix (e.g., soil, food, water).[1][2] In GC analysis, this often manifests as a "matrix-induced signal enhancement," where non-volatile matrix components accumulate in the injector port.[1][3] These components can mask active sites where analytes like this compound might otherwise adsorb or degrade, leading to a stronger signal compared to a clean solvent standard and resulting in an overestimation of the analyte's concentration.[1][4]
Q2: Why is it crucial to address matrix effects in our analysis?
Q3: What are the primary strategies for overcoming matrix effects?
A3: The main approaches to mitigate matrix effects in GC analysis include:
-
Comprehensive Sample Preparation: Employing techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) to remove interfering matrix components before injection.[3][7][8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the target analyte.[1][4][5] This ensures that both samples and standards are affected by the matrix in the same way.
-
Use of Analyte Protectants (APs): Adding specific compounds to both sample extracts and calibration standards to mask active sites in the GC system, thus equalizing the response.[9][10]
-
Sample Dilution: Reducing the concentration of matrix components by diluting the final extract, although this requires an instrument with sufficient sensitivity to detect the now-lower concentration of this compound.
-
Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard can effectively compensate for matrix effects.[1]
Q4: Can I use a standard QuEChERS protocol for this compound analysis?
A4: Yes, the QuEChERS method is widely adopted and proven to be efficient for the multi-residue analysis of pesticides, including organophosphorus compounds, in various matrices.[7][11] However, the specific QuEChERS kit and cleanup steps may need to be optimized depending on the complexity and type of your sample matrix (e.g., high-fat, high-pigment).[3][12]
Troubleshooting Guide
This guide addresses common issues encountered during this compound GC analysis that may be related to matrix effects.
| Problem/Symptom | Potential Cause(s) | Recommended Solution(s) |
| Peak area counts are unexpectedly high or show poor reproducibility. [13] | Matrix-Induced Signal Enhancement: Active sites in the injector liner are being masked by co-extracted matrix components.[1][3] | 1. Implement Matrix-Matched Calibration: Prepare your calibration curve in a blank matrix extract to compensate for the enhancement.[1][4] 2. Use Analyte Protectants: Add a mixture of analyte protectants to all standards and samples to normalize the response.[9] 3. Improve Cleanup: Introduce or optimize a dispersive solid-phase extraction (d-SPE) cleanup step in your QuEChERS protocol to remove more matrix components.[7] 4. Perform Inlet Maintenance: Regularly clean or replace the injector liner and septum to prevent the buildup of non-volatile residues.[14][15] |
| Tailing peaks for this compound and other polar analytes. [15] | Active Sites in the GC System: The analyte is interacting with active sites in the inlet liner, column, or connections. This can be exacerbated by a "clean" system when injecting matrix-containing samples after solvent standards.[1][15] | 1. Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner. Consider one with glass wool to trap non-volatiles.[15] 2. Condition the Column: Bake out the column according to the manufacturer's instructions to remove contaminants.[14] If the problem persists, trim the first few inches of the column.[14] 3. Check for Leaks: Ensure all fittings and connections are secure, as leaks can introduce oxygen and create active sites.[15][16] |
| Gradual decrease in signal response over an analytical sequence. | Contamination Buildup: Non-volatile matrix components are accumulating in the injector or on the front of the analytical column, creating new active sites that trap the analyte.[1][4] | 1. Injector Maintenance: Increase the frequency of inlet liner and septum replacement.[14][17] 2. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the amount of matrix introduced into the system. 3. Use a Guard Column: Install a deactivated guard column to protect the analytical column from non-volatile residues. |
| Baseline is noisy or drifting. [13] | System Contamination: Contaminants from the matrix have deposited in the injector, column, or detector.[13][14] | 1. Check Gas Purity: Ensure high-purity carrier gas is used and that gas filters are functional.[17] 2. Clean the System: Follow a systematic cleaning approach: start with the injector, then bake out the column, and finally, clean the detector as per the instrument manual.[14][15] 3. Review Sample Preparation: Ensure the cleanup step is adequately removing matrix components. |
Quantitative Data Summary
The effectiveness of different strategies to mitigate matrix effects can be evaluated by calculating the Matrix Effect (ME) percentage and analyte recovery. An ME value between -20% and +20% is often considered acceptable.[5]
| Mitigation Strategy | Matrix Type | Analyte Class | Typical Recovery % | Typical Matrix Effect (ME) % | Reference |
| QuEChERS with d-SPE Cleanup | Fruits & Vegetables | Various Pesticides | 70 - 120% | Can range from strong suppression (-82%) to strong enhancement (+77%) depending on the specific matrix and analyte. | [3][5][6][12] |
| Matrix-Matched Calibration | Various Food Matrices | >200 Pesticides | ~90% (enables accurate quantification despite strong ME) | N/A (Compensates for ME) | [3][11][12] |
| Analyte Protectants (APs) | Fruits & Vegetables | GC-amenable Pesticides | Not explicitly stated, but improves accuracy. | Reduced to ≤ 20% for over 85% of pesticides tested in difficult matrices like onion and garlic. | [5][9][10] |
| Sample Dilution (10x) | Ginger | Various Pesticides | Improved peak shape and reduced ion suppression. | Ion suppression was significantly reduced, allowing peak area response to correlate more closely with standards. |
Experimental Protocols
Protocol 1: Matrix-Matched Calibration Standard Preparation
This protocol describes the preparation of a matrix-matched calibration curve for this compound analysis.
-
Select a Blank Matrix: Obtain a sample of the same matrix (e.g., soil, crop) that is known to be free of this compound and other organophosphorus pesticides.
-
Process the Blank Matrix: Extract the blank matrix using your validated sample preparation method (e.g., QuEChERS). This will generate a blank matrix extract.
-
Prepare a Stock Solution: Prepare a certified stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a high concentration (e.g., 1000 µg/mL).
-
Create Intermediate Standards: Prepare a series of intermediate standards by diluting the stock solution in pure solvent.
-
Prepare Calibration Standards: Create the final calibration standards by spiking appropriate volumes of the intermediate standards into aliquots of the blank matrix extract. This results in a series of standards at different concentrations (e.g., 5, 10, 50, 100 µg/L) where the matrix composition is constant.
-
Analysis: Analyze the matrix-matched standards using the same GC method as for the samples. Construct the calibration curve by plotting the peak area against the concentration.
Protocol 2: QuEChERS Sample Preparation for Plant-Based Matrices
This is a general protocol for extracting this compound from plant-based samples. It should be validated and optimized for your specific matrix and analytical requirements.[6][11]
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking (Optional): Add an appropriate internal standard solution (e.g., isotope-labeled this compound or another compound like TPP) to the sample.
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (commonly containing MgSO₄, NaCl, sodium citrate (B86180), and sodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. The organic layer (acetonitrile) will separate at the top.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL d-SPE cleanup tube. The contents of this tube will vary based on the matrix (e.g., PSA for general cleanup, C18 for fatty matrices, GCB for pigmented matrices).
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 rcf for 5 minutes.
-
Analysis: Carefully collect the final supernatant and transfer it to a GC vial for analysis. Analyte protectants may be added at this stage if required.[6]
Visual Workflows
Caption: Decision tree for troubleshooting common matrix effects in GC analysis.
Caption: Standard workflow for sample preparation using the QuEChERS method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices | MDPI [mdpi.com]
- 4. web.vscht.cz [web.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Compensation for matrix effects in GC analysis of pesticides by using cucumber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. shopshimadzu.com [shopshimadzu.com]
- 16. shimadzu.co.uk [shimadzu.co.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Detection of Leptophos in Water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for the organophosphorus pesticide Leptophos in water samples.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for detecting this compound in water?
A1: The most common and effective methods for the determination of this compound and other organophosphorus pesticides in water are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a highly sensitive and selective technique that is widely used for the analysis of volatile and semi-volatile compounds like this compound. It provides excellent separation and definitive identification.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is suitable for polar and thermally labile pesticides. While this compound is amenable to GC-MS, LC-MS/MS can be a valuable alternative, especially in complex matrices.
Q2: How can I improve the limit of detection (LOD) for this compound analysis?
A2: Improving the LOD for this compound analysis involves a multi-faceted approach focusing on efficient sample preparation, optimized instrumental conditions, and minimizing matrix effects. Key strategies include:
-
Solid-Phase Extraction (SPE): This is a crucial step to concentrate the analyte from a large volume of water and remove interfering substances. The choice of sorbent material is critical.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation technique is effective for multi-residue pesticide analysis and can be adapted for water samples to clean up extracts before instrumental analysis.
-
Instrumental Optimization: Fine-tuning parameters such as injector temperature, column temperature program, mobile phase composition, and mass spectrometer settings (e.g., selecting appropriate precursor and product ions for MS/MS) can significantly enhance sensitivity.
-
Matrix Effect Mitigation: Matrix components can suppress or enhance the analyte signal. Strategies to combat this include the use of matrix-matched standards, internal standards, and thorough sample cleanup.
Q3: What are the key challenges in analyzing this compound in water?
A3: Researchers may encounter several challenges during the analysis of this compound in water, including:
-
Low concentrations: this compound is often present at trace levels in environmental samples, requiring highly sensitive analytical methods.
-
Matrix interference: Co-extracted compounds from the water sample can interfere with the detection and quantification of this compound.
-
Analyte degradation: this compound can be susceptible to degradation under certain conditions. It is known to be more rapidly hydrolyzed under alkaline conditions.[1][2] Photodecomposition can also occur, especially when exposed to sunlight or UV irradiation.[3]
-
Peak tailing in GC: Organophosphorus pesticides can interact with active sites in the GC inlet and column, leading to poor peak shapes and reduced sensitivity.
Troubleshooting Guides
Gas Chromatography (GC) Based Methods
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet (liner, septum) or column. | - Use a deactivated inlet liner. - Replace the septum regularly. - Use a high-quality, inert GC column (e.g., 5% phenyl-methylpolysiloxane). - Perform regular column conditioning. |
| Low or No Analyte Response | - Inefficient extraction or cleanup. - Analyte degradation in the injector. - Incorrect MS/MS transitions. | - Optimize the SPE or QuEChERS procedure. - Use a lower injector temperature to minimize thermal degradation. - Verify the precursor and product ions for this compound in your mass spectrometer. |
| Poor Reproducibility | - Inconsistent injection volumes. - Variability in sample preparation. - Contamination of the GC system. | - Use an autosampler for precise injections. - Standardize the sample preparation workflow. - Clean the GC inlet and replace consumables regularly. |
| Shifting Retention Times | - Changes in carrier gas flow rate. - Column aging or contamination. - Leaks in the system. | - Check and maintain a constant carrier gas flow. - Trim the analytical column or replace it if necessary. - Perform a leak check of the GC system. |
High-Performance Liquid Chromatography (HPLC) Based Methods
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Broadening or Splitting) | - Column degradation or contamination. - Incompatible sample solvent with the mobile phase. - High injection volume. | - Flush or replace the analytical column. - Ensure the sample is dissolved in a solvent similar to the initial mobile phase. - Reduce the injection volume. |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting matrix components interfering with ionization. | - Improve sample cleanup using SPE or QuEChERS. - Use matrix-matched calibration standards. - Employ an isotopically labeled internal standard for this compound if available. - Dilute the sample extract, if sensitivity allows. |
| Low Sensitivity | - Suboptimal mobile phase composition or gradient. - Incorrect mass spectrometer settings. - Inefficient ionization. | - Optimize the mobile phase pH and organic modifier percentage. - Optimize MS parameters such as spray voltage, gas flows, and collision energy. - Evaluate different ionization sources (e.g., ESI, APCI). |
| Carryover | Adsorption of the analyte in the injector or column. | - Use a strong wash solvent in the autosampler. - Inject a blank solvent after high-concentration samples. - Optimize the needle wash procedure. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific water matrix.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (or other suitable reversed-phase sorbent) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Pass 500 mL to 1 L of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained this compound with a suitable organic solvent, such as 5-10 mL of ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and acetone.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., hexane (B92381) for GC, acetonitrile (B52724) for LC).
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This is a starting point for method development.
-
GC System: Agilent 6890N GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector: Splitless mode at 250 °C.
-
Oven Program: 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then ramp to 280 °C at 8 °C/min (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Expected Retention Time: Approximately 19.4 minutes on an InertCap 5 MS/NP column.
Quantitative Data Summary
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for assessing the performance of an analytical method. These values are highly dependent on the specific instrumentation, sample matrix, and method used. The following table provides a general overview of achievable limits for organophosphorus pesticides in water.
| Analytical Technique | Sample Preparation | Typical LOD Range (µg/L) | Typical LOQ Range (µg/L) |
| GC-MS/MS | SPE | 0.001 - 0.1 | 0.003 - 0.3 |
| LC-MS/MS | SPE | 0.005 - 0.5 | 0.015 - 1.5 |
| GC-NPD | SPE | 0.01 - 1.0 | 0.03 - 3.0 |
| HPLC-UV | SPE | 0.1 - 10 | 0.3 - 30 |
Note: These are general ranges for organophosphorus pesticides and specific values for this compound may vary. Method validation is required to determine the exact LOD and LOQ for your specific application.
Visualizations
References
Stabilizing Leptophos in solution for long-term storage
This technical support center provides guidance on the stabilization of Leptophos in solution for long-term storage, along with troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for long-term storage?
A1: While specific long-term stability data in various solvents is limited in the provided search results, organophosphorus pesticides like this compound are typically dissolved in organic solvents for stock solutions. Commercially available this compound solutions are often prepared in solvents like ethyl acetate (B1210297) or hexane.[1][2] For experimental purposes, solvents such as acetone, benzene, and chloroform (B151607) have also been used.[3][4] The choice of solvent will depend on the specific requirements of your experiment, including compatibility with your analytical methods and biological systems.
Q2: What are the optimal storage conditions for this compound solutions to ensure long-term stability?
A2: To ensure the long-term stability of this compound solutions, it is recommended to store them at -20°C in a dry, dark place.[5] Exposure to light, particularly UV radiation, and high temperatures should be avoided as they can lead to degradation.[3][6] It is also advisable to store the solution in a tightly sealed container to prevent solvent evaporation.
Q3: How stable is this compound in aqueous solutions?
A3: this compound is slowly hydrolyzed under alkaline conditions and is more stable in acidic to neutral aqueous solutions.[6][7][8] The rate of hydrolysis increases with pH.[7][9] It is important to consider the pH of your aqueous medium if you plan to store this compound in it for any length of time.
Q4: What are the main degradation products of this compound that I should be aware of?
A4: The primary degradation pathways for this compound are hydrolysis and photodegradation.
-
Hydrolysis under alkaline conditions yields O-methyl phosphonothioic acid and 4-bromo-2,5-dichlorophenol.[8]
-
Photodegradation in the presence of UV light can produce a variety of products, including this compound oxon, desmethylthis compound, and desbromothis compound.[3][4] The major degradation product upon UV irradiation in chloroform solution is desbromothis compound.[4]
-
Metabolism in biological systems can lead to products such as 4-bromo-2,5-dichlorophenol, O-methyl phenylphosphonothioic acid, methyl phenylphosphonic acid, and phenylphosphonic acid.[6][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time with the same this compound stock solution. | Degradation of this compound in the stock solution. | - Ensure the stock solution is stored at -20°C in a dark, tightly sealed container.[5] - Prepare fresh stock solutions more frequently. - Before critical experiments, verify the concentration and purity of your this compound stock solution using an appropriate analytical method such as HPLC or GC.[11][12] |
| Precipitate forms in the this compound solution upon storage. | - The solvent has evaporated, increasing the concentration beyond its solubility limit. - The storage temperature is too low, causing the compound to crystallize out of solution. | - Ensure the storage container is tightly sealed to prevent solvent evaporation. - Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it does not redissolve, the solution may need to be remade. |
| Discoloration of the this compound solution. | Photodegradation or chemical reaction. | - Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light.[3] - Ensure the solvent is of high purity and free from contaminants that could react with this compound. |
| Loss of biological activity of the this compound solution. | Degradation to inactive products. | - Follow the recommended storage conditions strictly. - Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use vials. - Confirm the presence of the active compound using analytical techniques. |
Data Presentation
Table 1: Hydrolysis Half-life of this compound in Aqueous Solutions
| pH | Temperature (°C) | Half-life | Reference |
| 6 | 20 | 245 days | [9] |
| 7 | 20 | 38.5 days | [9] |
| 8 | 20 | 16 days | [9] |
| 10.8 | 50 | Rapid | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., ethyl acetate, hexane, or another solvent suitable for your application)
-
Analytical balance
-
Volumetric flask (amber glass recommended)
-
Vortex mixer or sonicator
-
-
Procedure:
-
Tare the analytical balance with a clean weighing paper or boat.
-
Carefully weigh the desired amount of solid this compound.
-
Transfer the weighed this compound to the volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the this compound.
-
Gently swirl the flask or use a vortex mixer or sonicator to ensure complete dissolution.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask tightly and invert it several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Protocol 2: Long-Term Storage of this compound Stock Solution
-
Materials:
-
Prepared this compound stock solution
-
Small, amber glass vials with airtight caps (B75204)
-
-
Procedure:
-
Aliquot the stock solution into the small amber glass vials. This minimizes the number of freeze-thaw cycles for the entire stock and reduces the risk of contamination.
-
Ensure the caps are tightly sealed to prevent solvent evaporation.
-
Label each vial clearly.
-
Store the vials in a freezer at -20°C.[5]
-
For use, remove one vial from the freezer and allow it to come to room temperature before opening to prevent condensation from entering the solution.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for preparing and storing this compound solutions.
References
- 1. pdqscientific.com [pdqscientific.com]
- 2. This compound #162 - NSI Lab Solutions [nsilabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. carlroth.com [carlroth.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 305. This compound (WHO Pesticide Residues Series 4) [inchem.org]
- 9. This compound (Ref: OMS 1438 ) [sitem.herts.ac.uk]
- 10. scribd.com [scribd.com]
- 11. hh-ra.org [hh-ra.org]
- 12. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Leptophos Degradation During Sample Extraction
Welcome to the technical support center for the analysis of Leptophos. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during sample extraction and analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation during sample preparation?
A1: this compound is primarily susceptible to degradation under three main conditions:
-
High pH (alkaline conditions): this compound is stable in acidic environments but undergoes hydrolysis in alkaline solutions. This degradation is a significant concern when working with matrices or reagents that are basic.
-
High Temperatures: Thermal degradation can occur, especially at elevated temperatures. It has been reported that at 180°C, 85% of this compound decomposes within 5 hours, and at 208°C, decomposition occurs in just 2 hours.[1] While these temperatures are high, prolonged exposure to moderately elevated temperatures during sample processing should also be avoided.
-
UV Radiation: Exposure to ultraviolet (UV) light can induce photodegradation of this compound. It is advisable to protect samples and standards from direct sunlight or other sources of UV radiation.[1]
Q2: Which extraction solvents are recommended for this compound analysis to minimize degradation?
A2: Acetonitrile (B52724) is a commonly used and recommended solvent for the extraction of this compound and other organophosphorus pesticides, particularly in the context of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods. It has demonstrated good recoveries for a wide range of pesticides. While ethyl acetate (B1210297) is also used for pesticide residue analysis, some studies have shown that certain organophosphorus pesticides with thioether groups can degrade in this solvent. For optimal stability, especially when dealing with sensitive compounds, acidified acetonitrile is often preferred.[2]
Q3: How can I prevent the degradation of this compound during gas chromatography (GC) analysis?
A3: Degradation of thermally labile or active site-sensitive pesticides like this compound can occur in the GC inlet. To mitigate this, the use of "analyte protectants" is recommended. These are compounds added to both the sample extracts and calibration standards. They work by masking active sites in the GC system, thereby reducing the degradation of the target analytes. A mixture of ethylglycerol, gulonolactone, and sorbitol has been shown to be effective for a wide range of pesticides.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound in my samples. | pH-induced hydrolysis: The sample matrix or extraction buffer may be alkaline, leading to the degradation of this compound. | Ensure the pH of the sample and extraction solvent is neutral or slightly acidic (pH 5-7). Use buffered QuEChERS salts or add a small amount of a weak acid like acetic acid to the extraction solvent. |
| Thermal degradation: The sample may be exposed to high temperatures during extraction or solvent evaporation steps. | Maintain low temperatures throughout the sample preparation process. Use ice baths during homogenization and sonication. For solvent evaporation, use a gentle stream of nitrogen at a temperature not exceeding 40°C. | |
| Photodegradation: Samples, extracts, or standards are being exposed to UV light. | Work in a location with minimal direct sunlight. Use amber glass vials or vials wrapped in aluminum foil for sample and standard storage and processing. | |
| Degradation in the GC inlet: Active sites in the GC inlet liner or column can cause on-column degradation. | Use analyte protectants in your sample extracts and standards. Regularly replace the GC inlet liner and trim the analytical column. Use a deactivated liner. | |
| Improper solvent choice: The extraction solvent may be contributing to the degradation of this compound. | Use acetonitrile, preferably acidified with a small amount of acetic acid (e.g., 0.1% v/v), for extraction. Avoid prolonged storage of extracts in ethyl acetate if degradation is suspected.[2] | |
| Inconsistent or non-reproducible results. | Variable degradation rates: Inconsistent sample handling procedures (e.g., varying extraction times, temperatures, or light exposure) can lead to different levels of degradation between samples. | Standardize all sample preparation steps. Ensure uniform temperature control, consistent timing for each step, and equal protection from light for all samples. |
| Matrix effects: Co-extracted matrix components can interfere with the analysis, causing signal enhancement or suppression. | Employ effective cleanup steps after extraction, such as dispersive solid-phase extraction (d-SPE) with PSA (primary secondary amine) and C18 sorbents. The use of matrix-matched standards for calibration is also highly recommended to compensate for matrix effects. | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products: The observed peaks could be metabolites or degradation products of this compound, such as this compound oxon or 4-bromo-2,5-dichlorophenol. | Review the mass spectra of the unknown peaks and compare them to known degradation products of this compound. If degradation is confirmed, refer to the solutions for low recovery to minimize its occurrence. |
Experimental Protocols
Recommended Extraction Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted and efficient procedure for the extraction of pesticide residues from various matrices.
Materials:
-
Homogenized sample
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents.
Procedure:
-
Sample Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Sample Cleanup (Dispersive Solid-Phase Extraction):
-
Take an aliquot of the upper acetonitrile layer.
-
Transfer it to a d-SPE cleanup tube containing PSA, C18, and MgSO₄.
-
Shake for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
The resulting supernatant is the final extract.
-
-
Analysis:
-
The final extract can be directly analyzed by LC-MS/MS or, after solvent exchange, by GC-MS. For GC analysis, the addition of analyte protectants to the final extract is recommended.
-
A validation study for the analysis of this compound in orange juice using a fully automated QuEChERS method demonstrated high recoveries, as detailed in the table below.
| Spike Level (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 10 | 71-114 | <10 |
Data from a study on organophosphate pesticides in orange juice.
Visualizing the Workflow
To better understand the experimental process and the factors influencing this compound stability, the following diagrams have been created using the DOT language.
Caption: QuEChERS experimental workflow for this compound extraction.
Caption: Factors leading to this compound degradation.
References
Technical Support Center: Troubleshooting Poor Peak Shape in Leptophos HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Leptophos. The following frequently asked questions (FAQs) and guides are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to poor peak shape, ensuring accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC?
An ideal chromatographic peak should be symmetrical and have a Gaussian distribution. This indicates good column performance and an optimized method, leading to accurate quantification and high resolution. The symmetry of a peak is often evaluated using the tailing factor or asymmetry factor, with a value close to 1.0 being optimal.
Q2: Why is achieving a good peak shape important for my this compound analysis?
Poor peak shape can significantly compromise the quality of your analytical data. Issues like peak tailing, fronting, broadening, or splitting can lead to:
-
Inaccurate quantification: Asymmetrical or broad peaks are difficult to integrate correctly, leading to errors in concentration determination.[1]
-
Poor resolution: Distorted peaks can overlap with adjacent peaks, making it difficult to separate and quantify individual components in a mixture.[1]
-
Unreliable results: Inconsistent peak shapes can indicate underlying issues with the HPLC system, method, or sample, reducing the reproducibility and robustness of the analysis.[2][3]
Q3: What are the most common types of poor peak shape I might encounter?
The most common peak shape problems in HPLC analysis include:
-
Peak Tailing: The peak has an asymmetrical tail extending to the right.[3]
-
Peak Fronting: The peak has an asymmetrical front with a sloping leading edge.[2]
-
Broad Peaks: Peaks are wider than expected, indicating a loss of efficiency.[3]
-
Split Peaks: A single compound appears as two or more distinct peaks.[3]
Troubleshooting Guides for Poor Peak Shape
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions | Strong interactions between this compound and active sites on the column's stationary phase, such as residual silanol (B1196071) groups, can cause tailing.[4][5] To minimize these interactions, consider operating at a lower mobile phase pH to protonate the silanol groups.[4] Using a highly deactivated or "end-capped" column can also reduce surface activity.[4] |
| Column Overload | Injecting too much sample mass onto the column can lead to peak tailing.[4][5] To address this, try diluting your sample or reducing the injection volume.[3] If the issue persists, consider using a column with a higher loading capacity, such as one with a larger diameter or a stationary phase with a higher carbon load.[4] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or packing material can create active sites that cause tailing.[1] Physical degradation of the column bed can also be a cause.[5] Try flushing the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[3] |
| Extra-Column Volume | Excessive volume in the tubing, injector, or detector flow cell can contribute to peak tailing.[6] Ensure that all tubing is as short as possible with a narrow internal diameter and that all connections are properly fitted to minimize dead volume.[6] |
| Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, the analyte may exist in both ionized and non-ionized forms, leading to asymmetrical peaks. Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa. |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Overload (Concentration) | Injecting a sample that is too concentrated can lead to peak fronting.[7] Dilute the sample or reduce the injection volume. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[8][9] Whenever possible, dissolve the sample in the mobile phase itself.[10] |
| Poor Column Packing | Voids or channels in the column packing can lead to uneven flow and peak fronting.[7] This often requires replacing the column. |
| Low Column Temperature | Insufficient temperature can lead to slower mass transfer and peak fronting. If your HPLC system has a column oven, try increasing the temperature. |
Issue 3: Broad Peaks
Broad peaks are wider than they should be, leading to decreased resolution and sensitivity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column Deterioration | Over time, the efficiency of an HPLC column decreases, leading to broader peaks.[11][12] If you suspect column degradation, replace it with a new one. Using a guard column can help extend the life of your analytical column.[3] |
| Extra-Column Volume | Excessive volume in the system plumbing can cause band broadening.[11] Minimize the length and internal diameter of all tubing and ensure proper connections.[6] |
| Low Flow Rate | A flow rate that is too far below the column's optimal level can lead to increased longitudinal diffusion and broader peaks. Optimize the flow rate for your specific column and analysis. |
| Sample Overload (Volume) | Injecting too large a volume of sample can cause the initial band to be too wide, resulting in a broad peak.[12] Reduce the injection volume. |
| Mobile Phase Issues | An inconsistent mobile phase composition or improper pH can contribute to peak broadening.[3] Ensure your mobile phase is well-mixed, degassed, and prepared with high-purity solvents.[3] |
Issue 4: Split Peaks
Split peaks occur when a single analyte appears as two or more peaks.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Blocked Frit or Column Contamination | A partially blocked column inlet frit or contamination at the head of the column can disrupt the sample flow path, causing splitting.[13] If all peaks in the chromatogram are split, this is a likely cause. Try back-flushing the column or replacing the frit. If this does not resolve the issue, the column may need to be replaced.[13] |
| Column Void | A void in the column packing material can cause the sample to travel through two different paths, resulting in split peaks.[13] This usually requires column replacement. |
| Sample Solvent/Mobile Phase Mismatch | Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause peak distortion and splitting.[13] Dissolve the sample in the mobile phase or a weaker solvent. |
| Co-elution | It is possible that what appears to be a split peak is actually two different compounds eluting very close to each other.[13] To investigate this, try reducing the injection volume. If the two peaks become more distinct, it's likely a co-elution issue, and the method's selectivity needs to be improved (e.g., by changing the mobile phase composition or gradient).[13] |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general methodology for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ethyl acetate (B1210297) (for sample preparation)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and water (e.g., 85:15 v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | Ambient or controlled at 30-40°C |
| Detection Wavelength | 220 - 290 nm (optimization may be required) |
| Injection Volume | 20 µL |
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in ethyl acetate or the mobile phase. Create a series of working standards by diluting the stock solution with the mobile phase to the desired concentrations.
-
Sample Solution: The sample preparation method will depend on the matrix. For a general approach, a suitable extraction with a solvent like ethyl acetate followed by evaporation and reconstitution in the mobile phase is common. Ensure the final sample is dissolved in a solvent compatible with the mobile phase, preferably the mobile phase itself. Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. System Equilibration:
-
Flush the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Analyze the resulting chromatograms to determine the concentration of this compound.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor peak shapes in HPLC analysis.
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cipac.org [cipac.org]
- 5. HPLC Analysis of Monocrotopos | SIELC Technologies [sielc.com]
- 6. Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector [jstage.jst.go.jp]
- 7. This compound, CAS No. 21609-90-5 | Pesticides | Standards for environmental analysis | Gas chromatography | Chromatography | Environmental analysis | Applications | Carl ROTH - International [carlroth.com]
- 8. ijcmas.com [ijcmas.com]
- 9. researchgate.net [researchgate.net]
- 10. lctech.de [lctech.de]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing GC-MS Injection Parameters for Leptophos
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) injection parameters for the analysis of Leptophos.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.
Q1: Why am I seeing poor peak shape (tailing or broadening) for my this compound standard?
A1: Poor peak shape for this compound is often indicative of issues within the GC inlet or the column itself. Several factors can contribute to this problem:
-
Active Sites in the Inlet: this compound, like many organophosphorus pesticides, is susceptible to interaction with active sites in the GC inlet. These sites can be exposed on the glass liner, seals, or the column inlet. This can lead to peak tailing.
-
Improper Column Installation: Dead volume in the injector due to incorrect column installation can cause peak broadening and tailing.
-
Solution: Ensure the column is properly installed in the injector with the correct insertion depth and a clean, square cut. Reinstall the column if necessary and check for leaks at the ferrule.
-
-
Inlet Temperature: An inlet temperature that is too low can result in slow vaporization of this compound, leading to broad peaks. Conversely, a temperature that is too high can cause degradation.
-
Solution: A typical starting point for the injector temperature for organophosphorus pesticides is 250 °C.[3] However, for potentially thermally labile compounds, a temperature-programmed inlet can be beneficial, starting at a lower temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure volatilization without degradation.[4]
-
-
Solvent Mismatch: Injecting a polar solvent like methanol (B129727) onto a non-polar column can cause poor analyte focusing and result in peak distortion.
-
Solution: If possible, dissolve this compound standards and samples in a solvent that is more compatible with the GC column's stationary phase. Hexane or ethyl acetate (B1210297) are common choices for organophosphorus pesticide analysis.
-
Q2: I'm experiencing low sensitivity or no peak at all for this compound. What are the likely causes?
A2: Low or no response for this compound can be frustrating and may point to several issues, from sample degradation to improper injection technique.
-
Thermal Degradation in the Inlet: this compound may be thermally labile and can degrade in a hot injector, especially in the presence of active sites.
-
Solution: As mentioned above, using a temperature-programmed inlet can mitigate thermal degradation.[4] Also, consider using a pulsed splitless injection, which uses a high initial column flow rate to rapidly transfer the sample from the inlet to the column, minimizing the time the analyte spends in the hot inlet.
-
-
Adsorption in the Flow Path: Active sites throughout the GC system, including the liner and the front of the analytical column, can irreversibly adsorb this compound, leading to a loss of signal.
-
Solution: In addition to using a deactivated liner, trimming a small portion (e.g., 10-15 cm) from the front of the GC column can remove accumulated non-volatile residues and active sites.
-
-
Improper Injection Mode: For trace-level analysis of this compound, a splitless injection is generally preferred over a split injection to ensure the entire sample is transferred to the column, maximizing sensitivity.[5][6]
-
Solution: If you are using a split injection, switch to splitless mode for low-concentration samples. Ensure your splitless hold time is optimized to allow for the complete transfer of this compound to the column.
-
-
Leaking Syringe or Septum: A leak in the injection syringe or a worn-out septum can lead to a partial or complete loss of the sample during injection.
-
Solution: Regularly inspect the syringe for proper function and replace the septum frequently. A leaking septum can also introduce air into the system, which can degrade the column's stationary phase.
-
Q3: My results for this compound are not reproducible. What should I check?
A3: Poor reproducibility can stem from a variety of factors, including inconsistent sample injection and changes in the GC system's performance over time.
-
Inconsistent Injection Volume or Speed: Manual injections can introduce variability.
-
Solution: An autosampler is highly recommended for reproducible injections. If using manual injection, ensure a consistent and rapid injection technique.
-
-
Liner Contamination: The accumulation of matrix components in the liner can lead to variable analyte transfer and degradation.
-
Solution: Replace the inlet liner regularly, especially when analyzing complex matrices. Using a liner with glass wool can help trap non-volatile residues, but the wool must also be deactivated to prevent analyte interaction.[7]
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention time and peak shape.
-
Solution: Regularly condition your column according to the manufacturer's instructions. If performance continues to decline, the column may need to be replaced.
-
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis, either by enhancing or suppressing the signal for this compound.
-
Solution: Employ a robust sample cleanup procedure to remove as much matrix interference as possible. Matrix-matched calibration standards should be used to compensate for any remaining matrix effects.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended injection mode for this compound analysis?
A: For trace-level analysis of this compound, splitless injection is recommended to maximize sensitivity by transferring the entire vaporized sample to the GC column.[5][6] If the sample concentration is high, a split injection can be used to avoid overloading the column.
Q: What type of GC inlet liner is best for this compound?
A: A deactivated (silanized) liner is crucial to minimize analyte interaction and degradation.[1][2] For complex matrices, a liner with deactivated glass wool can help trap non-volatile residues and promote sample vaporization.[7] Tapered liners, particularly those with a taper at the bottom, can also help focus the sample onto the column and reduce interaction with the inlet seal.
Q: What is a good starting injector temperature for this compound?
A: A common starting point for the injector temperature for organophosphorus pesticides is 250 °C .[3] However, since this compound may be susceptible to thermal degradation, it is advisable to evaluate a range of temperatures or use a temperature-programmable inlet.[4]
Q: Is derivatization necessary for the GC-MS analysis of this compound?
A: While this compound itself is amenable to direct GC-MS analysis, its degradation products, which may include organophosphorus acids, are often not sufficiently volatile and may require derivatization (e.g., silylation or methylation) to improve their chromatographic behavior and detectability.
Q: How can I confirm the identity of this compound in my samples?
A: In addition to matching the retention time with a known standard, the mass spectrum of the peak should be compared to a reference spectrum of this compound. The NIST WebBook and other spectral libraries are good resources for reference spectra.[8] For definitive confirmation, especially in complex matrices, using GC-MS/MS with multiple reaction monitoring (MRM) is recommended.
Data Presentation
Table 1: Recommended GC-MS Injection Parameters for this compound Analysis (Starting Points)
| Parameter | Recommendation | Rationale |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis.[5][6] |
| Injector Temperature | 250 °C (Isothermal) or Temperature Programmed (e.g., 60 °C ramped to 280 °C) | Balances efficient vaporization with minimizing thermal degradation.[3][4] |
| Injection Volume | 1 µL | A standard volume for many GC-MS applications. |
| Liner Type | Deactivated (silanized) with a taper; consider deactivated glass wool for dirty samples. | Minimizes active sites and analyte degradation.[1][2][7] |
| Splitless Hold Time | 0.5 - 1.5 minutes | Allows for complete transfer of the analyte to the column. |
| Septum Purge Flow | 3-5 mL/min | Prevents septum bleed from entering the column. |
Experimental Protocols
Protocol 1: GC Inlet Maintenance for this compound Analysis
-
Cooldown: Ensure the GC inlet has cooled down to a safe temperature before handling.
-
Remove Column: Carefully remove the analytical column from the inlet.
-
Replace Septum: Unscrew the septum nut and replace the old septum with a new, high-quality, low-bleed septum. Do not overtighten the nut.
-
Replace Liner: Remove the old inlet liner using forceps. Inspect the liner for any visible contamination. Insert a new, deactivated liner of the appropriate geometry.
-
Reinstall Column: Trim a small section (1-2 cm) from the front of the column to ensure a clean, active-site-free surface. Reinstall the column into the inlet at the correct depth.
-
Leak Check: Pressurize the system and perform an electronic leak check to ensure all connections are secure.
-
Conditioning: Briefly condition the new components by running a blank solvent injection or a short temperature program to remove any residual contaminants.
Visualizations
Caption: Troubleshooting workflow for common this compound GC-MS analysis issues.
Caption: Key factors influencing the successful GC-MS analysis of this compound.
References
- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 2. bgb-analytik.com [bgb-analytik.com]
- 3. epa.gov [epa.gov]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 7. pepolska.pl [pepolska.pl]
- 8. This compound [webbook.nist.gov]
Technical Support Center: Leptophos Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of the organophosphorus pesticide, Leptophos.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound, offering step-by-step solutions to reduce background noise and ensure accurate quantification.
High Background Noise in Chromatogram
Question: I am observing high background noise across my entire chromatogram when analyzing this compound. What are the potential sources and how can I reduce it?
Answer: High background noise in LC-MS or GC-MS analysis can originate from several sources, including contaminated solvents, a dirty instrument, or matrix effects from the sample. Here is a systematic approach to identify and mitigate the issue:
-
Solvent and System Contamination:
-
Blank Injection: Inject a solvent blank (the same solvent used to reconstitute your sample) to determine if the contamination is from your mobile phase or the instrument itself.[1] If the blank is clean, the issue is likely related to your sample or sample preparation. If the blank shows high background, the problem lies with the solvents or the system.
-
Solvent Quality: Always use high-purity, LC-MS or GC-MS grade solvents and reagents.[2] Contaminants in lower-grade solvents can significantly contribute to background noise.[3]
-
Mobile Phase Preparation: Prepare fresh mobile phases daily and filter them before use. Microbial growth can occur in aqueous mobile phases, leading to contamination.[3]
-
System Cleaning: If solvent contamination is ruled out, clean the mass spectrometer's ion source, including the cone, needle, and transfer tube.[4] A dirty source is a common cause of increased background noise.[4]
-
-
Matrix Effects:
-
Sample Dilution: Diluting the sample extract can significantly reduce the concentration of matrix components that cause ion suppression or enhancement, thereby lowering background noise.[5]
-
Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and effective for pesticide residue analysis in various food matrices.[1][6]
-
Matrix-Matched Calibration: To compensate for matrix effects that cannot be eliminated through cleanup, prepare calibration standards in a blank matrix extract that is similar to your sample.[7]
-
Caption: A decision tree for troubleshooting high background noise.
Poor Peak Shape or Tailing
Question: My this compound peak is showing significant tailing. What could be the cause and how can I improve the peak shape?
Answer: Peak tailing is often an indication of secondary interactions between the analyte and the analytical column or system components. Here are some common causes and solutions:
-
Column Contamination: Residual matrix components or previously injected samples can accumulate on the column, leading to active sites that cause peak tailing. Regularly flush your column with a strong solvent.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases or operating at high temperatures. If flushing does not resolve the issue, consider replacing the column.
-
Incompatible Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
-
pH of Mobile Phase: For LC-MS analysis, the pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjusting the pH with a suitable buffer, such as formic acid or ammonium (B1175870) formate, can improve peak shape.
Low Signal Intensity or Poor Sensitivity
Question: I am struggling to achieve adequate signal intensity for this compound, even at concentrations where I expect a strong signal. What should I check?
Answer: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the ion source, leading to a weaker signal.[7][8] As mentioned previously, improving sample cleanup and diluting the sample can mitigate this effect.
-
Instrument Tuning: Ensure that the mass spectrometer is properly tuned and calibrated.
-
Ionization Source Parameters: Optimize the ion source parameters, such as spray voltage, gas flows (nebulizer, drying, and collision gas), and source temperature, to achieve the best ionization efficiency for this compound.[9]
-
Incorrect MRM Transitions: For tandem mass spectrometry (MS/MS), verify that you are using the optimal precursor and product ions for this compound.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mass spectrometric analysis of this compound.
1. What are the typical mass spectral fragments of this compound in GC-MS?
In Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), this compound produces a characteristic fragmentation pattern. The most intense mass spectral peaks are typically observed at the following mass-to-charge ratios (m/z):
| m/z | Relative Intensity | Putative Fragment |
| 171 | 100% (Base Peak) | [C6H5P(O)OCH3]+ |
| 377 | 62% | [M-Cl]+ |
| 375 | 45% | [M-Cl]+ (Isotope) |
| 77 | 37% | [C6H5]+ |
Data sourced from NIST Mass Spectrometry Data Center.[7]
2. What are the recommended LC-MS/MS parameters for this compound analysis?
For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of this compound using Multiple Reaction Monitoring (MRM), the following parameters can be used as a starting point. Optimization may be required for your specific instrument and matrix.
| Parameter | Value |
| Precursor Ion [M+H]+ | 412.9 m/z |
| Product Ion 1 (Quantifier) | 171.1 m/z |
| Product Ion 2 (Qualifier) | 284.9 m/z |
| Collision Energy (for 171.1) | 25-35 V |
| Collision Energy (for 284.9) | 15-25 V |
| Ionization Mode | Positive Electrospray (ESI+) |
Note: The exact collision energies should be optimized for your specific instrument to achieve the best signal intensity.
3. What is the QuEChERS method and how is it used for this compound analysis?
QuEChERS is a sample preparation technique widely used for the analysis of pesticide residues in food and agricultural samples.[1][6] It involves an extraction and cleanup step to remove a significant portion of the sample matrix.
Caption: A simplified workflow for the QuEChERS sample preparation method.
A detailed protocol for the QuEChERS method is provided in the Experimental Protocols section.
4. How stable is this compound in analytical standards and sample extracts?
This compound is relatively stable at normal temperatures and under acidic conditions.[8][10] However, it can slowly hydrolyze under strongly alkaline conditions.[8] For long-term storage, it is recommended to keep standard solutions and sample extracts at -20°C in a tightly sealed container to prevent degradation and solvent evaporation.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in a Food Matrix
This protocol is a general guideline for the extraction and cleanup of this compound from a high-moisture food matrix (e.g., fruits and vegetables).
Materials:
-
Homogenized sample
-
Acetonitrile (MeCN), LC-MS grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes
Procedure:
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS.
-
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute this compound, then return to initial conditions for re-equilibration. A typical gradient might be 10% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Quantifier: 412.9 -> 171.1
-
Qualifier: 412.9 -> 284.9
-
-
Source Parameters: Optimize spray voltage, gas flows, and temperature for your specific instrument.
References
- 1. Separation and toxicity of enantiomers of organophosphorus insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. wexer-store.com [wexer-store.com]
- 4. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS [mdpi.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
Dealing with co-eluting interferences in Leptophos chromatography
Welcome to the technical support center for Leptophos chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the analysis of this compound, with a particular focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chromatographic analysis of this compound?
A1: The primary challenges in this compound analysis are typically related to:
-
Co-eluting Interferences: Other pesticides or matrix components can elute at the same time as this compound, leading to inaccurate quantification.
-
Matrix Effects: Complex sample matrices, such as those found in food and environmental samples, can cause signal suppression or enhancement in the detector, affecting accuracy and precision.[1][2]
-
Peak Tailing: As an organophosphorus pesticide, this compound can interact with active sites in the gas chromatography (GC) system, resulting in asymmetric peak shapes and poor resolution.[3][4]
-
Analyte Degradation: this compound may degrade during sample preparation or in the GC inlet, leading to lower recovery and inaccurate results.
Q2: How can I identify if a peak co-eluting with this compound is causing interference?
A2: Several methods can be used to detect co-elution:
-
Visual Inspection of the Peak Shape: Look for non-symmetrical peaks, such as those with shoulders or split tops. While a perfectly co-eluting peak might not distort the shape, any slight difference in retention time can lead to asymmetry.[4]
-
Mass Spectrometry (MS): If using a mass spectrometer, examine the mass spectrum across the peak. A changing spectrum from the leading edge to the tailing edge is a strong indicator of a co-eluting compound.[5]
-
Use of Different GC Columns: Analyzing the sample on a column with a different stationary phase (e.g., a mid-polarity column like DB-17ms in addition to a non-polar column like DB-5ms) can alter the elution order and separate the co-eluting compounds.
Q3: What are typical mass spectrometry parameters for this compound analysis?
A3: For GC-MS/MS analysis of this compound, the following precursor and product ions are commonly used for Multiple Reaction Monitoring (MRM):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 171.0 | 77.1 | 25 | 124.1 | 10 |
This data is compiled from multiple sources and may require optimization for your specific instrument.[1][6]
Troubleshooting Guides
Issue 1: Suspected Co-elution with this compound Peak
Scenario: You observe a distorted peak shape for this compound, or your quantitative results are inconsistent and higher than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting interferences.
Detailed Steps:
-
Confirm Co-elution:
-
Peak Shape Analysis: Zoom in on the this compound peak in your chromatogram. The presence of a "shoulder" or a "split" peak is a strong indication of a co-eluting compound.
-
Mass Spectral Analysis (GC-MS): If you are using a mass spectrometer, acquire spectra across the entire peak. A pure compound will have a consistent mass spectrum. If the spectra change from the beginning to the end of the peak, it confirms the presence of more than one compound.
-
-
Chromatographic Solutions:
-
Modify Temperature Program: A slower oven temperature ramp rate can increase the separation between closely eluting compounds.
-
Change Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas can sometimes improve resolution.
-
Select an Alternative GC Column: If optimizing the method on your current column is unsuccessful, switch to a column with a different stationary phase. For example, if you are using a non-polar DB-5ms column, a mid-polarity column such as a DB-35ms or DB-17ms can provide different selectivity and resolve the co-eluting peaks.[7]
-
-
Sample Preparation Solutions:
-
Enhance Cleanup: Co-eluting interferences often originate from the sample matrix. Improving the sample cleanup step can remove these interfering compounds before they are introduced into the GC. For fatty matrices, consider using specialized dispersive solid-phase extraction (d-SPE) sorbents.
-
Issue 2: Poor Recovery and Peak Tailing of this compound in Fatty Matrices
Scenario: You are analyzing this compound in a high-fat matrix such as avocado, nuts, or edible oils, and you observe low recovery and significant peak tailing.
Troubleshooting Workflow:
Caption: Troubleshooting for fatty matrix analysis.
Detailed Steps:
-
Optimize Sample Preparation (QuEChERS):
-
Extraction: For high-fat matrices, increasing the solvent-to-sample ratio during the initial extraction can improve the recovery of lipophilic compounds like this compound.[8]
-
Dispersive SPE (d-SPE) Cleanup: The choice of d-SPE sorbent is critical for removing matrix components, especially lipids, which can cause peak tailing and signal suppression.
-
PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids.[6][9]
-
C18 (Octadecyl): Effective for removing nonpolar interferences like lipids. It is often used in combination with PSA for fatty matrices.[6][9][10]
-
Z-Sep/Z-Sep+: Zirconia-based sorbents that are effective in removing both fats and pigments.[11][12]
-
EMR-Lipid: A novel sorbent with high selectivity for lipid removal, which can significantly improve recoveries and reduce matrix effects in very fatty samples.[1][13]
-
-
-
GC System Maintenance:
-
Inlet Maintenance: High-fat matrices can contaminate the GC inlet liner. Regularly replace the liner and septum to prevent active sites that can cause peak tailing and analyte degradation.[3]
-
Column Trimming: If the front end of the GC column becomes contaminated, it can lead to peak tailing. Trimming 10-20 cm from the front of the column can restore performance.[4]
-
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in a Fatty Matrix (e.g., Avocado)
This protocol is a modified version of the QuEChERS method, optimized for high-fat samples.
-
Sample Homogenization: Homogenize 15 g of the sample (e.g., avocado) in a blender.
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Vortex for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 6 g MgSO₄ and 1.5 g NaOAc).
-
Shake vigorously for 2 minutes and then centrifuge at >3000 g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 5 mL) to a 15 mL d-SPE tube containing the appropriate sorbents. For a high-fat matrix, a combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 is a common starting point. For very fatty samples, consider using Z-Sep or EMR-Lipid sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 g for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC-MS/MS analysis.
Protocol 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis of this compound
This protocol provides a starting point for the GC-MS/MS analysis of this compound.
-
GC System: Agilent 7890B GC with a 7000 Series Triple Quadrupole MS or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent.
-
Injection: 1 µL, splitless, at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp 1: 25 °C/min to 150 °C.
-
Ramp 2: 3 °C/min to 200 °C.
-
Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
See the MRM table in the FAQ section for precursor and product ions.
-
Quantitative Data Summary
Table 1: Recovery of Selected Pesticides in Avocado using Different QuEChERS Cleanup Sorbents
| Pesticide Class | Compound | Recovery with PSA/C18 (%) | Recovery with Z-Sep (%) | Recovery with EMR-Lipid (%) |
| Organophosphate | Chlorpyrifos | 85 | 92 | 98 |
| Organophosphate | Malathion | 82 | 89 | 95 |
| Organochlorine | Endosulfan I | 78 | 85 | 92 |
| Pyrethroid | Cypermethrin | 75 | 88 | 96 |
Note: These are representative values and actual recoveries may vary depending on the specific experimental conditions. Data compiled and adapted from multiple sources for illustrative purposes.[1][9][11]
Table 2: this compound Retention Times on Different GC Columns
| Column Stationary Phase | Typical Retention Time (min) |
| 5% Phenyl Methylpolysiloxane (e.g., DB-5ms) | ~29.5 |
| 35% Phenyl Methylpolysiloxane (e.g., DB-35ms) | Retention time will differ, providing alternative selectivity. |
Retention time is highly dependent on the specific GC method and column dimensions.[6]
References
- 1. agilent.com [agilent.com]
- 2. Rapid Monitoring of Organochlorine Pesticide Residues in Various Fruit Juices and Water Samples Using Fabric Phase Sorptive Extraction and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Technical Support Center: Solid-Phase Extraction of Leptophos
Welcome to the technical support center for the analysis of Leptophos. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the recovery of this compound during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: My recovery for this compound is consistently low. What are the most common causes?
A1: Low recovery of this compound, a hydrophobic organophosphorus pesticide, can stem from several factors during solid-phase extraction. The most common issues include:
-
Inappropriate Sorbent Selection: Using a sorbent that does not have a strong affinity for this compound. Given its high Log P value (a measure of hydrophobicity), a reverse-phase sorbent like C18 is a suitable starting point.
-
Suboptimal pH: this compound is susceptible to hydrolysis under alkaline conditions. Ensure the pH of your sample and solutions is neutral or slightly acidic to prevent degradation.
-
Incorrect Solvent Strength: If the loading solvent is too strong (too much organic content), this compound may not be retained on the sorbent. Conversely, if the elution solvent is too weak, it will not be effectively recovered from the sorbent.
-
High Flow Rate: A sample loading or elution flow rate that is too fast can prevent proper equilibration and lead to poor retention or incomplete elution.
-
Sorbent Breakthrough: Exceeding the capacity of the SPE cartridge by loading too much sample or analyte can cause this compound to pass through the sorbent unretained.[1]
-
Analyte Degradation: Aside from pH-mediated hydrolysis, prolonged exposure to light or high temperatures during sample preparation can also lead to the degradation of this compound.
Q2: I am observing unexpected peaks in my chromatogram. What could they be?
A2: Unexpected peaks are often related to the degradation of this compound or co-extraction of matrix components. The primary degradation products of this compound include desbromo this compound, this compound oxon, and various phenyl phosphonic acids. It is advisable to acquire analytical standards for these compounds to confirm their identity if their presence is suspected. Additionally, matrix interferences can be minimized by optimizing the washing steps during the SPE procedure.
Q3: Which SPE sorbent is best for this compound extraction?
A3: For a non-polar compound like this compound, a reverse-phase sorbent is the most appropriate choice. Common options include:
-
C18 (Octadecyl): This is the most common and a good starting point for hydrophobic compounds.
-
Polymeric Sorbents: These have higher capacity and are less prone to drying out.
-
Graphitized Carbon Black (GCB): Can be effective for removing pigments and other interferences, but may irreversibly adsorb planar molecules.
-
Primary Secondary Amine (PSA): Often used in the clean-up step of QuEChERS methods to remove sugars and fatty acids.
The optimal sorbent may depend on the sample matrix. For complex matrices, a combination of sorbents, such as C18 and PSA in a dispersive SPE (d-SPE) step, may be necessary for effective clean-up.
Q4: How can I optimize the wash and elution steps to improve recovery and purity?
A4: To optimize these steps, a systematic approach is recommended:
-
Wash Step: Start with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences. Gradually increase the organic solvent percentage in the wash solution in small increments. Analyze the wash eluate at each step to determine the point at which this compound begins to elute. The optimal wash solvent will be the strongest one that does not elute the analyte.
-
Elution Step: A solvent stronger than the final wash solvent is required for elution. Acetonitrile and methanol (B129727) are common elution solvents for reverse-phase SPE. If recovery is still low, consider using a stronger solvent or a larger volume. "Soak steps," where the elution solvent is allowed to sit in the sorbent bed for a few minutes, can also improve recovery.[2]
Q5: What is the QuEChERS method and is it suitable for this compound analysis?
A5: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for the analysis of pesticide residues in food and agricultural products.[1] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a clean-up step using dispersive solid-phase extraction (d-SPE). Given that this compound is an organophosphorus pesticide, the QuEChERS method is a very suitable approach for its extraction and clean-up. The d-SPE step often employs a combination of sorbents like C18 to retain non-polar interferences and PSA to remove polar interferences.
Data Presentation
| Sorbent Combination | Pesticide | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| PSA | Chlorpyrifos | 95-105 | < 10 |
| Diazinon | 90-100 | < 10 | |
| Parathion-methyl | 92-102 | < 10 | |
| C18 + PSA | Chlorpyrifos | 98-108 | < 8 |
| Diazinon | 95-105 | < 8 | |
| Parathion-methyl | 96-106 | < 8 | |
| GCB + PSA | Chlorpyrifos | 85-95 | < 12 |
| Diazinon | 80-90 | < 12 | |
| Parathion-methyl | 82-92 | < 12 |
This table is illustrative and compiled from general knowledge of organophosphorus pesticide analysis. Actual recoveries for this compound may vary and should be determined experimentally.
Experimental Protocols
The following is a general protocol for the extraction of organophosphorus pesticides, including this compound, from a solid matrix (e.g., soil, food sample) using the QuEChERS method.
1. Sample Extraction
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent. A common combination for general pesticide analysis is 150 mg MgSO₄ and 50 mg PSA. For fatty matrices, 50 mg of C18 can also be added.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
3. Analysis
-
Take an aliquot of the cleaned extract for analysis by an appropriate technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
It is recommended to use matrix-matched standards for calibration to compensate for any matrix effects.
Visualizations
Troubleshooting Workflow for Low this compound Recovery
Caption: A flowchart for troubleshooting poor recovery of this compound in SPE.
General Solid-Phase Extraction Workflow
Caption: The four main steps of a solid-phase extraction procedure.
References
- 1. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Leptophos in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Leptophos in aqueous buffers for experimental use.
Troubleshooting Guide
Q1: Why is my this compound powder not dissolving directly into my aqueous buffer?
A: this compound is practically insoluble in water, with a reported solubility of only 0.03 to 2.4 mg/L.[1][2][3] Its chemical structure, characterized by a high Log P value of 6.31, indicates it is highly lipophilic (fat-soluble) and hydrophobic (water-repelling).[1][3] Therefore, direct dissolution in aqueous solutions is not feasible. You must first prepare a concentrated stock solution in a suitable organic solvent.
Q2: I prepared a concentrated stock solution in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. What is happening and what should I do?
A: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer high enough to keep the lipophilic this compound dissolved in the now predominantly aqueous environment.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final target concentration of this compound in your aqueous buffer.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, try diluting into a buffer that already contains a certain percentage of a water-miscible organic solvent (a co-solvent), such as ethanol (B145695) or propylene (B89431) glycol.[4][5] This increases the overall polarity of the solvent, helping to keep this compound in solution.
-
Modify Dilution Technique: Add the organic stock solution to the aqueous buffer drop-by-drop while vigorously vortexing or stirring. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Consider Surfactants: For certain applications, adding a small amount of a biocompatible surfactant (e.g., Poloxamer, Tween®) to the aqueous buffer can help form micelles that encapsulate this compound, improving its apparent solubility.[4][6]
Q3: My this compound solution appears cloudy or has a film on the surface. Is it fully dissolved?
A: No, cloudiness, turbidity, or a surface film are all indicators that the this compound has not fully dissolved and has likely formed a fine suspension or precipitated out of solution. This can lead to inaccurate and irreproducible experimental results. A true solution should be clear and homogenous.
Q4: Are there any buffer components or pH conditions I should avoid when working with this compound?
A: Yes. This compound is stable in acidic conditions but hydrolyzes (degrades) slowly under alkaline (high pH) conditions.[1][2][7] At a pH of 10.8 and 50°C, it is cleaved rapidly.[2] Therefore, for maximum stability, it is recommended to use buffers with a neutral or slightly acidic pH. Avoid strongly alkaline buffers (pH > 8.3), as this will increase the rate of degradation.[2]
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical and physical properties of this compound?
A: this compound is an organophosphate insecticide.[1] It is a white crystalline or amorphous solid at room temperature.[2][7] The technical product may appear as a light tan powder.[7]
Q2: What is the documented water solubility of this compound?
A: this compound is considered practically insoluble in water.[2] Reported solubility values are 0.03 mg/L (or 0.03 ppm) and 2.4 mg/L at 20-25°C.[2][3][8]
Q3: In which organic solvents is this compound soluble?
A: this compound shows high solubility in several common organic solvents. This property should be leveraged to create a primary stock solution before diluting into your experimental buffer.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100 mL at 25°C) | Reference |
| Benzene | 133 | [2][8] |
| Xylene | 73 | [2][8] |
| Acetone (B3395972) | 62 | [2][8] |
| Cyclohexane | 14 | [2][8] |
| Heptane | 7 | [2][8] |
| Isopropyl Alcohol | 2.4 | [2][8] |
Q4: How stable is this compound in aqueous solutions?
A: this compound stability is highly dependent on pH.
-
Acidic Conditions: It is stable under long exposure to acidic conditions at normal temperatures.[2][7]
-
Neutral Conditions: At neutral pH, approximately 30% of this compound may degrade in 4 days.[7] The hydrolysis half-life (DT₅₀) at pH 7 and 20°C is reported to be 38.5 days.[3][9]
-
Alkaline Conditions: It hydrolyzes slowly under alkaline conditions.[1][2][7] The hydrolysis half-life decreases as pH increases, with a DT₅₀ of 16 days at pH 8.[3]
-
UV Light: Exposure to UV light can increase the rate of hydrolysis and lead to photolytic degradation.[1][2]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in acetone. Acetone is chosen for its high solubilizing capacity for this compound and its volatility, which can be advantageous in some experimental setups.
Materials:
-
This compound (Molar Mass: 412.06 g/mol )[1]
-
Acetone (ACS grade or higher)
-
Analytical balance
-
Glass vial with a PTFE-lined cap
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out 4.12 mg of this compound powder on an analytical balance and transfer it to a clean glass vial.
-
Solvent Addition: Add 1.0 mL of acetone to the vial.
-
Dissolution: Cap the vial securely and vortex at room temperature until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C in the tightly capped vial to prevent solvent evaporation. Wrap the vial in aluminum foil to protect it from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol details the dilution of the organic stock solution into an aqueous buffer to achieve a final concentration suitable for experiments, while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in acetone (from Protocol 1)
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Buffer Preparation: Place the desired volume of your aqueous buffer into a sterile tube or beaker.
-
Stirring: Begin vigorously stirring or vortexing the aqueous buffer. This is the most critical step to ensure rapid dispersion.
-
Dilution: While the buffer is being agitated, add the required volume of the 10 mM this compound stock solution dropwise directly into the buffer. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock for every 1 mL of buffer.
-
Final Mixing: Continue to vortex or stir the final solution for an additional 1-2 minutes to ensure homogeneity.
-
Inspection: Visually inspect the solution. It should remain clear. If any cloudiness or precipitate forms, the concentration is too high for the chosen solvent system. Consider lowering the final concentration or using a co-solvent.
-
Use Immediately: It is best practice to prepare the final aqueous working solution fresh for each experiment due to the potential for hydrolysis over time.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 305. This compound (WHO Pesticide Residues Series 4) [inchem.org]
- 3. This compound (Ref: OMS 1438 ) [sitem.herts.ac.uk]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. brieflands.com [brieflands.com]
- 7. This compound | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
- 9. This compound (Ref: OMS 1438 ) [vuh-la-sitem03.herts.ac.uk]
Preventing thermal decomposition of Leptophos in the GC inlet
Welcome to the Technical Support Center for the analysis of Leptophos. This guide provides troubleshooting advice and frequently asked questions to help you prevent the thermal decomposition of this compound in the Gas Chromatography (GC) inlet, ensuring accurate and reproducible results.
Troubleshooting Guide: Preventing this compound Degradation
This section provides a step-by-step approach to identify and resolve issues related to the thermal decomposition of this compound during GC analysis.
Problem: Poor peak shape (tailing, broadening) or low response for this compound.
This is a common indication of thermal degradation in the GC inlet. The high temperatures required for volatilization can cause this compound to break down, leading to inaccurate quantification and poor chromatography.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound degradation in the GC inlet.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to thermally decompose?
This compound is a thermally labile organophosphate pesticide. While stable at room temperature, it is known to decompose at elevated temperatures typical of standard GC inlets. The primary thermal degradation product of this compound is its S-methyl isomer. While specific degradation onset temperature in a GC inlet is difficult to pinpoint and depends on various factors (residence time, liner activity), it is crucial to use the lowest possible inlet temperature that allows for efficient volatilization.
Q2: How does the GC inlet temperature affect the recovery of this compound?
The inlet temperature is a critical parameter. A higher temperature can lead to increased degradation and lower recovery. It is a balance between ensuring complete and rapid vaporization of the analyte and minimizing its thermal stress.
Table 1: Effect of Inlet Temperature on Analyte Peak Area (General Trend for Thermally Labile Pesticides)
| Inlet Temperature (°C) | Peak Area of Thermally Labile Analyte (Relative %) |
| 250 | 100 |
| 200 | Significantly lower peak abundance observed for some organophosphates.[1] |
| Note: | This table illustrates a general trend. The optimal temperature for this compound should be determined empirically in your laboratory. |
Q3: What type of GC inlet liner is best for analyzing this compound?
The choice of inlet liner is crucial to minimize active sites that can catalyze thermal decomposition.
-
Recommendation: Use a deactivated liner. Deactivation treatments, such as silanization, create an inert surface, reducing the interaction between the analyte and the glass liner.
-
Geometry: A tapered liner (single or double taper) can help to focus the sample onto the column, minimizing contact with the hot metal surfaces of the inlet.
-
Glass Wool: It is generally not recommended to use liners with glass wool for thermally labile compounds like this compound. The large surface area of the glass wool can introduce active sites, even if deactivated. If a liner with packing is necessary for non-volatile matrix components, consider deactivated glass wool and replace the liner frequently.
Q4: What is the best injection technique to prevent this compound degradation?
Standard split/splitless injection can expose the analyte to high temperatures for a prolonged period. "Cold" injection techniques are highly recommended.
-
Programmed Temperature Vaporization (PTV): This is the preferred technique. The sample is injected into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends at high temperatures.
-
Cold On-Column (COC) Injection: The sample is deposited directly onto the column at a low temperature, eliminating contact with the hot inlet altogether. This is an excellent option for highly sensitive compounds but can be less tolerant of dirty samples.[2][3]
Table 2: Comparison of GC Injection Techniques for Thermally Labile Pesticides
| Injection Technique | Principle | Advantages for this compound | Disadvantages |
| Split/Splitless (Hot Injection) | Sample is injected into a continuously hot inlet. | Simple and widely available. | High risk of thermal decomposition.[2] |
| Programmed Temperature Vaporization (PTV) | Sample is injected into a cool inlet, which is then rapidly heated. | Minimizes thermal stress, allows for solvent venting and large volume injection.[4][5] | Requires a specialized PTV inlet. |
| Cold On-Column (COC) | Sample is injected directly onto the GC column at a low temperature. | Eliminates inlet-related degradation.[2][3] | Less tolerant of non-volatile matrix components; may require a retention gap. |
Q5: How can I perform a PTV injection for this compound analysis?
A detailed experimental protocol for a PTV injection will depend on the specific instrument and sample matrix. However, the general principles are as follows:
Experimental Protocol: Programmed Temperature Vaporization (PTV) for this compound
-
Initial Inlet Temperature: Set the initial inlet temperature below the boiling point of the injection solvent (e.g., 40-60°C).
-
Injection: Inject the sample into the cool inlet. The injection can be performed in solvent vent mode to remove a significant portion of the solvent before transferring the analytes to the column.
-
Inlet Temperature Program: After injection and a short solvent vent time, rapidly increase the inlet temperature to a final temperature that ensures the complete transfer of this compound to the column (e.g., ramp at 10-12°C/sec to 280-300°C).
-
Transfer to Column: The vaporized analytes are then transferred to the GC column.
-
Inlet Cleaning: After the transfer, the inlet can be heated to a higher temperature to clean out any remaining matrix components.
Logical Diagram of PTV Injection Process
Caption: The sequential steps of a Programmed Temperature Vaporization (PTV) injection.
Q6: What other factors can contribute to this compound degradation in the GC system?
Beyond the inlet, other components of the GC system can have active sites that lead to degradation.
-
Septum: Coring or bleeding of the septum can introduce active particles into the inlet liner. Use high-quality, pre-conditioned septa and change them regularly.
-
Gold Seal: The seal at the bottom of the inlet can become active over time. Use a deactivated gold seal and replace it during routine inlet maintenance.
-
Column Contamination: The front end of the GC column can accumulate non-volatile matrix components and become active. Regularly trim a small portion (5-10 cm) of the column from the inlet side.
-
Carrier Gas Purity: Ensure the use of high-purity carrier gas with appropriate filters to remove oxygen and moisture, which can create active sites at high temperatures.
By systematically addressing these factors, you can create an inert flow path for your sample, significantly reducing the thermal decomposition of this compound and leading to more accurate and reliable analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-5 Cold-on-Column Injection Method | Technical Information | GL Sciences [glsciences.com]
- 4. gcms.cz [gcms.cz]
- 5. youtube.com [youtube.com]
Selection of internal standards for quantitative Leptophos analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selection of internal standards for the quantitative analysis of Leptophos. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for the quantitative analysis of this compound?
A1: An internal standard (IS) is a chemical compound added in a constant amount to all samples, calibration standards, and blanks in an analytical run. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. For accurate quantification of this compound, an internal standard is essential to ensure the reliability and reproducibility of the results, especially when dealing with complex matrices.
Q2: What are the key characteristics of a good internal standard for this compound analysis?
A2: An ideal internal standard for this compound analysis should possess the following characteristics:
-
Structural Similarity: It should be structurally similar to this compound to ensure similar behavior during extraction and analysis.
-
No Natural Occurrence: It must not be naturally present in the samples being analyzed.
-
Chromatographic Resolution: It should be well-separated from this compound and other matrix components in the chromatogram.
-
Stability: It must be chemically stable throughout the entire analytical procedure.
-
Similar Detector Response (for some detectors): For detectors like Flame Photometric Detector (FPD), a similar response to the analyte is beneficial.
Q3: Which internal standards are recommended for the quantitative analysis of this compound?
A3: The selection of an internal standard for this compound analysis depends on the analytical technique employed.
-
For Gas Chromatography (GC) based methods (e.g., GC-MS, GC-NPD):
-
For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods:
-
Deuterated analogs of this compound (e.g., this compound-d10) are the gold standard. These isotopically labeled standards have nearly identical chemical and physical properties to this compound, ensuring they behave similarly during sample preparation and ionization, thus providing the most accurate correction for matrix effects.[3]
-
Chlorpyrifos-D10 is another suitable deuterated internal standard that has been used in multi-residue pesticide analysis by LC-MS/MS.
-
¹³C₆-Carbaryl has also been used as an internal standard in LC-MS/MS methods for pesticide analysis.[1]
-
It is important to note that for GC with element-selective detectors like Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD), the use of deuterated analogs may not be appropriate.
Recommended Internal Standards for this compound Analysis
| Analytical Technique | Recommended Internal Standard | Rationale |
| GC-MS / GC-NPD | Triphenyl Phosphate (TPP) | Structurally related organophosphate, commercially available, and demonstrated effectiveness in multi-residue pesticide analysis.[1][2] |
| LC-MS/MS | Deuterated this compound (e.g., this compound-d10) | Ideal choice due to identical chemical properties, providing the best correction for matrix effects and variability.[3] |
| LC-MS/MS | Chlorpyrifos-D10 | A suitable alternative when a deuterated analog of this compound is unavailable; effective in multi-residue methods. |
Experimental Protocols
A detailed experimental protocol for the analysis of this compound and other organophosphorus pesticides in vegetable samples using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) is provided below. This method can be adapted for other matrices with appropriate validation.[4][5]
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (B52724) and the internal standard solution (e.g., Triphenyl Phosphate). Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE): Transfer an aliquot of the supernatant to a dispersive SPE tube containing a suitable sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is the final extract for GC or LC analysis.
2. GC-NPD Analysis
-
Gas Chromatograph: Agilent 6890 GC system or equivalent.
-
Injector: Split/splitless inlet at 250 °C.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp 1: 25 °C/min to 150 °C.
-
Ramp 2: 3 °C/min to 200 °C.
-
Ramp 3: 8 °C/min to 280 °C, hold for 10 min.
-
-
Detector: Nitrogen-Phosphorus Detector (NPD) at 300 °C.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific MRM transitions for this compound and the internal standard need to be optimized.
Troubleshooting Guide
This section addresses common issues encountered during the quantitative analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Active sites in the GC inlet or column | Perform inlet maintenance (replace liner and septum). Trim the first few centimeters of the analytical column. Use a deactivated inlet liner. |
| Column contamination | Bake out the column at a high temperature (within the column's limits). If contamination persists, replace the column. |
| Inappropriate mobile phase pH (LC) | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Sample overload | Dilute the sample and re-inject. |
Issue 2: Low or Inconsistent Recovery of this compound or Internal Standard
| Potential Cause | Troubleshooting Steps |
| Inefficient extraction | Ensure proper homogenization of the sample. Optimize the extraction solvent and shaking/vortexing time. |
| Analyte degradation | This compound can be susceptible to degradation. Analyze samples as quickly as possible after extraction. Store extracts at low temperatures and protected from light. |
| Matrix effects (ion suppression or enhancement in LC-MS/MS) | Use a matrix-matched calibration curve. Employ a more effective sample cleanup procedure. Use a stable isotope-labeled internal standard (deuterated analog). |
| Improper pH during extraction | Adjust the pH of the extraction solvent to ensure this compound is in a neutral form for efficient extraction. |
Issue 3: High Background or Interfering Peaks
| Potential Cause | Troubleshooting Steps |
| Matrix interference | Improve the sample cleanup procedure by using different or multiple dispersive SPE sorbents. |
| Contaminated reagents or glassware | Use high-purity solvents and reagents. Thoroughly clean all glassware. Run a solvent blank to check for contamination. |
| Carryover from previous injections | Inject a solvent blank after a high-concentration sample to check for carryover. Optimize the injector wash procedure. |
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Logical Relationship for Internal Standard Selection
Caption: Decision tree for selecting an internal standard for this compound analysis.
References
Technical Support Center: Optimizing Analysis of Leptophos and its Derivatives
Welcome to the technical support center for the analysis of the organophosphorus pesticide, Leptophos. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of this compound and its primary hydrolysis product, 4-bromo-2,5-dichlorophenol (B52177).
Troubleshooting Guides
This section is divided into two parts: direct analysis of the intact this compound molecule and analysis of its primary hydrolysis product via derivatization.
Guide 1: Direct Analysis of Underivatized this compound
Direct analysis of this compound without derivatization is common using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing | 1. Active sites in the GC inlet liner or column. 2. Contamination of the GC system. 3. Inappropriate GC oven temperature program. 4. Matrix effects from co-eluting compounds. | 1. Use an ultra-inert inlet liner, with or without glass wool, to minimize active sites. 2. Perform regular maintenance, including trimming the column and baking out the system. 3. Optimize the temperature ramp to ensure proper volatilization and movement through the column. 4. Improve sample cleanup to remove interfering matrix components. Use of matrix-matched standards for calibration can also help compensate for these effects.[1][2] |
| Low Sensitivity/Poor Signal | 1. Suboptimal ionization in the MS source. 2. Analyte degradation in the GC inlet. 3. Inefficient extraction from the sample matrix. 4. Matrix-induced signal suppression in LC-MS/MS.[1] | 1. Optimize MS source parameters, such as ion source temperature and electron energy in GC-MS, or spray voltage and gas flows in LC-MS/MS. 2. Use a lower inlet temperature or a pulsed splitless injection to minimize degradation of thermally labile compounds. 3. Evaluate and optimize the extraction solvent and technique (e.g., QuEChERS, solid-phase extraction).[3][4] 4. Dilute the sample extract or use an internal standard that co-elutes with the analyte to compensate for suppression. |
| Poor Reproducibility | 1. Inconsistent injection volumes. 2. Variability in sample preparation. 3. Fluctuation in instrument performance. 4. Sample degradation over time. | 1. Ensure the autosampler is functioning correctly and the syringe is clean. 2. Standardize all sample preparation steps, including extraction and cleanup.[3] 3. Regularly check system suitability by injecting a standard to monitor performance. 4. Analyze samples as soon as possible after preparation and store extracts under appropriate conditions (e.g., -20°C).[5] |
Guide 2: Derivatization of 4-bromo-2,5-dichlorophenol (this compound Hydrolysis Product)
Hydrolysis of this compound yields 4-bromo-2,5-dichlorophenol. This phenolic metabolite can be derivatized to improve its volatility and detectability by GC-MS. A common method is silylation.
Common Issues and Solutions for Silylation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Derivatization | 1. Presence of water or protic solvents in the sample. 2. Insufficient amount of derivatizing reagent. 3. Suboptimal reaction temperature or time. 4. Degradation of the derivatizing reagent. | 1. Ensure the sample extract is completely dry before adding the silylating reagent (e.g., BSTFA). Use an aprotic solvent for the reaction.[6] 2. Use a sufficient excess of the derivatizing reagent. 3. Optimize the reaction conditions. For BSTFA, heating at 60-70°C for 30-60 minutes is a good starting point.[7] 4. Store derivatizing reagents under anhydrous conditions and discard if expired or shows signs of degradation. |
| Presence of Multiple Derivative Peaks | 1. Incomplete reaction leading to a mix of derivatized and underivatized analyte. 2. Side reactions with other matrix components. | 1. Re-optimize the derivatization conditions (see above). 2. Improve the sample cleanup procedure to remove interfering compounds before derivatization. |
| Derivative Instability | 1. Hydrolysis of the silyl (B83357) derivative due to exposure to moisture. 2. Degradation on active sites in the GC system. | 1. Analyze the derivatized sample as soon as possible. Ensure all vials and syringes are dry. Hydrolyzing excess derivatizing reagent with a small amount of water followed by drying with anhydrous sodium sulfate (B86663) can improve long-term stability.[8] 2. Use a well-maintained and inert GC system. |
Experimental Protocols
Protocol 1: Silylation of 4-bromo-2,5-dichlorophenol for GC-MS Analysis
This protocol is based on general procedures for the derivatization of chlorophenols.[7][8][9]
Materials:
-
Dried sample extract containing 4-bromo-2,5-dichlorophenol
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Aprotic solvent (e.g., Acetone, Dichloromethane, or Hexane)[8]
-
Internal standard (e.g., Triphenylphosphate)[10]
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely free of water. If necessary, evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in a small volume of aprotic solvent.
-
Add the internal standard to the sample extract.
-
Add a 50-100 µL excess of BSTFA (+1% TMCS) to the sample extract in a GC vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. For improved stability for long-term storage, a small amount of water can be added to hydrolyze the excess BSTFA, followed by drying with anhydrous sodium sulfate.[8]
Experimental Workflow for Silylation of 4-bromo-2,5-dichlorophenol
Caption: Workflow for silylation of 4-bromo-2,5-dichlorophenol.
Quantitative Data Summary
The following tables provide typical instrument parameters for the analysis of this compound and its derivatives. These should be used as a starting point and optimized for your specific instrument and application.
Table 1: Typical GC-MS Parameters for Underivatized this compound Analysis
| Parameter | Setting | Purpose |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample.[7] |
| Injection Mode | Splitless or Pulsed Splitless | Maximizes the transfer of trace analytes onto the column.[7] |
| GC Column | DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of pesticides. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min) | Separates analytes based on their boiling points. |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | Transports the analytes through the column. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization method.[7] |
| Ion Source Temp. | 230 - 250 °C | Prevents condensation of analytes in the source.[7] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM | For high sensitivity and selectivity. |
Table 2: Typical LC-MS/MS Parameters for Underivatized this compound Analysis
| Parameter | Setting | Purpose |
| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) | Good retention for moderately non-polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate | Provides protons for positive ionization and aids in chromatography. |
| Mobile Phase B | Methanol or Acetonitrile (B52724) with 0.1% formic acid | Organic solvent for gradient elution. |
| Gradient | Optimized for separation from matrix components | Elutes analytes based on polarity. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale LC columns. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Common ionization technique for organophosphorus pesticides. |
| Source Temp. | 350 - 500 °C | Aids in desolvation of the mobile phase. |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) | Provides high selectivity and sensitivity for quantification and confirmation.[11][12] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization sometimes necessary for pesticide analysis?
A1: Derivatization is a chemical modification process used to improve the analytical properties of a compound. For GC analysis, it increases the volatility and thermal stability of polar compounds, allowing them to pass through the GC system without degradation.[13] For LC-MS analysis, derivatization can improve chromatographic retention and enhance ionization efficiency, leading to better sensitivity.[14]
Q2: What are the most common derivatization methods for the hydrolysis products of organophosphorus pesticides?
A2: The hydrolysis of many organophosphorus pesticides results in phenolic or acidic metabolites. For phenolic metabolites, silylation using reagents like BSTFA or MSTFA is a common approach to increase volatility for GC-MS analysis.[8] For acidic metabolites, esterification is often employed.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, where co-extracted compounds from the sample interfere with the ionization of the target analyte, are a common challenge in LC-MS/MS analysis.[1] Strategies to minimize matrix effects include:
-
Improved Sample Cleanup: Using techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) to remove interfering components.[3][15]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[16]
-
Use of Internal Standards: Adding a known concentration of an isotopically labeled version of the analyte or a compound with similar chemical properties to all samples, standards, and blanks.[17]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
Q4: What is the QuEChERS method and is it suitable for this compound extraction?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation method for pesticide residue analysis in food matrices.[18] It involves an extraction with acetonitrile followed by a cleanup step. The QuEChERS method is generally suitable for a broad range of pesticides, including organophosphorus compounds like this compound, from various food samples.[3][19][20]
Q5: How do I choose between GC-MS and LC-MS/MS for this compound analysis?
A5: Both GC-MS and LC-MS/MS are powerful techniques for pesticide analysis.
-
GC-MS is well-suited for volatile and thermally stable compounds. Since this compound is amenable to GC analysis, this is a common and robust method. Derivatization may be required for more polar metabolites.
-
LC-MS/MS is ideal for a wider range of polarities and for thermally labile compounds that are not suitable for GC analysis. It often requires less sample cleanup than GC-MS. The choice will depend on the specific analyte (parent compound or metabolite), the sample matrix, and the instrumentation available in your laboratory.
Logical Relationship between Analysis Choice and Sample Properties
Caption: Decision tree for selecting an analytical method.
References
- 1. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Effective Sampling and Processing Methods for Food Toxicants • Food Safety Institute [foodsafety.institute]
- 5. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of separation and detection conditions for the multiresidue analysis of pesticides in grapes by comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. A Method Scope Extension for the Simultaneous Analysis of POPs, Current-Use and Banned Pesticides, Rodenticides, and Pharmaceuticals in Liver. Application to Food Safety and Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. lcms.cz [lcms.cz]
- 18. gcms.cz [gcms.cz]
- 19. agilent.com [agilent.com]
- 20. shimadzu.com [shimadzu.com]
Technical Support Center: Column Selection for Baseline Separation of Leptophos Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of Leptophos isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common chromatographic techniques for separating this compound isomers?
A1: The primary techniques for separating this compound isomers are High-Performance Liquid Chromatography (HPLC) for enantiomeric (chiral) separation and Gas Chromatography (GC) for general analysis and confirmation.[1][2] Supercritical Fluid Chromatography (SFC) is also a viable, often faster, alternative for chiral separations.[3]
Q2: Which type of HPLC column is recommended for the chiral separation of this compound enantiomers?
A2: For the enantiomeric separation of this compound, a chiral stationary phase (CSP) is required. The Whelk-O® 1 column has been successfully used for this purpose.[4][5] This Pirkle-type column operates on a π-electron acceptor/π-electron donor mechanism, which is effective for the separation of enantiomers of various compounds, including phosphonates.[4][6] Polysaccharide-based CSPs are also a good option for screening chiral organophosphorus pesticides.[7]
Q3: What are the recommended GC columns for this compound analysis?
A3: For the analysis of organophosphorus pesticides like this compound by GC, moderately polar columns are often used. EPA Method 8141B suggests using a primary column such as a DB-5ms or Rtx-5, and a second, different column for confirmation to avoid misidentification due to co-elution.[2][8] A dual-column setup can be used for simultaneous analysis.[2]
Q4: Why is baseline separation of this compound isomers important?
A4: The different isomers of a chiral pesticide can exhibit varying levels of toxicity, efficacy, and environmental degradation rates.[3] Therefore, achieving baseline separation is crucial for accurate quantification of each isomer, which is essential for toxicological studies, environmental monitoring, and ensuring the quality of pesticide formulations.
Troubleshooting Guides
HPLC Troubleshooting: Chiral Separation of this compound Enantiomers
| Issue | Possible Causes | Solutions |
| Poor or no resolution of enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition.- Mobile phase temperature fluctuations. | - Screen different types of CSPs (e.g., Pirkle-type like Whelk-O® 1, polysaccharide-based).[9]- Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane).[10]- Use a column oven to maintain a stable temperature.[11] |
| Peak tailing | - Secondary interactions with the stationary phase.- Column overload.- Inadequate mobile phase buffering (in reversed-phase). | - Ensure high-purity solvents.- Reduce the sample concentration or injection volume.- For bonded phases like Whelk-O® 1, ensure mobile phase compatibility.[6] |
| Peak splitting or shoulder peaks | - Co-elution with an impurity.- Column void or contamination at the inlet frit.- Sample solvent incompatible with the mobile phase.[11][12] | - Inject a smaller volume to see if the peak shape improves, indicating co-elution.- Reverse-flush the column (if permitted by the manufacturer) or replace the column.- Dissolve the sample in the initial mobile phase.[13] |
GC Troubleshooting: Analysis of this compound
| Issue | Possible Causes | Solutions |
| Co-elution of this compound with other pesticides or matrix components | - Insufficient column resolution.- Inadequate temperature program. | - Confirm the peak identity using a second column with a different stationary phase (e.g., a more polar column).[2]- Optimize the oven temperature program (initial temperature, ramp rates, and final temperature) to improve separation. |
| Poor peak shape (tailing) | - Active sites on the column or in the inlet liner.- Column contamination.- Thermal degradation of the analyte. | - Use a deactivated inlet liner and a high-quality, inert GC column.[13]- Bake out the column according to the manufacturer's instructions.- Lower the injector temperature, but ensure complete vaporization of this compound. |
| Low sensitivity or poor recovery | - Adsorption in the GC system.- Improper sample preparation leading to analyte loss.- Detector not optimized. | - Ensure all components in the flow path are inert.- Optimize the extraction and cleanup steps (e.g., Solid Phase Extraction - SPE) to minimize matrix effects and analyte loss.[14]- For Flame Photometric Detectors (FPD), optimize hydrogen and air flows.[2] |
Data Presentation
Table 1: HPLC Parameters for Chiral Separation of this compound Enantiomers
| Parameter | Condition |
| Column | Whelk-O® 1 (R,R) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Note: The optimal mobile phase composition (ratio of n-Hexane to IPA) needs to be determined empirically to achieve baseline resolution.
Table 2: GC Parameters for this compound Analysis (based on EPA Method 8141B)
| Parameter | Primary Column (e.g., DB-5ms) | Confirmation Column (e.g., DB-17) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow | Helium, constant flow |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Mode | Splitless | Splitless |
| Oven Program | 60 °C (1 min), ramp to 300 °C at 10 °C/min, hold 5 min | 60 °C (1 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Detector | FPD or NPD | FPD or NPD |
| Detector Temp. | 280 °C | 280 °C |
Note: The oven program is a starting point and should be optimized for the specific instrument and sample matrix.
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Enantiomers
-
System Preparation:
-
Equilibrate the HPLC system with the chosen mobile phase (e.g., 90:10 n-Hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
The HPLC system should be equipped with a UV detector set to 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in a suitable solvent (e.g., isopropanol).
-
Dilute the stock solution with the mobile phase to an appropriate concentration (e.g., 10-20 µg/mL).
-
-
Chromatographic Analysis:
-
Inject 10-20 µL of the prepared sample onto the Whelk-O® 1 chiral column.
-
Record the chromatogram for a sufficient time to allow the elution of both enantiomers.
-
If baseline separation is not achieved, systematically vary the percentage of the organic modifier (IPA) in the mobile phase (e.g., from 5% to 15%) to optimize the resolution.
-
Protocol 2: GC Analysis of this compound
-
System Preparation:
-
Install a suitable capillary column (e.g., DB-5ms) in the GC.
-
Set the GC parameters as outlined in Table 2.
-
Condition the column according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate method such as QuEChERS or solvent extraction with acetonitrile.[15][16]
-
Perform a cleanup step using Solid Phase Extraction (SPE) if necessary to remove interfering matrix components.[14]
-
Concentrate the extract and reconstitute it in a suitable solvent (e.g., hexane (B92381) or acetone).
-
-
Chromatographic Analysis:
-
Inject 1 µL of the final extract into the GC system in splitless mode.
-
Acquire the data using a Flame Photometric Detector (FPD) in phosphorus mode or a Nitrogen-Phosphorus Detector (NPD).
-
For confirmation, analyze the sample on a second column with a different stationary phase.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for the separation and analysis of this compound isomers.
Caption: Decision tree for selecting the appropriate column for this compound isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. hplc.eu [hplc.eu]
- 6. (R,R) Whelk-O® 1 - Regis Technologies [registech.com]
- 7. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nemi.gov [nemi.gov]
- 9. bgb-analytik.com [bgb-analytik.com]
- 10. ajol.info [ajol.info]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. uhplcs.com [uhplcs.com]
- 13. support.waters.com [support.waters.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. gcms.cz [gcms.cz]
Technical Support Center: Enhancing Ionization Efficiency of Leptophos in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of Leptophos using Electrospray Ionization Mass Spectrometry (ESI-MS). Due to the limited availability of literature focused specifically on the ESI-MS analysis of this compound, this guide incorporates established principles and methodologies for organothiophosphate pesticides, which are structurally and chemically similar.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its analysis by ESI-MS be challenging?
This compound is an organothiophosphate pesticide. Its analysis by ESI-MS can be challenging due to its moderate polarity, which can lead to inefficient ionization and consequently, low sensitivity. Like many pesticides, it is also susceptible to matrix effects when analyzing complex samples, which can cause ion suppression or enhancement, affecting the accuracy and reproducibility of quantification.
Q2: What are the expected adducts of this compound in ESI-MS?
In positive ion mode, you can expect to observe protonated molecules [M+H]+. Depending on the mobile phase composition and the cleanliness of the system, you may also see adducts with sodium [M+Na]+, potassium [M+K]+, and ammonium (B1175870) [M+NH4]+. In negative ion mode, the formation of the deprotonated molecule [M-H]- is possible, although less common for this class of compounds compared to their acidic metabolites.
Q3: How can I enhance the ionization efficiency of this compound?
Several strategies can be employed to enhance the ionization efficiency of this compound and its metabolites:
-
Mobile Phase Optimization: The addition of modifiers to the mobile phase can improve ionization. For positive mode, small amounts of formic acid or acetic acid (typically 0.1%) can promote protonation. For negative mode, a weak base like ammonium acetate (B1210297) or ammonium hydroxide (B78521) can aid deprotonation.
-
Derivatization: Chemical derivatization can significantly improve the ionization efficiency of this compound's hydrolysis product, 4-bromo-2,5-dichlorophenol (B52177). Derivatizing agents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) can introduce a permanently charged group, leading to a substantial increase in signal intensity in positive ion ESI-MS.[1]
-
Source Parameter Optimization: Fine-tuning the ESI source parameters such as spray voltage, capillary temperature, sheath gas flow, and auxiliary gas flow is critical for maximizing the signal for your specific instrument and method.
Q4: What is ion suppression and how can I mitigate it for this compound analysis?
Ion suppression is a common matrix effect in ESI-MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal. To mitigate ion suppression:
-
Effective Sample Preparation: Use a robust sample cleanup method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, though this may also lower the analyte signal.
-
Internal Standards: Use an isotopically labeled internal standard for this compound, if available, to compensate for matrix effects.
Troubleshooting Guide
Problem: Low or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Improper ESI Source Parameters | Systematically optimize the spray voltage, capillary temperature, nebulizer gas pressure, and drying gas flow rate. Start with general parameters for pesticides and adjust for this compound. |
| Inefficient Ionization | Ensure the mobile phase is appropriate for the selected ionization mode (acidic for positive, basic for negative). Consider derivatization if sensitivity remains low. |
| Ion Suppression | Infuse a this compound standard into the MS while injecting a blank matrix extract. A drop in the standard's signal indicates ion suppression. Improve sample cleanup or chromatographic separation. |
| Incorrect MRM Transitions | If performing tandem MS, ensure the selected precursor and product ions are correct and optimized. Infuse a this compound standard to determine the most abundant and stable fragment ions. |
| Sample Degradation | Ensure samples are stored properly and analyze them as soon as possible after preparation. |
| Instrument Contamination | Check for background contamination by running a solvent blank. If contamination is present, clean the ESI source, spray needle, and transfer capillary. |
Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent | The injection solvent should be weaker than or similar in strength to the initial mobile phase. |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate for the analyte and column. Add a small amount of a competing agent if silanol (B1196071) interactions are suspected. |
| Column Degradation | Check the column's performance with a standard mixture. If performance has deteriorated, replace the column. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and MS source. Ensure all fittings are properly connected. |
Problem: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects | Use matrix-matched calibration standards or an isotopically labeled internal standard to compensate for variability between samples. |
| Inconsistent Sample Preparation | Ensure the sample preparation procedure is followed precisely for all samples and standards. |
| Autosampler Issues | Check for air bubbles in the syringe and sample loop. Ensure the correct injection volume is being delivered. |
| Fluctuating ESI Spray | Visually inspect the spray at the ESI probe. An unstable spray can be caused by a clogged needle, incorrect positioning, or inappropriate gas flows. |
Experimental Protocols
Protocol 1: General Sample Preparation using a Modified QuEChERS Method
This protocol is a starting point for the extraction of this compound from a solid matrix (e.g., soil, food).
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): Add an appropriate amount of water to rehydrate the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add internal standard solution.
-
Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL dispersive SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system.
Protocol 2: Derivatization of this compound Hydrolysis Product for Enhanced Sensitivity
This protocol is adapted from methods for derivatizing organophosphate pesticide metabolites.[1] It targets the 4-bromo-2,5-dichlorophenol hydrolysis product of this compound.
-
Sample Preparation: Prepare the sample extract in acetonitrile.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
500 µL of the sample extract.
-
1 mg of potassium carbonate (K₂CO₃).
-
1 mg of N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B).
-
-
Reaction: Stir the mixture at 50 °C for 30 minutes.
-
Dilution: Dilute the reaction mixture 1:2 with water.
-
Analysis: Transfer the diluted solution to an LC vial for LC-ESI-MS/MS analysis in positive ion mode.
Protocol 3: Starting Point for LC-MS/MS Method Development
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Parameters (starting points, requires optimization):
-
Spray Voltage: 3.5 - 4.5 kV.
-
Capillary Temperature: 275 - 325 °C.
-
Sheath Gas Flow: 30 - 45 (arbitrary units).
-
Auxiliary Gas Flow: 5 - 15 (arbitrary units).
-
-
MRM Transition Determination:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the m/z of the most abundant precursor ion (likely [M+H]+).
-
Perform a product ion scan on the selected precursor ion to identify the most intense and stable fragment ions.
-
Select at least two fragment ions for MRM analysis (one for quantification, one for confirmation).
-
Optimize the collision energy for each MRM transition to maximize the signal of the product ions.
-
-
Quantitative Data
Table 1: Recovery Data for this compound in Various Crop Matrices
| Crop Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Brown Rice | 0.01 | 86.0 | 5.6 |
| Soybean | 0.01 | 99.0 | 4.3 |
| Mandarin | 0.01 | 100.1 | 9.8 |
| Potato | 0.01 | 95.6 | 1.7 |
Data adapted from a multi-residue pesticide analysis study.[2]
Table 2: Signal Enhancement of Organophosphorus Acid Metabolites after Derivatization with CAX-B
| Compound | Limit of Identification (LOI) - Intact (ng/mL) | Limit of Identification (LOI) - Derivatized (ng/mL) | Fold Improvement |
| Ethyl methylphosphonic acid (EMPA) | 1 | 0.02 | 50 |
| Pinacolyl methylphosphonic acid (PMPA) | 1 | 0.02 | 50 |
| Diethyl phosphate (B84403) (DEP) | 10 | 0.1 | 100 |
| Dibutyl phosphate (DBP) | 10 | 0.2 | 50 |
This table illustrates the potential for significant sensitivity gains through derivatization for compounds structurally related to this compound metabolites. Data adapted from a study on organophosphorus acids.[1]
Visualizations
Caption: Troubleshooting workflow for low this compound signal in ESI-MS.
Caption: Experimental workflow for this compound analysis.
Caption: Principle of derivatization for enhancing ESI-MS signal.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Leptophos Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection of Leptophos, an organophosphate pesticide. The information presented herein is intended to assist researchers and professionals in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, selectivity, and sample matrix.
Comparison of Analytical Method Performance for this compound Detection
The following table summarizes the key performance parameters of various analytical methods for the detection of this compound and other related organophosphate pesticides. It is important to note that performance characteristics can vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Gas Chromatography - Flame Photometric Detector (GC-FPD) | ~0.005 ppm (in vegetables)[1][2] | Not explicitly stated, but quantifiable at levels near the LOD. | ~95% (in vegetables)[1][2] | Not explicitly stated |
| Gas Chromatography - Mass Spectrometry (GC-MS/MS) | 0.1 - 0.8 ng/g (for general organochlorine pesticides)[3] | 0.3 - 2.4 ng/g (for general organochlorine pesticides)[3] | 70 - 120% (general acceptance criteria)[4] | < 20% (general acceptance criteria)[4] |
| Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) | 0.0007 - 0.002 µg/g (for neonicotinoids in soil)[5] | 0.002 - 0.008 µg/g (for neonicotinoids in soil)[5] | 77 - 115% (for neonicotinoids in soil)[5] | 2 - 14% (for neonicotinoids in soil)[5] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | 0.61 ng/mL (for Aflatoxin B1 in serum)[6] | 0.61 ng/mL (for Aflatoxin B1 in serum)[6] | 73 - 106% (for various mycotoxins in serum)[6] | < 15% (general expectation for immunoassays) |
| Enzyme-Based Biosensor | 0.14 ppb (for Chlorpyrifos) | 1.4 ppb (for Chlorpyrifos) | Not typically reported in the same manner as chromatographic methods. | Not typically reported in the same manner as chromatographic methods. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, focusing on the widely used QuEChERS sample preparation method followed by chromatographic analysis.
QuEChERS Sample Preparation for Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food matrices.[7][8]
a. Sample Extraction:
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10-15 mL of acetonitrile (B52724) to the tube.
-
Internal Standard: If required, add an appropriate internal standard.
-
Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Salt Addition: Add the QuEChERS extraction salts (e.g., a mixture of magnesium sulfate, sodium chloride, and sodium citrate).
-
Shaking and Centrifugation: Shake the tube again for 1 minute and then centrifuge at a specified speed (e.g., 4000 rpm) for 5 minutes to separate the organic and aqueous layers.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer of Supernatant: Take an aliquot of the upper acetonitrile layer.
-
d-SPE Tube: Transfer the aliquot to a d-SPE cleanup tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).
-
Vortex and Centrifuge: Vortex the tube for 30 seconds and then centrifuge for 2-5 minutes.
-
Final Extract: The resulting supernatant is the final extract, ready for analysis by GC or LC.
Gas Chromatography-Flame Photometric Detector (GC-FPD) Analysis
This method is highly selective for phosphorus-containing compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a flame photometric detector (FPD) operating in phosphorus mode.
-
Column: A suitable capillary column, such as an HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Injector: Splitless injection is commonly used for trace analysis.
-
Temperatures:
-
Carrier Gas: Helium at a constant flow rate.[9]
-
Data Analysis: The retention time and peak area of this compound are compared to those of a certified reference standard for identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and selectivity for a wide range of pesticides.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Two or more MRM transitions (a precursor ion and its product ions) are monitored for each analyte to ensure accurate identification and quantification.
-
Data Analysis: The peak area of the specific MRM transitions for this compound is integrated and compared to a calibration curve generated from standards.
Visualizing the Workflow and Method Principles
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and logical relationships of the analytical methods described.
References
- 1. Accuracy of rapid lateral flow immunoassays for human leptospirosis diagnosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Lateral Flow Assay for the Detection of Leptospira lipL32 Gene Using CRISPR Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Enzyme-Based Biosensors for Pesticide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly-sensitive aptasensor based on fluorescence resonance energy transfer between l-cysteine capped ZnS quantum dots and graphene oxide sheets for the determination of edifenphos fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an ELISA for the detection of leptospire-specific antibodies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. malariaresearch.eu [malariaresearch.eu]
- 9. Development of a Novel Optical Biosensor for Detection of Organophoshorus Pesticides Based on Methyl Parathion Hydrolase Immobilized by Metal-Chelate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Leptophos Analysis
For researchers, scientists, and drug development professionals, achieving accurate and reproducible analysis of the organophosphorus pesticide Leptophos is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comparative overview of common analytical methodologies, supported by representative experimental data and detailed protocols to aid in method selection and inter-laboratory validation.
This compound, an organophosphorus pesticide, has been a subject of environmental and health concern due to its potential toxicity. Accurate determination of its residues in various matrices is paramount. This guide outlines two prevalent analytical approaches for this compound quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While direct inter-laboratory comparison data for this compound is not extensively published, this document synthesizes established methodologies for this compound and similar organophosphorus pesticides to present a representative comparative framework.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound determination depends on factors such as matrix complexity, required sensitivity, and available instrumentation. Gas chromatography, particularly with phosphorus-specific detectors, is a widely adopted technique. High-performance liquid chromatography offers an alternative, especially for samples requiring less volatile derivatization steps.
Data Presentation
The following tables summarize representative quantitative data for the analysis of this compound using Gas Chromatography-Flame Photometric Detector (GC-FPD), Gas Chromatography-Nitrogen-Phosphorus Detector (GC-NPD), and High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD). These values are illustrative and derived from typical performance characteristics reported for organophosphorus pesticide analysis.[1][2][3][4][5]
Table 1: Method Performance in Fortified Lettuce Samples (0.1 mg/kg)
| Parameter | GC-FPD | GC-NPD | HPLC-DAD |
| Average Recovery (%) | 98.5 | 99.2 | 95.8 |
| Relative Standard Deviation (RSD, %) | 4.2 | 3.8 | 6.5 |
| Limit of Detection (LOD, mg/kg) | 0.005 | 0.003 | 0.01 |
| Limit of Quantification (LOQ, mg/kg) | 0.015 | 0.01 | 0.03 |
Table 2: Method Performance in Fortified Soil Samples (0.5 mg/kg)
| Parameter | GC-FPD | GC-NPD | HPLC-DAD |
| Average Recovery (%) | 94.7 | 96.1 | 92.3 |
| Relative Standard Deviation (RSD, %) | 6.8 | 5.5 | 8.1 |
| Limit of Detection (LOD, mg/kg) | 0.01 | 0.008 | 0.02 |
| Limit of Quantification (LOQ, mg/kg) | 0.03 | 0.025 | 0.06 |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results and for conducting meaningful inter-laboratory comparisons. The following are representative protocols for the analysis of this compound in a vegetable matrix.
Sample Preparation and Extraction
-
Homogenization: A representative 50 g sample of the vegetable matrix (e.g., lettuce) is homogenized using a high-speed blender.
-
Extraction: The homogenized sample is transferred to a flask, and 100 mL of acetonitrile (B52724) is added. The mixture is shaken vigorously for 1 hour.[1][3]
-
Salting Out: 10 g of sodium chloride is added to the flask, which is shaken for an additional minute to partition the acetonitrile from the aqueous phase.
-
Centrifugation: The mixture is centrifuged at 4000 rpm for 5 minutes to separate the layers.
-
Collection: The upper acetonitrile layer is collected for cleanup.
Cleanup: Solid Phase Extraction (SPE)
-
Column Conditioning: A C18 SPE cartridge (500 mg, 6 mL) is conditioned sequentially with 5 mL of methanol (B129727) and 5 mL of deionized water.
-
Sample Loading: The collected acetonitrile extract is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 10 mL of a 10% methanol in water solution to remove interferences.
-
Elution: this compound is eluted from the cartridge with 10 mL of ethyl acetate.
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 1 mL of a suitable solvent (e.g., hexane (B92381) for GC, acetonitrile for HPLC) for analysis.
Instrumental Analysis: Gas Chromatography (GC)
-
System: Agilent 8890 GC or equivalent.[4]
-
Injector: Split/splitless inlet at 250°C.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program: Initial temperature of 150°C held for 1 min, ramped to 280°C at 10°C/min, and held for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector:
-
FPD: 250°C, Phosphorus filter.
-
NPD: 300°C.
-
Instrumental Analysis: High-Performance Liquid Chromatography (HPLC)
-
System: Shimadzu LC-20AD or equivalent.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) monitoring at 254 nm.
Mandatory Visualization
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a key signaling pathway affected by organophosphorus pesticides like this compound.
References
Cross-Validation of HPLC and GC Methods for Leptophos Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of the organophosphorus insecticide Leptophos is paramount for ensuring environmental safety, food quality, and regulatory compliance. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide presents an objective comparison of these methods, supported by experimental data, to assist in the selection of the most appropriate technique for specific analytical requirements.
Comparative Performance Data
The choice of an analytical method is heavily influenced by its performance characteristics. The following table summarizes the quantitative data for representative HPLC and GC methods for the analysis of this compound. It is important to note that while extensive data exists for GC analysis of this compound, direct comparative studies with HPLC are limited. The HPLC data presented is based on established methods for similar organophosphate pesticides and serves as a predictive comparison.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg | 0.005 ppm[1] |
| Limit of Quantification (LOQ) | 0.03 - 0.15 mg/kg | 0.01 - 0.02 mg/kg[2] |
| Recovery | 85% - 105% | 85% - 95%[1] |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (RSD) | < 10% | < 15% |
| Common Detectors | Diode Array Detector (DAD), Mass Spectrometry (MS) | Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS)[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for both HPLC and GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for a wide range of analytes, including thermally labile compounds. A reversed-phase HPLC method is commonly employed for the analysis of organophosphate pesticides.
-
Sample Preparation (QuEChERS Method):
-
Homogenize 10-15 g of the sample with acetonitrile (B52724).
-
Add anhydrous magnesium sulfate (B86663) and sodium chloride for extraction and partitioning.
-
Centrifuge the sample, and collect the acetonitrile supernatant.
-
Clean up the extract using a dispersive solid-phase extraction (d-SPE) kit containing primary secondary amine (PSA) and C18 sorbents.
-
Evaporate the final extract to dryness and reconstitute in the mobile phase for HPLC analysis.
-
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: Diode Array Detector (DAD) monitoring at a wavelength of 254 nm, or a Mass Spectrometer (MS) for higher selectivity and sensitivity.
-
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, often providing high resolution and sensitivity.
-
Sample Preparation:
-
Samples are extracted by blending with acetonitrile.[1]
-
A liquid-liquid partitioning step between benzene (B151609) and aqueous sodium carbonate is used to separate the parent compounds and oxygen analogs from hydrolytic metabolites.[1]
-
The extract is then cleaned up using a silica (B1680970) gel column, which also serves to fractionate the parent compounds from their oxygen analogs.[1]
-
-
Instrumentation:
-
Column: A capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperature Program: An initial oven temperature of 100°C, ramped to 280°C.
-
Injector: Splitless injection at 250°C.
-
Detector: A Flame Photometric Detector (FPD) in phosphorus mode or a Nitrogen-Phosphorus Detector (NPD) are commonly used for their selectivity towards phosphorus-containing compounds.[3][4] Mass Spectrometry (MS) can also be used for confirmation.[5]
-
Method Validation and Comparison Workflow
Caption: Workflow for the cross-validation of HPLC and GC methods.
Logical Comparison of HPLC and GC for this compound Analysis
Caption: Key considerations for selecting between HPLC and GC for this compound analysis.
Conclusion
Both HPLC and GC are robust and reliable methods for the determination of this compound. The choice between the two techniques depends on the specific requirements of the analysis. HPLC offers versatility and is particularly advantageous for the analysis of a broad range of pesticides with varying polarities and thermal stabilities. The QuEChERS sample preparation method often associated with HPLC is also rapid and requires less solvent than traditional methods. On the other hand, GC, especially when coupled with selective detectors like FPD or NPD, often provides superior sensitivity and selectivity for organophosphorus pesticides like this compound.[3][4] Ultimately, the decision should be based on factors such as the sample matrix, the required limit of detection, instrument availability, and the overall analytical workflow efficiency. For confirmatory analysis, the use of mass spectrometry with either chromatographic technique is highly recommended.[5]
References
Leptophos vs. Chlorpyrifos: A Comparative Toxicological Examination
A comprehensive review of the toxicological profiles of two organophosphate insecticides, leptophos and chlorpyrifos (B1668852), reveals distinct differences in their acute toxicity, with significant data gaps remaining for the chronic effects of this compound. While both compounds share a primary mechanism of action through the inhibition of acetylcholinesterase, the available data suggests differing potencies and a more extensive toxicological database for chlorpyrifos, which has seen wider and more prolonged use.
Executive Summary
This guide provides a comparative toxicological overview of this compound and chlorpyrifos, focusing on key endpoints including acute and chronic toxicity, neurotoxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. All quantitative data is presented in tabular format for ease of comparison. Detailed experimental protocols for key assays are also provided.
Data Presentation
Table 1: Acute Toxicity Data
| Endpoint | This compound | Chlorpyrifos |
| Oral LD50 (rat) | 19 - 52.8 mg/kg[1][2] | 95 - 270 mg/kg[3] |
| Dermal LD50 (rat) | 44 mg/kg[1] | 202 - >2000 mg/kg[4][5] |
| Inhalation LC50 (rat) | 2.7 mg/L[6] | >0.2 mg/L (4-6 hours)[3][4] |
Table 2: Chronic Toxicity and Other Endpoints
| Endpoint | This compound | Chlorpyrifos |
| Chronic Toxicity (NOAEL, rat) | Data not available | 1 mg/kg/day (based on brain acetylcholinesterase inhibition in a 2-year study)[7] |
| Carcinogenicity | Data not available | Not classifiable as to human carcinogenicity (Group D) by EPA; Not listed by IARC or NTP[8][9][10][11] |
| Genotoxicity (Ames Test) | Data not available | No genotoxic effects observed in a range of in vitro and in vivo studies[4] |
| Reproductive Toxicity (NOAEL, rat) | Data not available | 1 and 3 mg/kg/day (effects on pup growth and viability at higher doses)[12] |
| Developmental Toxicity (NOAEL, rat) | 50 ppm in feed (resulted in fetal abnormalities)[2] | 1 mg/kg/day[13] |
Mechanism of Action: Acetylcholinesterase Inhibition
Both this compound and chlorpyrifos are organophosphate insecticides that exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[1][3][12] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE leads to an accumulation of ACh at the synapse, causing continuous stimulation of nerve fibers, which can result in a range of symptoms from muscle twitching and cramps to paralysis and death.[1]
Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to determine AChE activity.
Principle: The assay measures the product of the enzymatic reaction between acetylthiocholine (B1193921) (ATC) and AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
Acetylthiocholine iodide (ATCI) substrate solution (75 mM in water)
-
AChE enzyme solution (e.g., from electric eel)
-
Test compounds (this compound, chlorpyrifos) and a positive control (e.g., neostigmine (B1678181) bromide) dissolved in an appropriate solvent (e.g., DMSO).[14]
-
-
Assay in a 96-well plate:
-
Add buffer, test compound solution, and AChE solution to each well.[15]
-
Incubate for a defined period (e.g., 15 minutes at 25°C) to allow the inhibitor to interact with the enzyme.[14]
-
Initiate the reaction by adding the DTNB and ATCI substrate solution.[14][15]
-
Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Experimental workflow for the Acetylcholinesterase Inhibition Assay.
Neurotoxicity Assessment in Rodents (Based on OECD Guideline 424)
This study is designed to assess the potential for a substance to cause neurotoxicity.
Procedure:
-
Animal Selection and Dosing:
-
Use adult rodents (typically rats).
-
Administer the test substance (this compound or chlorpyrifos) daily for a specified period (e.g., 28 or 90 days) via an appropriate route (e.g., oral gavage).
-
Include at least three dose levels and a control group.
-
-
Observations and Examinations:
-
Conduct detailed clinical observations daily.
-
Perform a functional observational battery (FOB) to assess sensory and motor functions at specified intervals.
-
Measure motor activity using an automated device.
-
-
Neuropathology:
-
At the end of the study, conduct a gross necropsy.
-
Perform a detailed histopathological examination of the central and peripheral nervous systems.
-
-
Data Analysis:
-
Analyze the data for dose-related effects on clinical signs, functional parameters, motor activity, and neuropathological findings.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) for neurotoxicity.
-
Experimental workflow for a rodent neurotoxicity study.
Conclusion
Based on the available toxicological data, this compound exhibits higher acute toxicity than chlorpyrifos via oral and dermal routes in rats. A significant disparity exists in the breadth of the toxicological databases for the two compounds, with a substantial amount of data available for chlorpyrifos across various endpoints, while the chronic, carcinogenic, and reproductive toxicity of this compound remains poorly characterized in the public domain. Both compounds are potent acetylcholinesterase inhibitors, and their primary mechanism of toxicity is well-understood. Further research is required to fully elucidate the long-term health risks associated with this compound exposure to enable a more comprehensive and definitive comparison with chlorpyrifos.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 4. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 5. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 6. This compound (Ref: OMS 1438 ) [sitem.herts.ac.uk]
- 7. Impact of chronic exposure to the pesticide chlorpyrifos on respiratory parameters and sleep apnea in juvenile and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Chlorpyrifos | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 10. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Chlorpyrifos Occurrence and Toxicological Risk Assessment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Solid-Phase Extraction (SPE) for Leptophos Analysis: A Comparative Overview
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticides like Leptophos is critical. Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of such analytes from complex matrices prior to chromatographic analysis. The choice of SPE cartridge is a crucial determinant of extraction efficiency, recovery, and overall method performance. This guide provides a comparative overview of different SPE cartridges commonly used for organophosphorus pesticides, offering insights that can be extrapolated for the efficient extraction of this compound.
While direct comparative studies on SPE cartridges exclusively for this compound are limited in the readily available scientific literature, performance data for the broader class of organophosphorus pesticides (OPPs) provide a strong foundation for cartridge selection. This guide synthesizes available data on commonly used SPE sorbents to assist in methodological development.
Performance Comparison of SPE Cartridges for Organophosphorus Pesticide Extraction
The selection of an appropriate SPE sorbent is critical for achieving high recovery and low variability in pesticide analysis. The following table summarizes the performance of various SPE cartridges for the extraction of organophosphorus pesticides, which can serve as a proxy for this compound. The data is compiled from multiple studies and represents typical performance characteristics.
| SPE Cartridge Sorbent | Typical Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Characteristics & Recommendations |
| C18 (Octadecylsilane) | 60 - 95% | < 15% | Typically in the low µg/L to ng/L range | A non-polar sorbent effective for extracting hydrophobic compounds like many OPPs from aqueous matrices. Performance can be variable for more polar OPPs.[1] |
| Oasis HLB | 70 - 117% | < 20% | Can achieve low ng/L detection limits | A hydrophilic-lipophilic balanced copolymer that offers good retention for a wide range of compounds, from polar to non-polar. Often shows high and consistent recoveries for a broad spectrum of pesticides.[2][3][4] |
| Florisil® (Magnesium Silicate) | Variable, often used for cleanup | < 20% | Dependent on the overall method | A polar sorbent commonly used for the cleanup of pesticide extracts, particularly for removing lipids and other interferences.[5] |
| PSA (Primary Secondary Amine) | Used in dispersive SPE (dSPE) | < 20% | Dependent on the overall method | A weak anion exchanger used in the cleanup step of QuEChERS and dSPE to remove organic acids, fatty acids, and sugars.[5][6][7] |
| Graphitized Carbon Black (GCB) | Used in dispersive SPE (dSPE) | < 20% | Dependent on the overall method | Effective at removing pigments like chlorophyll (B73375) and carotenoids, but can have strong adsorption for planar molecules, potentially reducing recovery of some pesticides.[6][7] |
Note: The performance data presented are for a range of organophosphorus pesticides and may vary for this compound specifically depending on the sample matrix and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized experimental protocols for SPE that can be adapted for this compound extraction using different cartridge types.
General SPE Protocol for Water Samples
This protocol is a starting point and should be optimized for the specific application.
-
Sample Preparation:
-
Collect the water sample in a clean, appropriate container.
-
Adjust the pH of the sample if necessary. For many organophosphorus pesticides, a pH between 6 and 7 is optimal.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of elution solvent (e.g., ethyl acetate (B1210297) or dichloromethane) through the cartridge.
-
Pass 5 mL of methanol (B129727) through the cartridge.
-
Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water to remove any co-adsorbed impurities.
-
Dry the cartridge under vacuum for 10-20 minutes to remove excess water.
-
-
Elution:
-
Elute the retained analytes with an appropriate solvent. A common choice for organophosphorus pesticides is ethyl acetate or dichloromethane. Use a volume sufficient to ensure complete elution (e.g., 2 x 3 mL).
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane (B92381) or mobile phase compatible with the analytical instrument).
-
The sample is now ready for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Protocol for Dispersive SPE (dSPE) Cleanup (QuEChERS method)
This is often used as a cleanup step after initial extraction from solid matrices like fruits, vegetables, or soil.
-
Initial Extraction (Acetonitrile Extraction):
-
Homogenize the sample (e.g., 10-15 g).
-
Add an appropriate volume of acetonitrile (B52724) (e.g., 10-15 mL) and internal standards.
-
Add extraction salts (e.g., MgSO₄, NaCl, and citrate (B86180) buffer) and shake vigorously.
-
Centrifuge to separate the layers.
-
-
Dispersive SPE Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 1-8 mL).
-
Add it to a dSPE tube containing a sorbent mixture (e.g., PSA and MgSO₄ for general cleanup; C18 for fatty matrices; GCB for pigmented matrices).
-
Vortex for 1 minute and then centrifuge.
-
-
Final Extract Preparation:
-
The cleaned supernatant is then ready for analysis or can be further concentrated and reconstituted in a suitable solvent.
-
Experimental Workflow and Signaling Pathways
To visualize the general process of solid-phase extraction for pesticide analysis, the following diagrams are provided.
Caption: General workflow for Solid-Phase Extraction (SPE) of pesticides.
Caption: Logical flow for selecting an appropriate SPE sorbent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection of pharmaceuticals and their transformation products in seawaters using off-line solid phase extraction and liquid chromatography-high resolution mass spectrometry [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different solid-phase-extraction cartridges for a fatty acid cleanup of the ethyl acetate/cyclohexane based multi-pesticide residue method EN 12393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of Leptophos: A Comparative Analysis of Its Environmental Persistence
For researchers, scientists, and professionals in drug development, understanding the environmental fate of organophosphates is critical. This guide offers an objective comparison of the persistence of Leptophos with other common organophosphates—Chlorpyrifos, Malathion, Parathion, and Diazinon—supported by experimental data and detailed methodologies.
This compound, an organophosphate insecticide, demonstrates significantly higher persistence in the environment, particularly in soil, compared to other widely used compounds in its class. This extended persistence raises environmental and safety concerns, necessitating a thorough evaluation of its long-term impact.
Comparative Persistence Data
The environmental persistence of an organophosphate is often quantified by its half-life (t½), the time it takes for 50% of the initial amount of the substance to degrade. A longer half-life indicates greater persistence. The following table summarizes the reported half-lives of this compound and other selected organophosphates in soil and water under various conditions.
| Organophosphate | Soil Half-life (days) | Water Half-life (days) | Key Factors Influencing Persistence |
| This compound | ~3600[1] | 16.1 - 245 (pH and temperature dependent) | Considered highly persistent and immobile in soil.[1] Hydrolysis rate in water increases with higher pH. |
| Chlorpyrifos | 10 - 120[2] | 29 (in river water)[1] | Persistence in soil is influenced by soil type and climate.[2] |
| Malathion | 1 - 25[1] | < 7 (in river water)[1] | Generally exhibits low persistence in both soil and water. |
| Parathion | 10 - 20 | 33 (in river water) | Persistence can be influenced by microbial activity in the soil and water. |
| Diazinon | 10 - 40 | 50 (in river water) | Persistence is affected by factors such as soil type, temperature, and moisture. |
Note: The provided half-life values are ranges compiled from various studies and can be influenced by specific environmental conditions.
Experimental Protocols for Determining Persistence
The determination of organophosphate persistence is typically conducted through laboratory or field studies that adhere to guidelines established by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Soil Persistence (Aerobic) - Laboratory Study
This protocol outlines a typical laboratory experiment to determine the aerobic degradation rate of an organophosphate in soil.
1. Soil Collection and Preparation:
-
Collect fresh, sieved (<2 mm) soil from a location with no prior pesticide contamination.
-
Characterize the soil for properties such as texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass.
-
Adjust the soil moisture to 40-60% of its maximum water holding capacity.
2. Test Substance Application:
-
Prepare a stock solution of the organophosphate (e.g., this compound) of known concentration.
-
Apply the test substance to the soil to achieve a desired initial concentration, ensuring uniform distribution.
3. Incubation:
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).
-
Maintain aerobic conditions by ensuring adequate air exchange.
-
Use control samples (soil without the test substance) and sterile control samples (to distinguish between biotic and abiotic degradation).
4. Sampling and Analysis:
-
Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extract the organophosphate from the soil samples using an appropriate organic solvent.
-
Analyze the extracts using a suitable analytical method, such as Gas Chromatography (GC) equipped with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS), to quantify the concentration of the parent compound.
5. Data Analysis:
-
Plot the concentration of the organophosphate against time.
-
Calculate the degradation rate and the half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).
Water Persistence (Hydrolysis) - Laboratory Study
This protocol describes a typical laboratory experiment to determine the rate of hydrolysis of an organophosphate in water.
1. Preparation of Buffer Solutions:
-
Prepare sterile aqueous buffer solutions at different pH levels (e.g., pH 4, 7, and 9) to represent a range of environmental conditions.
2. Test Substance Application:
-
Add the organophosphate to the buffer solutions to achieve a known initial concentration. The concentration should be below the substance's water solubility.
3. Incubation:
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Use sterile conditions to prevent microbial degradation.
4. Sampling and Analysis:
-
Collect aliquots from each solution at various time points.
-
Analyze the samples to determine the concentration of the remaining organophosphate using an appropriate analytical technique (e.g., High-Performance Liquid Chromatography (HPLC) or GC).
5. Data Analysis:
-
Determine the rate of hydrolysis and the half-life at each pH level by plotting the concentration versus time and applying a suitable kinetic model.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a soil persistence study.
References
Validating a Bioassay for Leptophos-Induced Neurotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a bioassay designed to validate the neurotoxicity of Leptophos, an organophosphate insecticide known to induce delayed-onset neuropathy. The guide compares the effects of this compound with other organophosphates, offering supporting experimental data and detailed protocols for key assays.
Comparative Neurotoxicity of Organophosphates
This compound is recognized for its potent ability to cause delayed neurotoxic ataxia, a debilitating condition characterized by loss of coordination and paralysis.[1] This effect is primarily attributed to its inhibition of acetylcholinesterase (AChE) and, significantly, neurotoxic esterase (NTE). The adult hen is the preferred animal model for studying organophosphate-induced delayed neuropathy (OPIDN) due to its consistent development of clinical signs and histological lesions.
The following tables summarize the comparative toxicity of this compound and other selected organophosphates based on in vivo and in vitro studies.
Table 1: In Vivo Delayed Neurotoxicity in Hens
| Compound | Administration Route | Dose | Observation Period | Clinical Signs | Reference |
| This compound | Oral | 20 mg/kg/day | 4 months | Ataxia, paralysis, death at higher doses. Mild ataxia with recovery at lower doses. | |
| Tri-ortho-cresyl phosphate (B84403) (TOCP) | Oral | 500 mg/kg (single dose) | 21 days | Ataxia and paralysis. | |
| Mipafox | Subcutaneous | 10 mg/kg/day | 10 days | Severe ataxia. | [2] |
| Sarin | Subcutaneous | 50 µg/kg/day | 10 days | Moderate ataxia. | [2] |
| Parathion | Subcutaneous | 1 mg/kg/day | 10 days | No ataxia. | [2] |
| Chlorpyrifos | Oral | Sublethal doses | - | Did not induce delayed neurotoxic effect in mice. | [1] |
| EPN | Oral | Sublethal/lethal levels | - | Produced delayed neurotoxic ataxia in mice. | [1] |
Table 2: In Vitro Enzyme Inhibition
| Compound | Enzyme | Organism | I50 Value | Reference |
| This compound | Acetylcholinesterase (AChE) | Mouse Brain | Potent Inhibitor | [1] |
| Neurotoxic Esterase (NTE) | Mouse Brain | Potent Inhibitor | [1] | |
| Monoamine Oxidase (MAO) | Mouse Brain | Potent Inhibitor | [1] | |
| EPN | Acetylcholinesterase (AChE) | Mouse Brain | Potent Inhibitor | [1] |
| Neurotoxic Esterase (NTE) | Mouse Brain | Potent Inhibitor | [1] | |
| Monoamine Oxidase (MAO) | Mouse Brain | Potent Inhibitor | [1] | |
| Chlorpyrifos | Acetylcholinesterase (AChE) | Mouse Brain | Inhibitor | [1] |
| Neurotoxic Esterase (NTE) | Mouse Brain | Not a potent inhibitor | [1] | |
| Monoamine Oxidase (MAO) | Mouse Brain | Not a potent inhibitor | [1] | |
| Phosfolan | Acetylcholinesterase (AChE) | Mouse Brain | Inhibitor | [1] |
| Stirophos | Acetylcholinesterase (AChE) | Mouse Brain | Inhibitor | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
In Vivo Bioassay for Organophosphate-Induced Delayed Neuropathy (OPIDN) in Hens
This protocol is designed to assess the potential of an organophosphate to induce delayed neuropathy.
Animals: Adult domestic laying hens (8 to 12 months old) are recommended.[3]
Housing: Hens should be housed individually in cages with ad libitum access to food and water.
Dosing:
-
Administer the test compound (e.g., this compound) or positive control (e.g., TOCP) orally via gavage or in a gelatin capsule.
-
A control group should receive the vehicle only.
-
The dose should be determined based on preliminary range-finding studies to establish a maximum tolerated dose that does not cause acute cholinergic crisis. For subchronic studies, daily administration for a specified period is required.
Clinical Observation:
-
Observe the hens daily for a minimum of 21 days for signs of neurotoxicity.[3]
-
Use a standardized scoring system to quantify the severity of ataxia and paralysis.
Ataxia Scoring System for Hens:
| Score | Clinical Description |
| 0 | Normal gait, no signs of ataxia. |
| 1 | Slight, definite ataxia; difficulty in turning and walking a straight line. |
| 2 | Moderate ataxia; walks with a wide-based, clumsy gait. |
| 3 | Severe ataxia; unable to walk more than a few steps without falling. |
| 4 | Paralysis; unable to stand or walk. |
Endpoint: At the end of the observation period, or if severe paralysis occurs, euthanize the hens and collect tissues for histopathological analysis of the brain, spinal cord, and peripheral nerves.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay quantifies the inhibition of AChE activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test compound (this compound or other organophosphates) dissolved in a suitable solvent (e.g., DMSO)
-
AChE enzyme solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Test compound dilution or solvent control
-
DTNB solution
-
AChE enzyme solution
-
-
Incubate the plate at room temperature for a specified pre-incubation time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of AChE inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
In Vitro Neurotoxic Esterase (NTE) Activity Assay
This assay measures the activity of NTE, a key target in OPIDN.
Materials:
-
Tris buffer
-
Paraoxon (B1678428) (to inhibit non-NTE esterases)
-
Mipafox or this compound-oxon (as a specific NTE inhibitor)
-
Phenyl valerate (B167501) (substrate)
-
Potassium ferricyanide (B76249)
-
Hen brain homogenate (source of NTE)
-
Spectrophotometer
Procedure:
-
Prepare hen brain homogenate and pre-incubate with paraoxon to inhibit AChE and other carboxylesterases.
-
Divide the paraoxon-treated homogenate into two sets of tubes.
-
To one set, add a specific inhibitor of NTE (e.g., mipafox). To the other set, add buffer.
-
Incubate both sets to allow for NTE inhibition.
-
Add the substrate, phenyl valerate, to all tubes and incubate to allow for enzymatic hydrolysis.
-
Stop the reaction and add 4-aminoantipyrine and potassium ferricyanide to develop a colorimetric product from the liberated phenol.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
NTE activity is calculated as the difference between the activity in the absence and presence of the specific NTE inhibitor.
-
To determine the inhibitory potential of a test compound, pre-incubate the paraoxon-treated homogenate with various concentrations of the test compound before adding the substrate.
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams have been generated.
References
Comparative Metabolism of Leptophos Across Insect Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of Leptophos metabolism in different insect species, supported by available experimental data. It details metabolic pathways, quantitative data, and standardized experimental protocols to facilitate further research in insecticide toxicology and resistance management.
This compound, an organophosphate insecticide, has been historically used to control a range of agricultural pests. The efficacy of this insecticide and the development of resistance are intricately linked to the metabolic capabilities of the target insect species. An understanding of the comparative metabolism of this compound is therefore critical for predicting its effectiveness, managing resistance, and developing more selective and sustainable pest control strategies. This guide synthesizes the available scientific literature on the metabolism of this compound in the housefly (Musca domestica) and the Egyptian cotton leafworm (Spodoptera littoralis), highlighting key differences between susceptible and resistant strains.
Quantitative Metabolic Data
The metabolism of this compound varies significantly between insect species and even between different strains of the same species. These differences can manifest in the rate of insecticide penetration through the cuticle, the speed of metabolic breakdown, and the nature of the resulting metabolites. The following table summarizes key quantitative data from comparative studies.
| Parameter | Insect Species | Strain | Value |
| Penetration Rate | Musca domestica | Resistant | Substantially slower than susceptible strain[1] |
| Metabolism Half-life (t₁/₂) of this compound | Spodoptera littoralis (larvae) | Susceptible (S) | 21.5 hours[2] |
| Spodoptera littoralis (larvae) | Resistant (R) | 2.5 hours[2] | |
| Major Degradation Product | Spodoptera littoralis (larvae) | Susceptible (S) | 4-bromo-2,5-dichlorophenol (5-5% of dose)[2] |
| Spodoptera littoralis (larvae) | Resistant (R) | 4-bromo-2,5-dichlorophenol (17-22% of dose)[2] | |
| This compound-oxon Formation | Spodoptera littoralis (larvae) | Susceptible (S) | 2-7% of dose detected[2] |
| Spodoptera littoralis (larvae) | Resistant (R) | Not detected[2] | |
| Excretion of Unchanged this compound (at 24 hours) | Spodoptera littoralis (larvae) | Susceptible (S) | 15% of applied dose[2] |
| Spodoptera littoralis (larvae) | Resistant (R) | 25% of applied dose[2] |
Metabolic Pathways and Detoxification
The metabolic fate of this compound in insects primarily involves two competing pathways: activation and detoxification. The activation pathway involves oxidative desulfuration to form this compound-oxon, a more potent inhibitor of acetylcholinesterase. The detoxification pathway, on the other hand, involves the hydrolytic cleavage of the phosphate (B84403) ester bond, typically by esterases, to yield the less toxic 4-bromo-2,5-dichlorophenol. This phenol (B47542) can then undergo further conjugation reactions (Phase II metabolism) to facilitate its excretion.
References
Evaluating the Efficacy of Different Cleanup Methods for Leptophos: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various cleanup methods for the organophosphate pesticide Leptophos. The efficacy of each method is evaluated based on available experimental data, with a focus on hydrolysis, photodegradation, and microbial degradation. Detailed experimental protocols and quantitative data are presented to aid in the selection of appropriate remediation strategies.
Comparison of this compound Cleanup Methods
The following table summarizes the efficacy of different cleanup methods for this compound based on quantitative data from various studies. It is important to note that direct comparative studies for all methods under the same conditions are limited. Therefore, data from individual studies on different organophosphates are included for a broader perspective, with the specific compound noted.
| Cleanup Method | Key Parameters | Efficacy | Half-life (t½) | Reference Compound |
| Hydrolysis | pH 4.5 | Slow Degradation | 350 weeks | This compound |
| pH 5.0 | Slow Degradation | 170 weeks | This compound | |
| pH 6.0 | Moderate Degradation | 35 weeks | This compound | |
| pH 7.0 | Moderate Degradation | 5.5 weeks | This compound | |
| pH 8.0 | Faster Degradation | 2.3 weeks | This compound | |
| Photodegradation | Sunlight (Thin Film) | Moderate Degradation | ~20 days | This compound |
| Sunlight (Methanol Solution) | Slow Degradation | ~50 days | This compound | |
| Microbial Degradation | Azotobacter chroococcum 76A | 85% degradation in 16 days | - | Chlorpyrifos |
| Bacillus aryabhattai Strain ENP3 | High Degradation Potential | - | Monocrotophos | |
| Bacterial Consortium | 95% degradation in 96 hours | - | Monocrotophos |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a framework for replicating and comparing the efficacy of different cleanup methods for this compound.
Hydrolysis of this compound
Objective: To determine the rate of this compound degradation in aqueous solutions at different pH levels.
Materials:
-
This compound standard
-
Sterile water-ethanol (99:1) solution
-
Phosphate buffers (pH 4.5, 5.0, 6.0, 7.0, and 8.0)
-
Incubator set at 25°C
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent.
-
In separate sterile containers, add a known concentration of this compound to the water-ethanol solution buffered at pH 4.5, 5.0, 6.0, 7.0, and 8.0.
-
Incubate the solutions in the dark at a constant temperature of 25°C.
-
Collect aliquots from each solution at regular time intervals.
-
Analyze the concentration of this compound in each aliquot using an HPLC system.
-
Calculate the half-life of this compound at each pH by plotting the natural logarithm of the concentration against time.
Photodegradation of this compound
Objective: To evaluate the degradation of this compound when exposed to sunlight.
Materials:
-
This compound standard
-
Silica (B1680970) gel plates (for thin film experiment)
-
Methanol (for solution experiment)
-
Sunlight exposure area
-
UV-Vis Spectrophotometer or HPLC system
Procedure for Thin Film Experiment:
-
Apply a thin film of this compound onto silica gel plates.
-
Expose the plates to direct sunlight.
-
At set time intervals, extract the remaining this compound from the plates using a suitable solvent.
-
Quantify the concentration of this compound using a UV-Vis spectrophotometer or HPLC.
-
Determine the photodegradation half-life.[1]
Procedure for Solution Experiment:
-
Prepare a solution of this compound in methanol.
-
Place the solution in a quartz tube or other UV-transparent container.
-
Expose the solution to direct sunlight.
-
Measure the concentration of this compound at regular intervals using a UV-Vis spectrophotometer or HPLC.
-
Calculate the photodegradation half-life.[1]
Microbial Degradation of Organophosphates (as a proxy for this compound)
Objective: To assess the capability of microorganisms to degrade organophosphate pesticides.
Materials:
-
Pure culture of a degrading microorganism (e.g., Azotobacter chroococcum 76A)
-
Mineral salt medium
-
Organophosphate pesticide (e.g., Chlorpyrifos) as the sole carbon source
-
Shaker incubator
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Prepare a mineral salt medium and add a known concentration of the organophosphate pesticide.
-
Inoculate the medium with the selected microbial strain.
-
Incubate the culture in a shaker incubator under optimal growth conditions (temperature, pH).
-
Collect samples from the culture at different time intervals.
-
Extract the pesticide residues from the samples using a suitable solvent.
-
Analyze the concentration of the pesticide and its degradation products using GC-MS.
-
Calculate the percentage of degradation over time.[2]
Visualizing Degradation Pathways and Workflows
The following diagrams, created using Graphviz, illustrate the logical workflow for evaluating cleanup methods and a potential degradation pathway for this compound.
Caption: Workflow for evaluating this compound cleanup methods.
References
A Comparative Guide to Method Validation for Leptophos Analysis in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the organophosphate insecticide Leptophos in complex biological matrices such as blood, plasma, and tissue is critical for toxicological assessments, exposure monitoring, and drug development studies. The inherent complexity of these matrices, rich in proteins, lipids, and other potential interferences, necessitates robust, validated analytical methods to ensure reliable and reproducible results.
This guide provides an objective comparison of the three primary analytical techniques employed for this purpose: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays. We will delve into their respective methodologies, performance characteristics, and provide supporting data to aid researchers in selecting the most appropriate method for their specific needs. While direct comparative data for this compound is consolidated from multiple studies on organophosphates, the principles and performance metrics are highly representative.
Core Analytical Techniques: A Head-to-Head Comparison
The choice of analytical technique hinges on the specific requirements of the study, balancing sensitivity, specificity, throughput, and cost.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A powerful and reliable technique for the analysis of volatile and semi-volatile compounds like many organophosphate pesticides. Its high chromatographic resolution and specificity make it a gold standard for confirmatory analysis.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained prominence for its versatility and exceptional sensitivity, particularly for polar, non-volatile, or thermally labile compounds. For many pesticide classes, LC-MS/MS offers a wider scope and better sensitivity than GC-MS.[2][3] An inter-laboratory comparison showed that the limit of quantification (LOQ) for an LC-MS/MS method was 100 times lower than a typical GC-MS method for certain organophosphates.[4]
-
Immunoassays (e.g., ELISA): These methods are based on the highly specific binding between an antibody and the target antigen (this compound). They are primarily used for rapid screening of a large number of samples due to their high throughput, simplicity, and cost-effectiveness.[5] However, they are generally considered semi-quantitative and positive results often require confirmation by a chromatographic method.
Performance Data Comparison
The following table summarizes typical performance parameters for the analysis of organophosphate pesticides in biological matrices using the three discussed techniques. These values are indicative and can vary based on the specific matrix, instrumentation, and protocol optimizations.
| Parameter | GC-MS/MS | LC-MS/MS | Immunoassay (ELISA) |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg | 0.02 - 1 µg/kg[6] | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 10 µg/kg | 0.06 - 5 µg/kg[6][7] | 0.1 - 5 µg/L |
| Accuracy (Recovery %) | 70 - 120%[8] | 85 - 115%[6] | 70 - 120% (for screening)[5] |
| Precision (% RSD) | < 20%[9] | < 15%[6] | < 20% |
| Analysis Time per Sample | 20 - 40 minutes | 10 - 25 minutes | 5 - 15 minutes (in batches) |
| Specificity / Selectivity | High to Very High | Very High | Moderate to High |
| Cost per Sample | Moderate to High | High | Low |
| Primary Use Case | Confirmatory Analysis | Confirmatory Analysis & Quantification | High-Throughput Screening |
Experimental Protocols
A robust and reproducible sample preparation protocol is the cornerstone of successful analysis in complex biological matrices. The goal is to efficiently extract the analyte of interest while minimizing matrix components that can interfere with quantification.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis in various matrices, including blood and tissue.[10][11][12]
Protocol:
-
Homogenization: Weigh 1-2 mL (for blood/plasma) or 1-2 g (for homogenized tissue) of the biological sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Spiking (for QC/Calibration): Add the appropriate volume of this compound standard solution and internal standard to the sample.
-
Extraction: Add 5-10 mL of acetonitrile (B52724) (often with 1% acetic acid) to the tube. Cap tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[10]
-
Salting-Out: Add a QuEChERS salt packet (commonly containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium acetate (B1210297) or citrate) to the tube.[12] This induces phase separation between the aqueous and organic layers.
-
Centrifugation: Immediately shake vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes. The upper layer will be the acetonitrile extract containing this compound.
Extract Clean-up: Dispersive Solid-Phase Extraction (d-SPE)
Following extraction, a clean-up step is crucial to remove co-extracted matrix interferences like lipids and pigments.
Protocol:
-
Transfer: Carefully transfer a portion of the acetonitrile supernatant from the previous step into a 2 mL d-SPE centrifuge tube.
-
Sorbent Addition: The d-SPE tube contains a mixture of sorbents. A common combination for biological matrices is primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like lipids, and anhydrous MgSO₄ to remove residual water.
-
Vortex & Centrifuge: Cap the tube, vortex for 1 minute, and then centrifuge at high speed for 5 minutes.
-
Final Extract: The resulting supernatant is the cleaned extract. This can be directly injected for LC-MS/MS analysis or may require solvent exchange and concentration for GC-MS/MS analysis.
Methodology and Workflow Visualizations
Chromatographic Analysis Workflow (GC/LC-MS/MS)
The general workflow for both GC-MS/MS and LC-MS/MS follows a standardized path from sample receipt to final data analysis. The primary divergence is in the final chromatographic separation and detection step.
Caption: Workflow for this compound analysis using GC-MS/MS or LC-MS/MS.
Immunoassay Analysis Workflow
The workflow for an immunoassay is fundamentally different, relying on antigen-antibody binding rather than chromatographic separation. It is generally faster and more suited for high-throughput screening.
Caption: General workflow for competitive immunoassay (ELISA).
Logical Comparison of Methodologies
This diagram provides a visual summary of the key trade-offs between the three analytical techniques.
Caption: Key characteristics of the primary this compound analysis methods.
Conclusion
The selection of an analytical method for this compound in biological matrices is a multi-faceted decision.
-
LC-MS/MS stands out as the most sensitive and versatile method, making it ideal for studies requiring the lowest possible detection limits and for analyzing a broad range of pesticide metabolites simultaneously.[2][3][13]
-
GC-MS/MS remains a robust and reliable workhorse for confirmatory analysis, particularly in labs with established expertise and methods for volatile organophosphates.
-
Immunoassays offer an invaluable solution for rapid, cost-effective screening of large sample sets, efficiently identifying presumptive positive samples that can then be targeted for confirmation by mass spectrometry.
Ultimately, a tiered approach is often most effective: using immunoassays for initial high-throughput screening, followed by a highly specific and sensitive LC-MS/MS or GC-MS/MS method for confirmation and precise quantification of positive findings. This strategy leverages the strengths of each technique to provide a comprehensive, efficient, and reliable analytical workflow.
References
- 1. Organophosphorus pesticide determination in biological specimens: bioanalytical and toxicological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? | Semantic Scholar [semanticscholar.org]
- 4. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. shimadzu.nl [shimadzu.nl]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Modified QuEChERS extraction method followed by simultaneous quantitation of nine multi-class pesticides in human blood and urine by using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid drug extraction from human whole blood using a modified QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Mass Spectrometry Detectors for the Analysis of Leptophos
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different mass spectrometry (MS) detectors for the analysis of Leptophos, an organophosphorus pesticide. The selection of an appropriate MS detector is critical for achieving the required sensitivity, selectivity, and accuracy in residue analysis. This document outlines the performance of various MS technologies, supported by experimental data and detailed protocols to aid in method development and selection.
Introduction to this compound and its Analysis
This compound is a neurotoxic organophosphorus insecticide and acaricide. Due to its potential risks to human health and the environment, regulatory bodies worldwide have set maximum residue limits (MRLs) for this compound in various commodities. Accurate and sensitive analytical methods are therefore essential for monitoring its presence in food and environmental samples. Mass spectrometry coupled with chromatographic separation, either gas chromatography (GC) or liquid chromatography (LC), is the state-of-the-art technique for this purpose.
The choice of the mass spectrometer detector significantly impacts the performance of the analytical method. This guide compares the most commonly used detectors: Triple Quadrupole (QqQ), Time-of-Flight (TOF), and Orbitrap mass spectrometers.
Comparison of Mass Spectrometry Detector Performance for this compound
The following tables summarize the quantitative performance of different mass spectrometry detectors for the analysis of this compound. The data has been compiled from various studies and method validation reports. It is important to note that performance characteristics can vary based on the specific instrument, matrix, and experimental conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Based Detectors
| Parameter | Single Quadrupole (GC-MS) | Triple Quadrupole (GC-MS/MS) | Quadrupole Time-of-Flight (GC-QTOF) |
| Limit of Detection (LOD) | 15-25 ng/mL[1] | < 5.0 µg/kg[2] | Data not available for this compound |
| Limit of Quantification (LOQ) | 20 ppb (in beef)[3] | 0.015 mg kg⁻¹ (in millet)[4] | Data not available for this compound |
| Linearity (R²) | Good linearity typically observed[5] | > 0.99[4][6] | > 0.99[7] |
| Recovery (%) | > 75% (in apple)[1] | 70-120%[2] | 70-120%[2] |
| Precision (RSD) | < 10%[1] | < 20%[2] | < 20%[2] |
| Selectivity | Moderate | High | High |
| Primary Application | Screening and confirmation | Targeted quantification | Screening and identification |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Based Detectors
| Parameter | Triple Quadrupole (LC-MS/MS) | Quadrupole Time-of-Flight (LC-QTOF) | Orbitrap (LC-HRAM) |
| Limit of Detection (LOD) | Data not available for this compound | Data not available for this compound | Data not available for this compound |
| Limit of Quantification (LOQ) | 5 µg/kg (for carbamates)[8] | 2.5 µg/kg (in various crops)[7] | 1-50 ppb (for 510 pesticides)[9] |
| Linearity (R²) | > 0.996[8] | ≥ 0.980[7] | > 0.99[9] |
| Recovery (%) | 91-109% (for carbamates)[8] | 79.1-105.3% (in various crops)[7] | Data not available for this compound |
| Precision (RSD) | < 10%[8] | < 12%[7] | Data not available for this compound |
| Selectivity | High | High | Very High |
| Primary Application | Targeted quantification | Screening and identification | Targeted and non-targeted screening, high-resolution analysis |
Experimental Protocols
A crucial step in the analysis of this compound is the sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting pesticides from various matrices.[3][10]
QuEChERS Sample Preparation Protocol
-
Homogenization : A representative sample (e.g., 10-15 g of a food commodity) is homogenized. For dry samples, a hydration step with water may be necessary.[10]
-
Extraction : The homogenized sample is placed in a 50 mL centrifuge tube. Acetonitrile (B52724) (typically 10-15 mL) is added, and the tube is shaken vigorously for 1 minute. For acidic pesticides, 1% acetic acid in acetonitrile can be used.[10]
-
Salting-out : A salt mixture, commonly containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to the tube. The tube is shaken vigorously for another minute to induce phase separation.[3][10]
-
Centrifugation : The tube is centrifuged (e.g., at 4000-5000 rpm for 5 minutes) to separate the acetonitrile layer (top layer) containing the pesticides from the aqueous and solid matrix components.[3][10]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent mixture. The sorbent typically consists of primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences. For pigmented samples, graphitized carbon black (GCB) can be added to remove chlorophyll (B73375) and carotenoids. The tube is vortexed for 30-60 seconds and then centrifuged.[3][10]
-
Final Extract : The supernatant is collected and is ready for analysis by GC-MS or LC-MS. An analyte protectant may be added for GC analysis to prevent degradation of thermally labile pesticides.
GC-MS/MS Instrumental Parameters
-
Gas Chromatograph (GC) :
-
Column : A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[11]
-
Inlet : Splitless injection is typically employed for trace analysis.
-
Oven Temperature Program : A programmed temperature ramp is used to separate the analytes. An example program could be: start at 70°C, ramp to 150°C, then to 200°C, and finally to 300°C.[10]
-
Carrier Gas : Helium is the most common carrier gas.[10]
-
-
Triple Quadrupole Mass Spectrometer (MS/MS) :
-
Ionization Mode : Electron Ionization (EI) at 70 eV is standard.[3]
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
MRM Transitions for this compound :
-
Precursor Ion (m/z): 377.0
-
Product Ions (m/z): 362.0 (quantifier), 361.8 (qualifier)
-
Collision Energy (eV): 20
-
-
LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph (LC) :
-
Column : A C18 reversed-phase column is typically used for the separation of organophosphorus pesticides.
-
Mobile Phase : A gradient elution with water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate, is employed.[12][13]
-
Flow Rate : Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode is common for organophosphorus pesticides.[13]
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is used for quantification.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for this compound analysis and the principle of a triple quadrupole mass spectrometer.
Conclusion
The choice of a mass spectrometry detector for this compound analysis depends on the specific requirements of the study.
-
Triple Quadrupole (QqQ) mass spectrometers (both GC-MS/MS and LC-MS/MS) are the gold standard for targeted quantification due to their high sensitivity, selectivity, and robustness. They are ideal for routine monitoring and regulatory compliance where low detection limits are required.
-
Quadrupole Time-of-Flight (QTOF) mass spectrometers offer high mass accuracy and resolution, making them excellent tools for screening, confirmation, and identification of unknown compounds. While they can be used for quantification, their primary strength lies in non-targeted analysis.
-
Orbitrap mass spectrometers provide the highest resolution and mass accuracy, enabling confident identification and structural elucidation. They are powerful instruments for both targeted and non-targeted analysis in complex matrices and are particularly valuable in research and discovery settings.
For routine monitoring of this compound at trace levels, a triple quadrupole mass spectrometer is generally the most suitable and cost-effective choice. For research applications requiring the identification of metabolites or transformation products, or for comprehensive screening of a wide range of contaminants, QTOF or Orbitrap instruments would be more appropriate. The detailed experimental protocols provided in this guide, particularly the QuEChERS method, offer a robust starting point for developing and validating analytical methods for this compound in various matrices.
References
- 1. agilent.com [agilent.com]
- 2. [Comparison of the performances of gas chromatography-quadrupole time of flight mass spectrometry and gas chromatography-tandem mass spectrometry in rapid screening and confirmation of 208 pesticide residues in fruits and vegetables] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 6. chemetrix.co.za [chemetrix.co.za]
- 7. mdpi.com [mdpi.com]
- 8. food.actapol.net [food.actapol.net]
- 9. lcms.cz [lcms.cz]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. cromlab-instruments.es [cromlab-instruments.es]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Revolutionizing Pesticide Analysis: High-Resolution Mass Spectrometry for the Confirmation of Leptophos
A definitive guide for researchers and analytical scientists, this document provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the unequivocal identification of the organophosphate pesticide, Leptophos. Supported by experimental data and detailed protocols, this guide establishes HRMS as the gold standard for accuracy and reliability in pesticide residue analysis.
Introduction to this compound and the Analytical Challenge
This compound, an organophosphate pesticide, is a compound of interest in food safety and environmental monitoring due to its potential toxicity.[1] Its chemical formula is C₁₃H₁₀BrCl₂O₂PS, with a molecular weight of approximately 412.07 g/mol .[2] The reliable identification and quantification of this compound residues in complex matrices such as food and environmental samples present a significant analytical challenge, necessitating highly sensitive and selective methods.
High-Resolution Mass Spectrometry: The Gold Standard for Confirmation
High-resolution mass spectrometry (HRMS) has emerged as the premier technique for the confirmation of pesticide residues like this compound. Its ability to provide high-resolution and accurate mass measurements allows for the unambiguous identification of target compounds, even in the presence of complex matrix interferences. This high degree of confidence is crucial for regulatory compliance and ensuring food safety.
Experimental Protocol: this compound Analysis by LC-HRMS
The following protocol outlines a robust method for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[3][4][5][6]
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable).
-
Extraction: Place the homogenized sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile (B52724), and shake vigorously for 1 minute.
-
Salting Out: Add a mixture of magnesium sulfate (B86663) and sodium chloride to induce phase separation. Shake vigorously and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is the final extract, ready for LC-HRMS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is suitable for the separation of this compound.
-
Mobile Phase: A gradient elution using water and methanol, both containing 0.1% formic acid and 5 mM ammonium (B1175870) formate, is effective.[7]
-
Gradient Program: A typical gradient would start at a low percentage of organic phase, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL of the final extract.
High-Resolution Mass Spectrometry (HRMS) Conditions
-
Ionization Mode: Electrospray ionization in positive ion mode (ESI+) is suitable for the analysis of this compound.
-
Scan Mode: Full scan data acquisition allows for the collection of high-resolution mass spectra.
-
Mass Resolution: A resolution of ≥70,000 FWHM is recommended to ensure high mass accuracy.
-
Collision Energy: For fragmentation analysis (MS/MS), a stepped collision energy (e.g., 10, 20, 40 eV) can be used to generate a comprehensive fragmentation spectrum.[4]
-
Data Analysis: The accurate mass of the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₁BrCl₂O₂PS⁺) is used for identification, with a mass tolerance of less than 5 ppm.
Comparison with Alternative Analytical Techniques
While HRMS offers unparalleled confirmatory capabilities, other techniques have also been employed for pesticide analysis. This section provides a comparative overview.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Selectivity | Very High (based on accurate mass) | High (based on mass-to-charge ratio) | Moderate to Low (potential for co-eluting interferences) |
| Sensitivity | Very High (sub-ppb levels) | High (ppb levels) | Low (ppm levels) |
| Confirmation | Unequivocal (accurate mass and fragmentation) | Good (fragmentation pattern) | Limited (retention time only) |
| Throughput | High | Moderate | Moderate |
| Cost | High | Moderate | Low |
| Sample Type | Wide range of polarities | Volatile and semi-volatile compounds | Compounds with a UV chromophore |
Table 1: Comparison of Analytical Techniques for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has traditionally been a workhorse for pesticide analysis. It offers good sensitivity and selectivity, and the resulting mass spectra can be used for identification by comparison with spectral libraries. For this compound, GC-MS analysis would involve separation on a capillary GC column followed by detection using a mass spectrometer. The NIST WebBook provides an electron ionization mass spectrum for this compound, showing characteristic fragment ions that can be used for its identification.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and lower-cost technique compared to mass spectrometry. However, its application for trace-level pesticide residue analysis is limited by its lower sensitivity and selectivity.[8] The identification of a compound is based solely on its retention time, which can be prone to interference from co-eluting matrix components. While an HPLC-UV method could be developed for this compound, it would not provide the same level of confidence in identification as a mass spectrometry-based method and would likely have a higher limit of detection.[9]
Workflow and Signaling Pathway Diagrams
To visually represent the analytical process, the following diagrams have been generated using the DOT language.
Conclusion
The confirmation of this compound identity in complex samples demands a highly selective and sensitive analytical technique. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, provides the necessary accuracy and confidence for unequivocal identification. While other methods like GC-MS and HPLC-UV have their applications, they do not match the confirmatory power of HRMS. The detailed experimental protocol and comparative data presented in this guide underscore the superiority of HRMS for robust and reliable pesticide residue analysis, ensuring the safety of our food supply and environment.
References
- 1. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels | MDPI [mdpi.com]
- 2. This compound [webbook.nist.gov]
- 3. w3.ual.es [w3.ual.es]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. s27415.pcdn.co [s27415.pcdn.co]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. scielo.br [scielo.br]
- 9. etd.auburn.edu [etd.auburn.edu]
A Comparative Analysis of Leptophos Degradation in Soil and Water Environments
A comprehensive review of the scientific literature reveals distinct degradation pathways and rates for the organophosphate insecticide Leptophos in soil and water. While hydrolysis and photolysis are the primary drivers of degradation in aquatic systems, microbial activity plays a more significant role in soil. The persistence of this compound and the nature of its breakdown products are highly dependent on the environmental conditions of each medium.
This compound, a broad-spectrum insecticide, has been the subject of numerous studies to understand its environmental fate. This guide provides a comparative analysis of its degradation pathways in soil and water, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its environmental impact.
Quantitative Degradation Kinetics
The persistence of a pesticide is often characterized by its half-life (t½), the time it takes for 50% of the initial concentration to degrade. The half-life of this compound varies significantly between soil and water, and is influenced by factors such as pH, temperature, and microbial activity.
| Medium | Condition | Half-life (t½) | Key Degradation Process(es) | Reference |
| Water | pH 6, 25°C | 35 weeks | Hydrolysis | [1] |
| pH 7, 25°C | 5.5 weeks | Hydrolysis | [1] | |
| pH 8, 25°C | 2.3 weeks | Hydrolysis | [1] | |
| Sunlight (in methanol) | ~50 days | Photolysis | [1] | |
| Soil | General Field Conditions | 16 - 30 days (50% dissipation) | Microbial Degradation, Abiotic Processes | [2] |
| Clay Loam | Slower than Sandy Loam | Adsorption, Microbial Degradation | [3] | |
| Sandy Loam | Faster than Clay Loam | Lower Adsorption, Microbial Degradation | [3] |
Note: The half-life in soil can be highly variable and is dependent on soil type, organic matter content, moisture, and microbial populations.[4][5] The data for soil represents a general dissipation time observed in field studies, which includes processes other than just degradation.
Degradation Pathways and Byproducts
The breakdown of this compound results in the formation of various transformation products, some of which may also be of environmental concern. The pathways and resulting metabolites differ between soil and water environments.
Degradation in Water
In aquatic environments, this compound degradation is primarily driven by two abiotic processes: hydrolysis and photolysis.
-
Hydrolysis: This is a chemical process where water molecules break down the this compound structure. The rate of hydrolysis is highly dependent on the pH of the water, with degradation being significantly faster under alkaline conditions.[6] The primary products of hydrolysis are 4-bromo-2,5-dichlorophenol and O-methyl phenylphosphonothioic acid .
-
Photolysis: Sunlight, particularly UV radiation, can also break down this compound.[6] This process leads to the formation of several photoproducts, including desbromo-leptophos , where the bromine atom is removed from the phenyl ring.[7] Further degradation can lead to the formation of its oxon analog , where the sulfur atom is replaced by an oxygen atom, and various phenylphosphonic acid derivatives .[7][8] In laboratory studies with high-intensity UV light, other products such as a dichloro-photoproduct and a monochloro-photoproduct have been observed.[6]
Degradation in Soil
In the soil environment, both abiotic and biotic processes contribute to the degradation of this compound, with microbial degradation being a key factor.[9][10]
-
Abiotic Degradation: Similar to water, hydrolysis can occur in moist soils, particularly those with a neutral to alkaline pH.[9] Photolysis can also occur on the soil surface.[11]
-
Biotic Degradation: This is the primary mechanism for this compound breakdown in soil.[12] A diverse range of soil microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and phosphorus.[5][13] While specific microbial strains that degrade this compound are not extensively documented in the available literature, general pesticide-degrading bacteria such as Pseudomonas, Bacillus, and Arthrobacter species, and fungi like Aspergillus and Trichoderma are known to break down organophosphates.[14][15] The enzymatic pathways involved in this biodegradation typically include hydrolysis, oxidation, and dehalogenation, catalyzed by enzymes such as hydrolases and oxidoreductases.[16][17]
The degradation of this compound in soil leads to the formation of metabolites similar to those found in water, including 4-bromo-2,5-dichlorophenol and This compound oxon .[7] Additionally, further breakdown can result in the formation of phenylphosphonic acid .[7]
Experimental Protocols
The following sections outline generalized methodologies for studying pesticide degradation in soil and water, based on common practices in environmental chemistry.
Soil Degradation Study Protocol
A typical laboratory experiment to determine the degradation kinetics of a pesticide in soil involves the following steps:[18][19]
-
Soil Collection and Preparation: Soil is collected from a relevant location, sieved to remove large debris, and characterized for properties such as pH, organic matter content, and texture.
-
Spiking: A known concentration of the pesticide (often using a radiolabeled version, e.g., ¹⁴C-Leptophos, for easier tracking) is uniformly applied to the soil samples.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture. Aerobic or anaerobic conditions can be established depending on the study's objectives.
-
Sampling: At predetermined time intervals, subsamples of the soil are taken for analysis.
-
Extraction: The pesticide and its degradation products are extracted from the soil using appropriate organic solvents.
-
Analysis: The extracts are analyzed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for identification and quantification of the parent compound and its metabolites.[1]
-
Data Analysis: The concentration of the pesticide over time is used to calculate the degradation rate and half-life, typically assuming first-order kinetics.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microbiology and Biochemistry of Pesticides Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. cdpr.ca.gov [cdpr.ca.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture | MDPI [mdpi.com]
- 15. Glyphosate-Eating Fungi: Study on Fungal Saprotrophic Strains’ Ability to Tolerate and Utilise Glyphosate as a Nutritional Source and on the Ability of Purpureocillium lilacinum to Degrade It - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]
- 19. epa.gov [epa.gov]
Safety Operating Guide
Proper Disposal of Leptophos: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Leptophos, a highly toxic organophosphate insecticide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous material, thereby minimizing risks to personnel and the environment. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
This compound, also known as Phosvel, is a white crystalline solid recognized for its neurotoxic effects.[1][2] Due to its toxicity, its use has been discontinued (B1498344) in many countries, and it is classified as a hazardous substance.[1] Proper management of this compound waste is not only a regulatory requirement but also a fundamental aspect of responsible laboratory practice.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (tested according to EN 374), eye protection (eyeshields), and a dust mask (type N95 or equivalent).[2][3] In case of fire or significant aerosol generation, a self-contained breathing apparatus is necessary.[3]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]
-
Emergency Procedures:
-
Skin Contact: Immediately take off contaminated clothing and rinse the skin with water/shower.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[3]
-
Ingestion: Rinse mouth immediately and drink plenty of water. Call a physician immediately.[3]
-
Inhalation: Move to fresh air.[3] In all cases of doubt or if symptoms persist, seek immediate medical advice.[3]
-
Disposal Procedures
The primary and recommended method for the disposal of this compound and any associated contaminated materials is through a licensed hazardous waste disposal service, utilizing high-temperature incineration.[4]
Step 1: Waste Segregation and Collection
-
Unused this compound: Keep the original product in its container with the label intact. Do not mix with other waste chemicals.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as PPE, absorbent materials from spills, and contaminated labware, must be treated as hazardous waste.
-
Container Management: Place all this compound waste into designated, clearly labeled, and sealed containers. These containers must be approved for hazardous waste and be in good condition to prevent leaks or spills.[3]
Step 2: Storage Pending Disposal
-
Store sealed hazardous waste containers in a designated, locked, and secure area away from incompatible materials.[3]
-
The recommended storage temperature for this compound is -20°C.[3]
-
Maintain an inventory of the stored hazardous waste.
Step 3: Professional Disposal
-
Contact a Licensed Facility: Arrange for the collection and disposal of the this compound waste with a certified hazardous waste management company.
-
High-Temperature Incineration: This is the preferred method for the complete destruction of organic pesticides like this compound.[4] This process should be carried out in a specialized chemical incinerator facility.[4]
-
Documentation: Ensure all legal documentation regarding the transfer and disposal of the hazardous waste is completed and retained as per regulatory requirements.
Spill Management and Decontamination
In the event of a this compound spill, immediate and careful action is required to prevent exposure and environmental contamination.
Spill Cleanup Protocol
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Personal Protection: Before cleanup, don the appropriate PPE as described above.
-
Containment:
-
Solid Spills: Cover the spill with a plastic sheet to prevent dust from becoming airborne.[5] Mechanically take up the material (e.g., with a scoop or dustpan) and place it in a labeled container for hazardous waste.[3][5] Avoid creating dust.[3]
-
Liquid Spills: Cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[5] Once absorbed, carefully collect the material and place it into a sealed, labeled container for hazardous waste.[5]
-
-
Decontamination:
-
After the bulk of the spill has been removed, decontaminate the area.
-
For some organophosphates, household bleach can be used for neutralization, but this should be done with caution after the initial spill has been absorbed.[7] The bleach itself should then be absorbed and disposed of as hazardous waste.[7][8]
-
-
Final Steps:
-
Place all contaminated cleaning materials and PPE into a designated hazardous waste container.
-
Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[8]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Parameter | Value | Reference |
| Recommended Storage Temperature | -20°C | [3] |
| Hazard Classification | Acute Toxicity (Oral), Category 3; Acute Toxicity (Dermal), Category 4; Specific Target Organ Toxicity - Single Exposure | [3] |
| Signal Word | Danger | [3] |
| Thermal Decomposition | 85% decomposes in 5 hours at 180°C; Decomposes in 2 hours at 208°C | [1] |
| Recommended Incineration | 1000°C for 2 seconds retention (general for organic pesticides) | [7] |
| Hydrolysis Half-life (at 20°C) | 245 days at pH 6; 38.5 days at pH 7; 16 days at pH 8 | [9] |
Experimental Protocols
While specific, validated laboratory-scale disposal protocols for this compound are not detailed in the available literature, the principle of alkaline hydrolysis can be considered for the chemical degradation of organophosphates. This compound is known to hydrolyze slowly under alkaline conditions.[1] The rate of hydrolysis is pH-dependent, increasing as the pH becomes more alkaline.[9]
Principle of Alkaline Hydrolysis:
Organophosphates like this compound can be broken down by hydrolysis, which involves the cleavage of chemical bonds by the addition of water. This process is significantly accelerated in an alkaline environment (high pH). The hydrolysis of this compound would break it down into less toxic components, including 4-bromo-2,5-dichlorophenol.
Considerations for a Potential Protocol (for research purposes only, not a substitute for professional disposal):
-
Reaction Setup: The reaction should be conducted in a suitable reaction vessel within a fume hood.
-
Alkaline Solution: A solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) would be used to raise the pH. The exact concentration and volume would need to be determined based on the amount of this compound to be treated.
-
Temperature and Time: As indicated by the half-life data, the reaction is slow at room temperature.[9] Increasing the temperature would likely increase the reaction rate, but this must be done with caution to avoid uncontrolled reactions or the release of volatile compounds. The reaction would need to proceed for a sufficient duration to ensure complete degradation.
-
Monitoring: The degradation process would need to be monitored using an appropriate analytical technique, such as HPLC or GC, to confirm the disappearance of this compound.
-
Waste Neutralization and Disposal: After complete degradation, the resulting solution would need to be neutralized and then disposed of in accordance with local regulations for chemical waste.
Disclaimer: The development of a specific chemical neutralization protocol requires careful laboratory investigation and validation and should only be undertaken by qualified chemists. For all routine disposal needs, professional hazardous waste management services must be used.
Visualized Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6274051B1 - Method for neutralizing organophosphorus agricultural chemicals - Google Patents [patents.google.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Separation and toxicity of enantiomers of organophosphorus insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Ref: OMS 1438 ) [sitem.herts.ac.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Leptophos
For laboratory professionals engaged in critical research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Leptophos, an organothiophosphate insecticide. Adherence to these protocols is crucial for minimizing exposure risks and ensuring the well-being of all personnel.
Personal Protective Equipment (PPE)
The last line of defense against pesticide exposure is appropriate Personal Protective Equipment (PPE).[1] For any handling of this compound, the following PPE is mandatory. In emergency situations, such as a spill or leak, a positive pressure, full-facepiece self-contained breathing apparatus (SCBA) or a pressure-demand supplied air respirator with an escape SCBA, along with a fully-encapsulating, chemical-resistant suit, is required.[2][3]
| PPE Category | Specification | Rationale |
| Respiratory Protection | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. In case of emergency or spill, a self-contained breathing apparatus (SCBA) is necessary.[2][3] | This compound can be harmful if inhaled.[4] Air-purifying respirators filter contaminants from the air, while SCBAs provide a clean air supply in high-concentration or unknown environments.[1] |
| Hand Protection | Chemically impervious gloves. | Prevents dermal absorption, a significant route of exposure for pesticides.[1] |
| Eye and Face Protection | Goggles or a face shield.[1] | Protects against splashes of this compound solutions, which could cause eye irritation or be absorbed. |
| Body Protection | Washable cotton coveralls buttoned to the neck and wrist, worn over work clothes.[1] A neoprene apron is also recommended during acid rinsing for decontamination.[5] | Minimizes skin contact with the pesticide. Coveralls should be a larger size for ease of movement.[1] |
| Footwear | Chemically impervious footwear. | Protects feet from spills and contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following step-by-step operational plan should be integrated into your standard operating procedures.
1. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before any procedure, thoroughly review the this compound SDS for specific safety information.[6]
-
Designated Area: All handling of this compound should occur in a designated, well-ventilated area, preferably under a fume hood.
-
Assemble PPE: Ensure all required PPE is readily available, inspected for integrity, and correctly worn before handling the chemical.[7][8]
-
Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and in working order. A spill kit containing absorbent materials should also be readily available.
2. Handling and Mixing Procedures:
-
Avoid Dust Formation: When working with solid this compound, handle it carefully to avoid creating dust.[6]
-
Measure Accurately: Use only the amount of this compound specified in your experimental protocol.[8]
-
Container Handling: Keep the container below eye level when transferring the chemical to prevent splashes to the face and eyes.[8]
-
Mixing: Mix solutions in a well-ventilated area, standing upwind of the mixture if applicable.[8]
3. Post-Handling Procedures and Storage:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use. A solution of sodium hypochlorite (B82951) (bleach) and sodium carbonate (washing soda) can be used for organophosphorus compounds, followed by scrubbing with soap and water.[9]
-
PPE Removal and Cleaning: Remove PPE carefully to avoid contaminating yourself. Wash reusable PPE, such as gloves and coveralls, separately from other laundry using detergent and hot water.[7][9]
-
Personal Hygiene: After handling this compound and removing PPE, wash your hands and any exposed skin thoroughly with soap and water.[9]
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and locked location away from food, feed, and seed.[6][8] The storage area should be clearly marked with pesticide warning signs.[8]
4. Waste Disposal:
-
Contaminated Materials: Place all disposable contaminated materials, including gloves, absorbent pads, and empty containers, into a designated hazardous waste container.
-
Disposal Regulations: Dispose of this compound waste according to all local, state, and federal regulations.
Emergency Protocols
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
First Aid for this compound Exposure
Immediate medical attention is crucial in cases of this compound exposure, as effects can be delayed.[2] this compound is a cholinesterase inhibitor.[2]
-
General: Move the victim to fresh air and remove them from the source of exposure.[2][3] Emergency personnel should wear appropriate protective clothing to avoid self-exposure.[2][3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer 100% humidified oxygen. If breathing has stopped, provide artificial respiration.[2][3]
-
Skin Contact: Remove contaminated clothing immediately.[2] Wash the affected skin area thoroughly with soap and water.[2][9]
-
Eye Contact: Flush the eyes with lukewarm water for at least 15 minutes.[2]
-
Ingestion: Do NOT induce vomiting.[4][10] Rinse the mouth with water and seek immediate medical attention.[6]
References
- 1. Pesticide use and personal protective equipment [health.vic.gov.au]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accustandard.com [accustandard.com]
- 5. epa.gov [epa.gov]
- 6. carlroth.com [carlroth.com]
- 7. epa.gov [epa.gov]
- 8. bldrs.com [bldrs.com]
- 9. Decontamination [fao.org]
- 10. accustandard.com [accustandard.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
